molecular formula C16H30O11 B3057680 CH2COOH-PEG6-CH2COOH CAS No. 83824-29-7

CH2COOH-PEG6-CH2COOH

货号: B3057680
CAS 编号: 83824-29-7
分子量: 398.40 g/mol
InChI 键: RFYAZDYSJVSCDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CH2COOH-PEG6-CH2COOH is a useful research compound. Its molecular formula is C16H30O11 and its molecular weight is 398.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O11/c17-15(18)13-26-11-9-24-7-5-22-3-1-21-2-4-23-6-8-25-10-12-27-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYAZDYSJVSCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)OCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444209
Record name 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83824-29-7
Record name 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to CH2COOH-PEG6-CH2COOH: A Homobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional linker CH2COOH-PEG6-CH2COOH, including its chemical identity, properties, and core applications in modern drug development, with a focus on bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Synonyms

The molecule with the chemical structure this compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a chain of six ethylene (B1197577) glycol units flanked by carboxymethyl ether groups at both termini. This symmetrical structure makes it a valuable tool for crosslinking and conjugation applications in biomedical research.

Synonyms:

  • 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid[1][]

  • HOOCCH2O-PEG6-CH2COOH[1][]

  • Bis-PEG6-acetic acid[3]

CAS Number: The Chemical Abstracts Service (CAS) registry number for this specific molecule is 83824-29-7 .[1][3][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C16H30O11[1]
Molecular Weight 398.41 g/mol [1]
Exact Mass 398.1800[1]
Appearance Viscous Liquid[4]
Purity >98% (typical)[1]

Core Applications in Drug Development

The primary utility of this compound lies in its role as a homobifunctional linker .[5] The terminal carboxylic acid groups can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. The PEG spacer itself is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[6]

The most prominent application of this linker is in the synthesis of PROTACs .[3][4][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][8] In this context, this compound can serve as the flexible linker connecting the ligand that binds to the target protein and the ligand that recruits the E3 ligase.[8]

Experimental Protocols: A Representative Amide Coupling Procedure

While specific experimental conditions should be optimized for each unique application, the following provides a general protocol for the conjugation of this compound to an amine-containing molecule, such as a protein or a small molecule ligand. This process typically involves the activation of the carboxylic acid groups followed by reaction with the amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Carbodiimide coupling agent (e.g., EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.2-8.0)

  • Quenching reagent (e.g., hydroxylamine, glycine, or Tris buffer)

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Protocol:

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in the reaction buffer to a known concentration.

    • Prepare a stock solution of this compound in the anhydrous solvent.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the anhydrous solvent or water, respectively.

  • Activation of Carboxylic Acid Groups:

    • In a separate reaction vessel, add the this compound solution.

    • Add a molar excess (typically 1.5-2 equivalents per carboxyl group) of both EDC and NHS to the linker solution.

    • Allow the activation reaction to proceed at room temperature for 15-30 minutes. This creates a more stable NHS-ester intermediate that will react with the amine.

  • Conjugation to Amine-Containing Molecule:

    • Add the activated linker solution to the solution of the amine-containing molecule. The molar ratio of the linker to the target molecule will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent to the reaction mixture to consume any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE (for proteins, which will show an increase in molecular weight), mass spectrometry, or HPLC.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates the logical workflow for synthesizing a PROTAC using a homobifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Linker This compound Activation Carboxyl Activation (EDC/NHS) Linker->Activation Ligand1 Target Protein Ligand (with amine handle) Conjugation1 First Conjugation Ligand1->Conjugation1 Ligand2 E3 Ligase Ligand (with amine handle) Conjugation2 Second Conjugation Ligand2->Conjugation2 Activation->Conjugation1 Activated Linker Purification1 Purification Conjugation1->Purification1 Intermediate Conjugate Purification1->Conjugation2 Purification2 Final Purification Conjugation2->Purification2 Crude PROTAC PROTAC PROTAC Molecule Purification2->PROTAC

References

A Comprehensive Technical Guide to the Physicochemical Properties of Short-Chain PEG Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of short-chain polyethylene (B3416737) glycol (PEG) dicarboxylic acids. These molecules are integral to advancements in drug delivery, bioconjugation, and nanotechnology due to their unique characteristics. This document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant workflows and relationships to support research and development efforts.

Core Physicochemical Properties

Short-chain PEG dicarboxylic acids are characterized by their high water solubility, biocompatibility, and the reactivity of their terminal carboxylic acid groups.[1][] These properties are influenced by the length of the PEG chain.[3][4]

General Properties:

  • Appearance: Depending on the molecular weight, they can be a white or off-white powder, or a wax-like, semi-solid material for lower molecular weight variants.[5]

  • Density: The density is approximately 1.125 g/mL.[5]

  • Hygroscopicity: PEG derivatives are highly hygroscopic and readily absorb moisture from the air.[5]

  • Storage: For long-term stability, it is recommended to store them in a freezer at -20°C or lower in their original packaging.[5][6]

Table 1: Solubility Profile of Short-Chain PEG Dicarboxylic Acids

Solvent ClassSpecific SolventsSolubilityReference
Aqueous Water, PBS (Phosphate-Buffered Saline)Highly Soluble[5]
Polar Organic DMF (Dimethylformamide), DMSO (Dimethyl Sulfoxide)Soluble[5]
Chlorinated Chloroform, Methylene ChlorideSoluble[5]
Alcohols Ethanol, IsopropanolLess Soluble[5][7]
Aromatic TolueneLess Soluble (improves with heating)[5]
Ethers Diethyl EtherNot Soluble[5]

Table 2: Quantitative Physicochemical Data for a Representative Short-Chain PEG Dicarboxylic Acid (Example: HOOC-PEG4-COOH)

PropertyValueUnitNotesReference
Molecular Weight 310.29 g/mol This is for a monodisperse species with n=4 ethylene (B1197577) glycol units.[]
Polydispersity Index (PDI) 1.03 - 1.08-For bifunctional PEGs, PDI tends to increase with molecular weight.[5]
Calculated LogP -0.96-Estimated value; indicates high hydrophilicity.
pKa ~3-4The pKa of the terminal carboxylic acids is a critical parameter for conjugation reactions.

Note: Specific values for LogP and pKa can vary depending on the exact chain length and the measurement conditions. Experimental determination is recommended for precise applications.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of short-chain PEG dicarboxylic acids. Below are outlines of common experimental protocols.

2.1 Synthesis and Purification

The synthesis of PEG dicarboxylic acids typically involves the oxidation of the corresponding PEG diol.

  • Oxidation of PEG Diols: A common method involves the oxidation of polyethylene glycols with the general formula HOCH₂(CH₂OCH₂)nCH₂OH, where 'n' is an integer from 0 to 5, to their corresponding dicarboxylic acids.[9] This can be achieved using a fixed-bed catalyst of platinum on a granular carbon support in an aqueous solution.[9] Another approach utilizes chromium trioxide in an acidic medium.[10]

  • Stepwise Synthesis for Monodisperse PEGs: For applications requiring high purity and a single molecular weight, a stepwise organic synthesis approach is employed.[11][12] This method involves a cycle of deprotonation, coupling with a protected PEG monomer, and deprotection.[11] While this allows for precise control over the chain length, it often requires extensive purification steps like column chromatography to remove byproducts.[11]

  • Purification: Purification is critical to remove unreacted starting materials and byproducts.[13] Techniques such as ion-exchange chromatography or reversed-phase chromatography are used to separate the target dicarboxylic acid from species with remaining hydroxyl groups.[13] Protecting the carboxylic acid groups can significantly alter the polarity, aiding in the complete removal of unreacted diols before the final deprotection step.[13]

2.2 Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique for determining the molecular weight, purity, and degree of functionalization of PEG derivatives.[14][15] The integration of the peaks corresponding to the repeating ethylene glycol units can be compared to the terminal groups to calculate the molecular weight.[14][16] It is important to account for the ¹³C satellite peaks in ¹H NMR spectra of large polymers for accurate assignments and molecular weight determination.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of PEG dicarboxylic acids. Due to the lack of a strong chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often employed.[17] Size-exclusion chromatography (SEC) combined with reversed-phase chromatography can be used to analyze both the high molecular weight PEGylated products and low molecular weight reagents in a single injection.[17]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used to determine the molecular weight and molecular weight distribution of PEGs.[11]

Visualizations of Workflows and Relationships

3.1 Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of short-chain PEG dicarboxylic acids.

Synthesis_Workflow Start PEG Diol (Starting Material) Oxidation Oxidation Reaction (e.g., Pt/C, O2) Start->Oxidation Crude Crude Product (Mixture of Diacid, Monoacid, Diol) Oxidation->Crude Purification Chromatographic Purification (e.g., Ion Exchange) Crude->Purification Final Pure PEG Dicarboxylic Acid Purification->Final Characterization Characterization (NMR, HPLC, MS) Final->Characterization

A generalized workflow for the synthesis and purification of PEG dicarboxylic acid.

3.2 Application in Bioconjugation: Amide Bond Formation

A primary application of PEG dicarboxylic acids is their use as linkers in bioconjugation, for example, to connect a drug molecule to a protein or antibody.[1][18] This is typically achieved by forming a stable amide bond.

Amide_Bond_Formation PEG_Diacid HOOC-PEG-COOH Activation Carbodiimide Activation (e.g., EDC, NHS) PEG_Diacid->Activation Activated_PEG NHS-Ester-PEG-NHS-Ester Activation->Activated_PEG Conjugate Biomolecule-NH-CO-PEG-CO-NH-Biomolecule Activated_PEG->Conjugate Biomolecule Biomolecule-NH2 (e.g., Protein, Peptide) Biomolecule->Conjugate

The reaction pathway for conjugating a biomolecule using a PEG dicarboxylic acid linker.

3.3 Relationship between Chain Length and Physicochemical Properties

The length of the PEG chain has a direct impact on several key physicochemical properties. Understanding these relationships is crucial for designing linkers with desired characteristics for specific applications.

Chain_Length_Properties Chain_Length PEG Chain Length Solubility Water Solubility Chain_Length->Solubility Increases Hydrophilicity Hydrophilicity Chain_Length->Hydrophilicity Increases Flexibility Molecular Flexibility Chain_Length->Flexibility Increases Immunogenicity Immunogenicity Chain_Length->Immunogenicity Decreases Blood_Circulation Blood Circulation Half-life Chain_Length->Blood_Circulation Increases

The influence of PEG chain length on key physicochemical and biological properties.

Applications in Drug Development

Short-chain PEG dicarboxylic acids are versatile tools in pharmaceutical sciences.[1] Their ability to link molecules makes them essential for:

  • Antibody-Drug Conjugates (ADCs): They serve as flexible, hydrophilic linkers connecting a potent cytotoxic drug to a monoclonal antibody, improving the therapeutic index.[1]

  • PROTACs (Proteolysis Targeting Chimeras): In PROTAC design, these PEG linkers connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[1]

  • Nanoparticle Drug Delivery: PEG dicarboxylic acids can be used to functionalize the surface of nanoparticles, enhancing their stability, bioavailability, and circulation time.[1][19][20] This "stealth" effect helps to reduce clearance by the immune system.[20]

  • Hydrogel Formation: The dicarboxylic acid groups can participate in cross-linking reactions to form hydrogels for controlled drug release and tissue engineering applications.[1]

  • Improving Drug Solubility: PEGylation of small molecule drugs that are poorly water-soluble can significantly enhance their solubility, enabling parenteral administration.[20]

References

Structure and molecular weight of CH2COOH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and characterization of the homobifunctional crosslinker, CH2COOH-PEG6-CH2COOH. This discrete polyethylene (B3416737) glycol (dPEG®) derivative is a valuable tool in bioconjugation, drug delivery, and nanotechnology, offering a precisely defined spacer length for linking molecules.

Core Molecular Data

The fundamental properties of this compound are summarized below. This molecule is a discrete PEG compound, meaning it is a single molecular entity with a defined structure and molecular weight, not a mixture of different chain lengths.

PropertyValueSource(s)
Chemical Name 3,6,9,12,15,18,21-Heptaoxatricosanedioic acidMedKoo
Synonyms Acetic Acid PEG6 Acetic Acid, HOOC-PEG6-COOH-
Molecular Formula C16H30O11MedChem Express, MedKoo
Molecular Weight 398.40 g/mol MedChem Express, MedKoo
CAS Number 83824-29-7MedChem Express, MedKoo
Purity Typically >95%MedChem Express

Structural Information

This compound consists of a central core of six ethylene (B1197577) glycol units, flanked by a carboxymethyl group at each terminus. This homobifunctional nature allows for the conjugation of two identical or different molecules containing amine groups through the formation of stable amide bonds.

Figure 1: Chemical Structure of this compound

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of short-chain, discrete PEG-dicarboxylic acids like this compound.

Synthesis of Discrete PEG-Dicarboxylic Acid

The synthesis of discrete PEG-dicarboxylic acids typically involves a stepwise addition of ethylene glycol units followed by oxidation of the terminal hydroxyl groups. A general workflow is presented below.

synthesis_workflow start Start with a protected short-chain PEG-diol step1 Stepwise addition of protected ethylene glycol units start->step1 step2 Deprotection of terminal hydroxyl groups step1->step2 step3 Oxidation of terminal diols to dicarboxylic acids step2->step3 step4 Purification by chromatography step3->step4 end_product CH2COOH-PEGn-CH2COOH step4->end_product

Figure 2: Generalized Synthesis Workflow for Discrete PEG-Dicarboxylic Acids

Protocol: Oxidation of PEG-Diol to PEG-Dicarboxylic Acid

This protocol describes a general method for oxidizing the terminal hydroxyl groups of a discrete PEG-diol to carboxylic acids.

  • Dissolution: Dissolve the discrete PEG-diol (e.g., HO-CH2-PEG6-CH2-OH) in an appropriate solvent, such as water or a buffered aqueous solution.

  • Catalyst and Oxidant Addition: In the presence of a suitable catalyst (e.g., a nitroxide radical like TEMPO) and a co-catalyst (e.g., a bromide salt), add a strong oxidizing agent (e.g., sodium hypochlorite) to the solution. The reaction is typically carried out under controlled pH (alkaline conditions) and temperature (0-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent, such as sodium sulfite (B76179) or ethanol.

  • Acidification and Extraction: Acidify the reaction mixture to a low pH (e.g., pH 2-3) using an acid like hydrochloric acid. Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure dicarboxylic acid derivative.

Characterization

Thorough characterization is crucial to confirm the identity, purity, and molecular weight of the synthesized this compound.

characterization_workflow product Purified this compound nmr Nuclear Magnetic Resonance (NMR) Spectroscopy product->nmr ms Mass Spectrometry (MS) product->ms gpc Gel Permeation Chromatography (GPC) product->gpc result1 Confirm Structure Assess Purity nmr->result1 result2 Determine Molecular Weight ms->result2 result3 Assess Molecular Weight Distribution (Polydispersity Index - PDI) gpc->result3

Figure 3: Generalized Characterization Workflow

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: The spectrum should show characteristic peaks for the ethylene glycol protons (typically a singlet or multiplet around 3.6 ppm) and the methylene (B1212753) protons adjacent to the carboxylic acid groups (at a slightly downfield chemical shift). Integration of these peaks can be used to confirm the structure and assess purity.

Protocol: Mass Spectrometry (ESI-MS or MALDI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, water, or acetonitrile) with or without a matrix, depending on the ionization technique.

  • Acquisition: Infuse the sample into the mass spectrometer.

  • Analysis: The resulting spectrum should show a prominent peak corresponding to the molecular ion of the product (e.g., [M+H]⁺ or [M+Na]⁺). The observed mass should match the calculated molecular weight (398.40 g/mol ).

Protocol: Gel Permeation Chromatography (GPC)

  • System Preparation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for the molecular weight range of the PEG derivative.

  • Mobile Phase: Use a suitable mobile phase, such as tetrahydrofuran (B95107) (THF) or an aqueous buffer.

  • Calibration: Calibrate the system using narrow molecular weight PEG standards.

  • Sample Analysis: Dissolve the sample in the mobile phase and inject it into the GPC system.

  • Data Analysis: Determine the molecular weight and polydispersity index (PDI). For a discrete PEG, the PDI should be close to 1.0.

Applications in Bioconjugation

This compound is a versatile crosslinker used to connect two molecules, often proteins, peptides, or small molecule drugs. The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on the target molecules.

bioconjugation_workflow start This compound activation Activate Carboxylic Acid Groups (e.g., EDC/NHS) start->activation conjugation1 React with Molecule 1 (containing an amine group) activation->conjugation1 intermediate Molecule 1-PEG6-COOH conjugation1->intermediate activation2 Activate remaining Carboxylic Acid Group intermediate->activation2 conjugation2 React with Molecule 2 (containing an amine group) activation2->conjugation2 final_product Molecule 1-PEG6-Molecule 2 conjugation2->final_product

Figure 4: Generalized Bioconjugation Workflow

The use of a discrete PEG linker like this compound ensures uniformity in the final conjugate, which is critical for therapeutic applications where batch-to-batch consistency is required. The PEG spacer itself can improve the solubility and stability of the conjugated molecules and reduce their immunogenicity.

In-Depth Technical Guide to HOOC-CH2-(OCH2CH2)6-OCH2-COOH: A Homo-bifunctional PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homo-bifunctional polyethylene (B3416737) glycol (PEG) linker, commonly referred to as CH2COOH-PEG6-CH2COOH. We will delve into its chemical identity, properties, and core applications in bioconjugation, with a focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide includes detailed experimental protocols and visual diagrams to facilitate its practical application in a research and development setting.

Chemical Identity and Properties

The molecule "this compound" is a derivative of hexaethylene glycol, featuring carboxylic acid functional groups at both termini. These terminal groups are reactive towards primary amines, making it a valuable crosslinking agent.

Alternative Names and Registry Numbers:

The nomenclature for this PEG linker can vary between suppliers and in scientific literature. Commonly used alternative names include:

  • PEG6-Dicarboxylic Acid

  • Bis-PEG6-Acid

  • Homo-bifunctional PEG6 Acid

  • 3,6,9,12,15,18-Hexaoxaeicosane-1,20-dioic acid (a systematic IUPAC name)

  • Poly(ethylene glycol) bis(carboxymethyl) ether is a more general name for this class of compounds.

The CAS Registry Number is a crucial identifier. While slight variations in the PEG chain length can lead to different CAS numbers, a commonly cited number for a PEG6 dicarboxylic acid linker is 83824-29-7 . Another potential CAS number for a similar "Di-Acid-PEG6" is 119189-70-7. Researchers should always verify the specific CAS number with their supplier.

Physicochemical Properties:

The key properties of this compound are summarized in the table below. These properties underscore its utility as a soluble and flexible linker in aqueous environments, which is essential for biological applications.

PropertyValueSource
Molecular Formula C16H30O11[1]
Molecular Weight 398.40 g/mol [1]
Appearance Viscous Liquid
Purity Typically ≥95%
Solubility Soluble in water and most organic solventsGeneral knowledge
Reactivity Carboxylic acid groups react with primary aminesGeneral knowledge

Core Applications in Drug Development

The homo-bifunctional nature of this compound, combined with the beneficial properties of the PEG chain, makes it a versatile tool in drug development. The PEG linker enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a cytotoxic drug to a monoclonal antibody. The hydrophilic PEG spacer can help to overcome the hydrophobicity of many potent drug molecules, improving the ADC's pharmacokinetic profile and potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and length of the PEG6 chain can be advantageous in this context.

  • Peptide and Protein Modification: This linker can be used to crosslink peptides and proteins or to conjugate them to other molecules or surfaces.

  • Nanoparticle Functionalization: The carboxylic acid groups can be used to attach the PEG linker to the surface of nanoparticles, which can then be further functionalized for targeted drug delivery.

Experimental Protocols

The following is a representative protocol for the conjugation of a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug) using this compound. This protocol involves the activation of the carboxylic acid groups to N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Amine-containing molecule to be conjugated

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., Size-exclusion chromatography (SEC) or dialysis)

Protocol:

  • Activation of this compound:

    • Dissolve this compound and a 2.2-fold molar excess of NHS in anhydrous DMF.

    • Add a 2.1-fold molar excess of DCC or EDC to the solution.

    • Allow the reaction to proceed at room temperature for at least 4 hours or overnight at 4°C with gentle stirring. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

  • Conjugation to the Amine-Containing Molecule:

    • If DCC was used for activation, remove the DCU precipitate by centrifugation.

    • Prepare a solution of the amine-containing molecule in the reaction buffer.

    • Add a 5- to 20-fold molar excess of the activated PEG-NHS ester solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain the integrity of proteins.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess unreacted PEG linker and other small molecules by SEC or dialysis against an appropriate buffer.

    • Analyze the purified conjugate by methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and determine the degree of modification.

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis of a bioconjugate using this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Linker This compound ActivatedLinker PEG6-(NHS)2 Linker->ActivatedLinker + NHS, EDC/DCC in DMF/DMSO NHS NHS EDC EDC/DCC Conjugate R-NH-CO-PEG6-CO-NH-R ActivatedLinker->Conjugate + Biomolecule in Reaction Buffer Biomolecule Amine-containing Molecule (R-NH2) Purification Purification (SEC/Dialysis) Conjugate->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

A generalized workflow for bioconjugation using a homo-bifunctional PEG linker.

Signaling Pathway Example: Targeting a Receptor Tyrosine Kinase with an ADC

While the PEG linker itself does not participate in signaling, it is a crucial component of therapeutic molecules designed to modulate signaling pathways. For instance, an ADC could be constructed using this compound to link a cytotoxic drug to an antibody that targets a receptor tyrosine kinase (RTK), such as HER2, which is overexpressed in some cancers. The binding of this ADC to the RTK would lead to its internalization and the subsequent release of the cytotoxic drug, ultimately inducing apoptosis and inhibiting downstream signaling.

The diagram below illustrates a simplified representation of an RTK signaling pathway and how an ADC can interfere with it.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SignalingCascade Downstream Signaling (e.g., RAS-RAF-MAPK) ADC ADC (Antibody-PEG-Drug) ADC->RTK Binding & Internalization Drug Released Cytotoxic Drug Drug->SignalingCascade Inhibition Apoptosis Apoptosis Drug->Apoptosis Induction Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation

Simplified schematic of an ADC targeting an RTK signaling pathway.

This technical guide provides a foundational understanding of the homo-bifunctional linker this compound. For specific applications, further optimization of the described protocols will be necessary. Researchers are encouraged to consult the primary literature for more detailed and application-specific methodologies.

References

An In-depth Technical Guide to Homobifunctional PEG6 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and drug delivery, the precise and stable linkage of molecules is paramount. Homobifunctional linkers, possessing identical reactive groups at both ends of a spacer, are instrumental in creating covalent crosslinks between biomolecules. Among these, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the core characteristics of a homobifunctional PEG6 linker, a discrete PEG linker with six ethylene (B1197577) glycol units. This document will delve into its quantitative properties, detail experimental protocols for its use, and provide visual representations of key concepts and workflows.

Core Characteristics of Homobifunctional PEG6 Linkers

Homobifunctional PEG6 linkers are defined by a central chain of six repeating ethylene oxide units, flanked by identical reactive functional groups. A common and versatile example is the N-hydroxysuccinimide (NHS) ester-terminated PEG6 linker (NHS-PEG6-NHS), which readily reacts with primary amines on biomolecules.

Physicochemical Properties

The defining features of PEG linkers are their hydrophilicity, biocompatibility, and flexibility. The ethylene glycol repeats create a hydrophilic chain that can enhance the solubility of conjugated molecules and reduce aggregation. PEG is also known for its low immunogenicity and toxicity, making it ideal for in vivo applications. The flexible nature of the PEG chain allows for rotational freedom, which can be advantageous in overcoming steric hindrance during conjugation.

Quantitative Data

For the purpose of this guide, we will focus on the widely used NHS-PEG6-NHS ester .

PropertyValueSource
Chemical Formula C24H36N2O14[1][2]
Molecular Weight 576.55 g/mol [2]
Spacer Arm Length ~25.9 ÅCalculated
Purity Typically >95%[1]
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF)
Reactive Groups N-hydroxysuccinimide (NHS) esters at both termini
Target Functional Group Primary amines (-NH2)

Note on Spacer Arm Length: The precise length can vary with conformation. The estimated length is based on the approximate length of a single ethylene glycol unit (~3.5-4.0 Å) and the additional length of the terminal functional groups. A hexaethylene glycol spacer is an 18-atom chain.[1]

Experimental Protocols

The following protocols provide a general framework for using a homobifunctional NHS-PEG6-NHS linker for protein crosslinking. Optimization may be required for specific applications.

Materials
  • NHS-PEG6-NHS linker

  • Protein(s) to be crosslinked in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Protocol: Protein-Protein Crosslinking
  • Reagent Preparation:

    • Equilibrate the NHS-PEG6-NHS linker vial to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF. For example, dissolve 2 mg of NHS-PEG6-NHS in 200 µL of DMSO to create a 10 mg/mL stock solution. Note: NHS esters are moisture-sensitive and should be used immediately after reconstitution.

  • Reaction Setup:

    • Prepare the protein solution at a suitable concentration in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will compete with the reaction.

    • Add the NHS-PEG6-NHS stock solution to the protein solution. The molar excess of the linker will depend on the protein concentration and the desired degree of crosslinking. A 10- to 50-fold molar excess is a common starting point.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may vary depending on the specific proteins.

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess non-reacted linker and quenching buffer by dialysis against an appropriate buffer or by using a desalting column.

  • Analysis:

    • Analyze the crosslinked products using SDS-PAGE, western blotting, or mass spectrometry to confirm the formation of protein-protein conjugates.

Visualizations

Reaction Mechanism of NHS-PEG6-NHS with a Primary Amine

G cluster_reactants Reactants cluster_product Products NHS_Linker NHS-OOC-PEG6-COO-NHS Conjugate Protein-NH-CO-PEG6-CO-NH-Protein NHS_Linker->Conjugate Reacts with NHS_byproduct NHS NHS_Linker->NHS_byproduct Releases Protein_Amine Protein-NH2 Protein_Amine->Conjugate

Caption: Reaction of NHS-PEG6-NHS with primary amines.

General Workflow for Bioconjugation

G Start Start: Prepare Biomolecules and Linker Reconstitution Reconstitute NHS-PEG6-NHS in anhydrous solvent Start->Reconstitution Reaction Incubate Biomolecules with Homobifunctional PEG6 Linker Reconstitution->Reaction Quenching Quench Reaction with Amine-containing Buffer Reaction->Quenching Purification Purify Conjugate (Dialysis / Desalting) Quenching->Purification Analysis Analyze Conjugate (SDS-PAGE, MS, etc.) Purification->Analysis End End: Purified Conjugate Analysis->End

Caption: A typical bioconjugation workflow.

Benefits of PEGylation in Bioconjugation

G cluster_benefits Resulting Properties Core_Molecule Biomolecule / Drug Conjugate PEGylated Conjugate Core_Molecule->Conjugate PEG_Linker Homobifunctional PEG6 Linker PEG_Linker->Conjugate Solubility Increased Solubility Conjugate->Solubility Stability Enhanced Stability Conjugate->Stability Immunogenicity Reduced Immunogenicity Conjugate->Immunogenicity PK Improved Pharmacokinetics Conjugate->PK

Caption: Key benefits of using PEG linkers.

Conclusion

Homobifunctional PEG6 linkers, particularly those with NHS ester termini, are versatile and powerful tools in the field of bioconjugation. Their well-defined structure, coupled with the beneficial properties of the PEG spacer, allows for the creation of stable and soluble biomolecular conjugates with improved in vivo performance. This guide provides the foundational knowledge for researchers to effectively utilize these linkers in their work, from understanding their core characteristics to implementing them in experimental protocols. As the demand for precisely engineered biotherapeutics and diagnostics continues to grow, the importance of well-characterized linkers like the homobifunctional PEG6 will undoubtedly increase.

References

An In-depth Technical Guide to the Safety and Handling of Dicarboxylic Acid PEG Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, disposal, and experimental use of dicarboxylic acid polyethylene (B3416737) glycol (PEG) compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Introduction to Dicarboxylic Acid PEG Compounds

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer widely utilized in the biomedical and pharmaceutical fields.[1] Dicarboxylic acid PEG is a bifunctional derivative of PEG, featuring a carboxyl group (-COOH) at both ends of the polymer chain (HOOC-PEG-COOH).[2] This homobifunctional structure makes it an invaluable crosslinker and spacer for bioconjugation, hydrogel formation, and surface modification.[2][3]

The terminal carboxylic acid groups can be readily activated to react with amine-containing molecules, forming stable amide bonds.[2][4] This reactivity is central to its application in:

  • Drug Delivery: Improving the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[][6][7] PEGylation can shield drugs from the immune system and reduce renal clearance.[4]

  • Tissue Engineering: Serving as a crosslinker in the formation of biodegradable hydrogel networks and scaffolds.[2][8]

  • Bioconjugation: Labeling and modifying proteins, peptides, and other biomolecules.[2]

  • Nanoparticle Functionalization: Enhancing the stability and biocompatibility of nanoparticles for drug delivery and imaging.[1][2]

Safety and Handling

While PEG and its derivatives are generally considered to have low toxicity and are often classified as non-hazardous materials, proper safety protocols are essential.[9][10][11] Some dicarboxylic acid mixtures can be classified as hazardous, causing eye damage or being harmful if swallowed.[12][13][14] Therefore, a conservative approach to handling is recommended.

Hazard Identification and Personal Protective Equipment (PPE)

Users should always consult the specific Safety Data Sheet (SDS) for the compound in use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[9][15]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16]

  • Contact Avoidance: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[9][17] If swallowed, rinse the mouth with water and seek medical attention.[9][16]

Storage and Stability

Proper storage is critical to maintain the chemical integrity and reactivity of dicarboxylic acid PEG compounds.

  • Atmosphere: Store under an inert atmosphere, such as dry Argon or Nitrogen, to prevent oxidation.[18]

  • Temperature: Long-term storage at low temperatures (≤ -15°C) is strongly recommended.[18]

  • Light and Moisture: Protect from light and moisture, as these can degrade the compound.[18] Store in a dark, dry place with a desiccant.[18]

  • Handling: When retrieving the compound from storage, allow the container to warm slowly to room temperature before opening to prevent condensation.[18] After use, backfill the container with an inert gas before sealing.[18]

Spill, Leak, and Disposal Procedures

Effective management of spills and waste is a critical component of laboratory safety and environmental responsibility.

  • Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent material like diatomite or universal binders.[15] Collect the contaminated material into a suitable, labeled container for disposal.[9][19]

  • Waste Disposal: Dispose of dicarboxylic acid PEG compounds and any contaminated materials through an approved chemical waste disposal service in accordance with local, state, and federal regulations.[15][16] Do not release into the environment or wastewater systems.[15][20] Empty containers should be thoroughly rinsed, with the rinseate collected as hazardous waste, before being disposed of as regular solid waste.[15]

Data Presentation

Table 1: Summary of Safety and Handling Recommendations

ParameterRecommendationRationaleCitations
Primary Hazards Can cause serious eye irritation/damage; may be harmful if swallowed.Based on SDS for dicarboxylic acid mixtures.[12][13][14]
PPE Safety goggles with side-shields, chemical-resistant gloves, lab coat.To prevent eye and skin contact.[9][10][15]
Handling Area Well-ventilated area or chemical fume hood.To avoid inhalation of dusts or vapors.[15][16]
Storage Temp. ≤ -15°C (long-term).To maintain stability and prevent degradation.[18]
Storage Atmos. Under dry Nitrogen or Argon.To prevent oxidation.[18]
Stability Sensitive to light, moisture, and oxidation.Exposure can lead to loss of activity.[18]
Spill Cleanup Use non-combustible absorbent material.To safely contain the spilled compound.[15][19]
Disposal Via a licensed chemical waste disposal contractor. Do not empty into drains.To ensure environmental safety and regulatory compliance.[15][16][20]

Experimental Protocols

Dicarboxylic acid PEG is commonly used in bioconjugation reactions, particularly for forming amide bonds with primary amines. The following is a generalized protocol for such a reaction using EDC/NHS chemistry.

Protocol: Amide Coupling of Dicarboxylic Acid PEG to an Amine-Containing Molecule

This two-step protocol involves the initial activation of the carboxylic acid groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction with the amine-containing substrate.

I. Materials Required:

  • Dicarboxylic Acid PEG

  • Amine-containing substrate (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: MES-buffered saline (0.1M MES, 0.5M NaCl; pH 4.7-6.0). Do not use buffers with primary amines or carboxyl groups.[21]

  • Reaction Buffer: PBS (20mM sodium phosphate, 150mM NaCl; pH 7.2-7.5). Do not use buffers with primary amines (e.g., Tris, glycine).[21][22]

  • Quenching Solution: Hydroxylamine HCl or another amine-containing buffer (e.g., Tris, glycine).[21][22]

  • Anhydrous, water-miscible organic solvent (e.g., DMSO, DMF).[21]

II. Procedure:

Step 1: Activation of Dicarboxylic Acid PEG

  • Equilibrate all reagents to room temperature before opening the vials.[21]

  • Prepare a stock solution of the Dicarboxylic Acid PEG in the appropriate buffer or solvent.

  • Dissolve the Dicarboxylic Acid PEG in Activation Buffer (pH 5-6).

  • Add EDC and NHS to the PEG solution. A typical molar ratio is a slight excess of EDC/NHS to the carboxylic acid groups. The activation reaction is most efficient at pH 4.5-7.2.[22]

  • Allow the reaction to proceed for 15-30 minutes at room temperature.[22]

Step 2: Conjugation to Amine-Containing Substrate

  • Dissolve the amine-containing substrate in the Reaction Buffer (pH 7-8).

  • Immediately add the activated Dicarboxylic Acid PEG solution to the amine-containing substrate solution. The reaction with primary amines is most efficient at pH 7-8.[22]

  • Allow the conjugation reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.[22] Reaction times may vary from 3 to 24 hours depending on the substrate.[23]

Step 3: Quenching and Purification

  • Quench the reaction by adding a quenching solution, such as hydroxylamine, to hydrolyze any unreacted NHS esters.[21][22]

  • Purify the resulting PEG-conjugated product using appropriate methods, such as dialysis, size exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC), to remove excess reagents and byproducts.

Characterization Techniques

The successful conjugation and purity of the final product should be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the PEGylated conjugate from the unconjugated protein and free PEG.[24]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the conjugate, which indicates the degree of PEGylation.[24]

  • Dynamic Light Scattering (DLS): Can be used to measure the increase in the hydrodynamic diameter of a protein after PEGylation.[24]

Mandatory Visualizations

General Safety and Handling Workflow

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive Compound storage Store at <= -15°C under inert gas (Ar/N2) away from light receive->storage ppe Don PPE: Safety Goggles, Gloves, Lab Coat storage->ppe Before Use fume_hood Handle in Fume Hood ppe->fume_hood weigh Weigh & Prepare for Experiment fume_hood->weigh experiment Perform Experiment (e.g., Conjugation) weigh->experiment spill Spill Occurs experiment->spill If spill waste Collect Contaminated Materials & Surplus Reagent experiment->waste cleanup Absorb with Inert Material & Collect Waste spill->cleanup cleanup->waste disposal Dispose via Licensed Waste Contractor waste->disposal

Caption: Workflow for the safe handling of dicarboxylic acid PEG compounds.

Experimental Workflow: EDC/NHS Amide Coupling

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Conjugation cluster_purification Step 3: Quenching & Purification start Start: Reagents at RT peg_sol Dissolve HOOC-PEG-COOH in Activation Buffer (pH 5.0-6.0) start->peg_sol amine_sol Prepare Amine Substrate in Reaction Buffer (pH 7.2-7.5) start->amine_sol add_reagents Add EDC and NHS peg_sol->add_reagents react_activation React for 15-30 min at Room Temperature add_reagents->react_activation mix Combine Activated PEG with Amine Substrate react_activation->mix Activated NHS-Ester amine_sol->mix react_conjugation React for 2-24 hours mix->react_conjugation quench Quench Reaction (e.g., with Hydroxylamine) react_conjugation->quench purify Purify Conjugate (HPLC, Dialysis, etc.) quench->purify end End: Purified Conjugate purify->end

Caption: Experimental workflow for amide coupling using EDC/NHS chemistry.

Logical Relationship: Role in Drug Delivery

G cluster_system In Vivo Environment cluster_clearance Systemic Clearance drug Therapeutic Drug (e.g., Small Molecule, Protein) peg_drug PEGylated Drug Conjugate drug->peg_drug Conjugation via Dicarboxylic Acid PEG immune Immune System (Opsonization) drug->immune renal Renal Clearance (Kidneys) drug->renal peg_drug->immune Shielding Effect (Reduced Recognition) peg_drug->renal Increased Size (Reduced Clearance) target Target Cell (e.g., Tumor Cell) peg_drug->target Enhanced Permeation and Retention (EPR) Effect

Caption: Role of PEGylation in enhancing drug delivery and stability.

References

Methodological & Application

Application Notes and Protocols for CH2COOH-PEG6-CH2COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH2COOH-PEG6-CH2COOH is a homobifunctional crosslinker containing a central hexaethylene glycol (PEG6) spacer flanked by two terminal carboxylic acid groups. This water-soluble linker is a valuable tool in bioconjugation, enabling the covalent crosslinking of molecules containing primary amine groups, such as proteins, peptides, and amine-modified surfaces or nanoparticles. The PEG6 spacer provides a flexible and hydrophilic bridge, which can help to improve the solubility and reduce the immunogenicity of the resulting conjugates.

The primary method for utilizing this compound in bioconjugation is through the activation of its terminal carboxyl groups using the carbodiimide (B86325) reaction, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a stable amine-reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond. This application note provides detailed protocols for the use of this compound in bioconjugation reactions.

Data Presentation: Quantitative Parameters for Bioconjugation

The following table summarizes key quantitative parameters for the bioconjugation of this compound. These values are provided as a starting point for optimization, and the ideal conditions may vary depending on the specific molecules being conjugated.

ParameterRecommended RangeNotes
Molar Ratio (Linker:Molecule) 1:1 to 20:1The optimal ratio depends on the desired degree of conjugation and the number of available amine groups on the target molecule. For intramolecular crosslinking, a lower ratio is recommended. For intermolecular crosslinking, a higher ratio may be necessary.
Molar Ratio (EDC:Linker) 1.5:1 to 5:1 per carboxyl groupA molar excess of EDC is required to efficiently activate the carboxylic acid groups.
Molar Ratio (NHS:EDC) 1:1 to 1.2:1NHS is used to stabilize the active intermediate, forming a more stable NHS ester.
Activation pH 4.5 - 6.0The carbodiimide reaction is most efficient in a slightly acidic environment. MES buffer is a common choice.
Conjugation pH 7.2 - 8.5The reaction of the NHS ester with primary amines is most efficient at a neutral to slightly basic pH. PBS or bicarbonate buffer are suitable.
Reaction Time (Activation) 15 - 60 minutesActivation is typically rapid at room temperature.
Reaction Time (Conjugation) 30 minutes - 4 hoursThe conjugation reaction time can be optimized based on the reactivity of the amine-containing molecule.
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used to minimize hydrolysis of the NHS ester and preserve the stability of sensitive biomolecules.
Quenching Reagents Hydroxylamine, Glycine, TrisUsed to stop the reaction by consuming unreacted NHS esters.

Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Bioconjugation

This protocol describes a general method for crosslinking amine-containing molecules using this compound.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine, pH 8.5

  • Amine-containing molecule(s) to be conjugated

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or directly in Activation Buffer immediately before use. EDC and NHS solutions are not stable and should be prepared fresh.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the linker solution. A typical molar ratio is 1:2:2 (Linker Carboxyl Groups:EDC:NHS). For example, for 1 µmol of the di-acid linker, use 2 µmol of EDC and 2 µmol of NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Immediately after activation, add the activated linker solution to the amine-containing molecule dissolved in Conjugation Buffer.

    • The pH of the final reaction mixture should be between 7.2 and 8.5.

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess crosslinker and byproducts by dialysis or using a desalting column.

Protocol 2: Surface Functionalization of Nanoparticles

This protocol provides a method for functionalizing amine-coated nanoparticles with this compound to introduce terminal carboxyl groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC and NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Washing Buffer (e.g., PBS)

  • Centrifugation equipment

Procedure:

  • Nanoparticle Preparation:

    • Wash the amine-functionalized nanoparticles with Activation Buffer to remove any storage buffers containing primary amines. Resuspend the nanoparticles in Activation Buffer.

  • Activation of Linker:

    • In a separate tube, dissolve this compound, EDC, and NHS in Activation Buffer as described in Protocol 1. A higher molar excess of the linker may be required to achieve the desired surface density.

  • Conjugation:

    • Add the activated linker solution to the nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle end-over-end rotation.

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and wash the nanoparticles three times with Washing Buffer to remove unreacted linker and byproducts.

  • Resuspension:

    • Resuspend the carboxyl-functionalized nanoparticles in the desired buffer for storage or further applications.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification Linker This compound EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) Linker->EDC_NHS 15-60 min RT Activated_Linker Activated NHS-Ester Linker EDC_NHS->Activated_Linker Amine_Molecule Amine-Containing Molecule (Protein, NP, etc.) in Conjugation Buffer (pH 7.2-8.5) Activated_Linker->Amine_Molecule 30 min - 4 hr RT or 4°C Conjugate Covalently Crosslinked Product Amine_Molecule->Conjugate Quenching Quenching Reagent (e.g., Tris, Glycine) Conjugate->Quenching Purification Purification (Dialysis / Desalting) Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for bioconjugation using this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR1 EGFR EGF->EGFR1 EGFR2 EGFR EGF->EGFR2 Dimer EGFR Dimer (Activated) EGFR1->Dimer Dimerization (can be induced by This compound crosslinking) EGFR2->Dimer Dimerization (can be induced by This compound crosslinking) Autophos Autophosphorylation Dimer->Autophos ATP -> ADP Grb2 Grb2 Autophos->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: Simplified EGFR signaling pathway initiated by ligand-induced dimerization.

Application Notes and Protocols for EDC/NHS Chemistry with Carboxylated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to conjugate carboxylated polyethylene (B3416737) glycol (PEG) linkers to primary amine-containing molecules. This method is a cornerstone in bioconjugation, enabling the enhancement of therapeutic molecules' solubility, stability, and pharmacokinetic profiles.[1]

Principle of the Reaction

The EDC/NHS coupling reaction is a highly efficient, two-step process that covalently links a carboxyl group with a primary amine to form a stable amide bond.[1] This chemistry is widely adopted due to its reliability and mild reaction conditions, making it suitable for modifying a variety of molecules, including proteins, peptides, and antibodies.[1]

The process begins with the activation of the terminal carboxylic acid on the PEG linker by EDC, which results in a highly reactive but unstable O-acylisourea intermediate.[1][2] To prevent hydrolysis of this intermediate and improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly converts the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1][2] This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct.[3]

Visualization of the Reaction Pathway

EDC_NHS_Reaction Carboxylated_PEG Carboxylated PEG (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylated_PEG->O_Acylisourea + EDC EDC EDC->O_Acylisourea Activation (pH 4.5-6.0) O_Acylisourea->Carboxylated_PEG Hydrolysis NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester Stabilization Byproduct1 Isourea Byproduct NHS NHS / Sulfo-NHS NHS->NHS_Ester + PEGylated_Product PEGylated Product (Stable Amide Bond) NHS_Ester->PEGylated_Product Conjugation (pH 7.2-8.0) Byproduct2 NHS Amine_Molecule Amine-Containing Molecule (R'-NH2) Amine_Molecule->PEGylated_Product + Aqueous_Workflow start Start prep_reagents Prepare Reagents (PEG, EDC, Sulfo-NHS, Buffers) start->prep_reagents activation Activate PEG Linker (Add EDC and Sulfo-NHS to PEG in Activation Buffer) prep_reagents->activation incubation_act Incubate (15 min, Room Temp) activation->incubation_act conjugation Conjugate to Protein (Add activated PEG to protein in Coupling Buffer) incubation_act->conjugation incubation_conj Incubate (2 hours, Room Temp) conjugation->incubation_conj quenching Quench Reaction (Add Hydroxylamine or Tris) incubation_conj->quenching purification Purify PEGylated Protein (Desalting Column or Dialysis) quenching->purification analysis Analyze Product (SDS-PAGE, HPLC, Mass Spec) purification->analysis end End analysis->end

References

Application Notes and Protocols: Step-by-Step Protocol for EDC-NHS Conjugation with HOOC-(CH2)2-PEG6-(CH2)2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of amine-containing molecules to the bifunctional crosslinker, HOOC-(CH2)2-PEG6-(CH2)2-COOH, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is fundamental in bioconjugation for creating stable amide bonds.

The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce steric hindrance, making this crosslinker ideal for various applications, including antibody-drug conjugates (ADCs), protein modification, and surface functionalization.

Principle of the Reaction

The EDC/NHS coupling is a two-step process designed to efficiently form a stable amide bond between a carboxyl group and a primary amine[1][2]:

  • Activation of the Carboxylic Acid: In an acidic environment (pH 4.5-6.0), EDC reacts with the carboxyl groups of HOOC-(CH2)2-PEG6-(CH2)2-COOH to form a highly reactive and unstable O-acylisourea intermediate[1][2].

  • Formation of a Semi-Stable NHS Ester: To improve reaction efficiency and control, NHS is introduced. It reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate has a longer half-life than the O-acylisourea, allowing for a more controlled reaction with the amine-containing molecule[1][2].

  • Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule at a pH of 7.2-8.0 to form a stable amide bond, with NHS being released as a byproduct[2][3].

Experimental Workflow

The overall experimental workflow for the EDC-NHS conjugation with HOOC-(CH2)2-PEG6-(CH2)2-COOH is depicted below.

G cluster_reaction Reaction cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.0) cluster_post Post-Reaction prep_peg Prepare HOOC-PEG-COOH Solution activation Activate HOOC-PEG-COOH with EDC and NHS prep_peg->activation prep_amine Prepare Amine-Molecule Solution conjugation Conjugate Activated PEG to Amine-Molecule prep_amine->conjugation prep_reagents Prepare EDC/NHS Solutions prep_reagents->activation activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate quenching->purification characterization Characterize Final Product purification->characterization G COOH R-COOH (HOOC-PEG-COOH) O_acylisourea O-acylisourea intermediate (unstable) COOH->O_acylisourea + EDC EDC EDC NHS NHS Amine R'-NH₂ (Amine-Molecule) O_acylisourea->COOH Hydrolysis NHS_ester NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS Isourea Isourea byproduct Amide R-CO-NH-R' (Stable Amide Bond) NHS_ester->Amide + R'-NH₂ Released_NHS NHS

References

Application Notes and Protocols for CH2COOH-PEG6-CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical determinant of the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene (B3416737) glycol (PEG) linkers are widely employed in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.[1]

This document provides detailed application notes and protocols for the use of CH2COOH-PEG6-CH2COOH , a homobifunctional, hydrophilic linker, in the development of ADCs. This linker possesses two terminal carboxylic acid groups separated by a six-unit polyethylene glycol chain, offering a precise and flexible spacer to connect amine-containing payloads to the lysine (B10760008) residues of an antibody.

Chemical Structure and Properties

This compound (Hexaethylene glycol-bis(carboxymethyl) ether) is a monodisperse PEG linker, ensuring that each ADC molecule has a linker of the same length and chemical composition. This uniformity is crucial for producing homogeneous ADCs with predictable properties and improved safety profiles.[2]

PropertyValue
Chemical Formula C16H28O10
Molecular Weight 380.38 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Functionality Homobifunctional with two terminal carboxylic acid groups

Principle of Application in ADC Development

The development of an ADC using the this compound linker involves a two-stage conjugation strategy. First, one of the carboxylic acid groups on the PEG linker is activated and reacted with an amine-containing cytotoxic payload to form a stable amide bond. In the second stage, the remaining carboxylic acid group on the linker-payload construct is activated and conjugated to the primary amines of lysine residues on the surface of the monoclonal antibody.

The hydrophilic PEG6 spacer serves to:

  • Enhance Solubility: It improves the solubility of hydrophobic payloads in aqueous environments, reducing the propensity for aggregation.[3]

  • Improve Pharmacokinetics: The PEG chain can shield the ADC from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[4]

  • Enable Higher Drug-to-Antibody Ratios (DARs): By mitigating the hydrophobicity of the payload, PEG linkers can allow for the attachment of a higher number of drug molecules per antibody without compromising stability.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of one of the carboxylic acid groups of the linker and its subsequent conjugation to a cytotoxic drug.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Linker: a. Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DMSO. b. Add EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester of the linker. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Conjugation to the Cytotoxic Payload: a. In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF or DCM. b. Add TEA or DIPEA (2-3 equivalents) to the drug solution to act as a base. c. Slowly add the activated this compound-NHS ester solution to the drug solution. d. Stir the reaction mixture at room temperature overnight.

  • Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation of the Drug-Linker Construct to a Monoclonal Antibody

This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.

Materials:

  • Purified Drug-Linker construct from Protocol 1

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • EDC

  • Sulfo-NHS (water-soluble analog of NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: a. Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.

  • Activation of the Drug-Linker Construct: a. Dissolve the drug-linker construct in Activation Buffer. b. Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer. c. Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the drug-linker construct. d. Vortex briefly and incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to the Antibody: a. Immediately add a 10- to 50-fold molar excess of the activated drug-linker solution to the antibody solution. The optimal molar ratio should be determined empirically for each specific application. b. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer. c. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching of the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature.

  • Purification of the ADC: a. Remove excess, unreacted drug-linker and byproducts using a desalting column or size-exclusion chromatography equilibrated with an appropriate storage buffer (e.g., PBS).

Characterization of the ADC

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates molecules based on their hydrophobicity. Since the cytotoxic payload is typically hydrophobic, ADC species with different numbers of conjugated drugs will have varying levels of hydrophobicity and can be separated by HIC.[5]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC onto the column.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.

  • Calculate the average DAR by integrating the peak areas of the different DAR species.

Protocol 4: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. This method is used to quantify the amount of monomer, dimer, and higher-order aggregates in the ADC preparation.[6][7]

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.7

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the purified ADC onto the column.

  • Elute the sample isocratically.

  • Monitor the elution profile at 280 nm.

  • The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

  • Calculate the percentage of monomer by integrating the peak areas.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells in vitro.[8][9][10][11][12]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cell line (e.g., HER2-negative MCF-7 cells)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free cytotoxic drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

  • Replace the medium in the wells with the different drug/antibody concentrations.

  • Incubate the plates for 72-120 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables provide representative data for an anti-HER2 ADC constructed with a short, hydrophilic PEG linker, similar to this compound.

Table 1: Physicochemical Characterization of Anti-HER2-PEG6-Payload ADC

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)~3.8HIC-HPLC
Monomer Purity>98%Size Exclusion Chromatography (SEC)
In Vitro Stability (% Payload Shed after 7 days)< 5%Incubation in human plasma followed by LC-MS analysis

Table 2: In Vitro Cytotoxicity of Anti-HER2-PEG6-Payload ADC

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.75
BT-474High1.1
NCI-N87High1.5
MCF-7Low>1000

Table 3: Pharmacokinetic Parameters of Anti-HER2-PEG6-Payload ADC in a Rodent Model

ParameterValue
Half-life (t1/2)~150 hours
Clearance (CL)~0.3 mL/h/kg
Volume of Distribution (Vd)~60 mL/kg

Visualizations

HER2 Signaling Pathway

The following diagram illustrates the HER2 signaling pathway, a common target for ADCs in breast and gastric cancers. Upon binding of an anti-HER2 ADC, the HER2 receptor is internalized, leading to the intracellular release of the cytotoxic payload. The antibody itself can also inhibit downstream signaling pathways such as the PI3K-AKT and RAS-MAPK pathways, contributing to the overall anti-tumor effect.[6]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HER_dimer HER Dimerization HER2->HER_dimer PI3K PI3K HER_dimer->PI3K RAS RAS HER_dimer->RAS Internalization Internalization & Lysosomal Trafficking HER_dimer->Internalization HER_dimer->Internalization ADC Anti-HER2 ADC ADC->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload_Release Payload Release Internalization->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization ADC Characterization Linker This compound Activation1 EDC/NHS Activation Linker->Activation1 Payload Amine-Containing Payload Conjugation1 Conjugation Payload->Conjugation1 Activation1->Conjugation1 Purified_LP Purified Drug-Linker Conjugation1->Purified_LP Activation2 EDC/Sulfo-NHS Activation Purified_LP->Activation2 Purified_LP->Activation2 Antibody Monoclonal Antibody Conjugation2 Conjugation Antibody->Conjugation2 Activation2->Conjugation2 Quenching Quenching Conjugation2->Quenching Purified_ADC Purified ADC Quenching->Purified_ADC DAR_Analysis DAR Analysis (HIC-HPLC) Purified_ADC->DAR_Analysis Purified_ADC->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purified_ADC->Aggregation_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) Purified_ADC->Cytotoxicity_Assay

References

Application of CH2COOH-PEG6-CH2COOH in PROTACs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of the bifunctional linker, CH2COOH-PEG6-CH2COOH, in the development of Proteolysis Targeting Chimeras (PROTACs). This hydrophilic hexaethylene glycol linker with terminal carboxylic acid groups offers a versatile platform for the synthesis of potent and selective protein degraders.

Introduction to this compound in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficacy of the PROTAC.[1][2]

The this compound linker, a polyethylene (B3416737) glycol (PEG)-based linker, offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often lipophilic PROTAC molecules, which can be beneficial for formulation and bioavailability.[2]

  • Optimal Length and Flexibility: The six-unit PEG chain provides a significant degree of flexibility and a substantial linker length, which can be crucial for enabling the productive formation of the ternary complex between the target protein and the E3 ligase.

  • Reduced Non-specific Binding: The hydrophilicity of PEG linkers can help to minimize non-specific binding interactions, potentially leading to cleaner pharmacological profiles.

  • Versatile Chemical Handles: The terminal carboxylic acid groups allow for straightforward amide bond formation with amine-functionalized target ligands and E3 ligase ligands, facilitating a modular approach to PROTAC synthesis.

Representative Application: A BRD4-Targeting PROTAC

To illustrate the application of the this compound linker, we present a representative example of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. This hypothetical PROTAC, herein named BRD4-PEG6-CRBN , is composed of the BRD4 inhibitor JQ1, the this compound linker, and the Cereblon (CRBN) E3 ligase ligand, pomalidomide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the activity of BRD4-PEG6-CRBN in a relevant cancer cell line. These values are representative of potent BRD4-targeting PROTACs and serve as a benchmark for experimental outcomes.

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Cell Viability IC50 (nM)
BRD4-PEG6-CRBNBRD4PomalidomideHeLa15>9525

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved. IC50: The concentration of the PROTAC that inhibits cell viability by 50%.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of BRD4

The following diagram illustrates the mechanism of action for a BRD4-targeting PROTAC. By inducing the proximity of BRD4 and the E3 ligase Cereblon, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of BRD4. This leads to the downregulation of BRD4 target genes, such as c-Myc, resulting in anti-proliferative effects.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation cluster_2 Downstream Effects PROTAC BRD4-PEG6-CRBN BRD4 BRD4 Protein PROTAC->BRD4 Binds to CRBN Cereblon (E3 Ligase) PROTAC->CRBN Recruits Ub Ubiquitin BRD4->Ub Polyubiquitination Proteasome 26S Proteasome BRD4->Proteasome Recognition & Degradation CRBN->Ub Polyubiquitination Ub->BRD4 Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4 cMyc c-Myc Downregulation Degraded_BRD4->cMyc Apoptosis Apoptosis cMyc->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow for PROTAC Evaluation

This diagram outlines the key steps involved in the synthesis and biological evaluation of a novel PROTAC.

experimental_workflow synthesis PROTAC Synthesis (BRD4-PEG6-CRBN) purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification cell_culture Cell Culture (e.g., HeLa cells) purification->cell_culture treatment PROTAC Treatment (Dose-response & time-course) cell_culture->treatment western_blot Western Blot Analysis (BRD4, c-Myc, Loading Control) treatment->western_blot viability Cell Viability Assay (e.g., MTT or CellTiter-Glo) treatment->viability quantification Densitometry & Data Analysis (DC50 & Dmax determination) western_blot->quantification viability_analysis IC50 Determination viability->viability_analysis

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Experimental Protocols

Protocol 1: Synthesis of BRD4-PEG6-CRBN

This protocol describes the chemical synthesis of the BRD4-targeting PROTAC, BRD4-PEG6-CRBN, using the this compound linker.

Materials:

  • Amine-functionalized JQ1 derivative

  • Amine-functionalized Pomalidomide derivative

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Activation of the Linker: Dissolve this compound, DCC, and NHS in DMF. Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid groups.

  • First Amide Coupling: Add the amine-functionalized JQ1 derivative to the reaction mixture along with TEA. Stir overnight at room temperature.

  • Purification of the Intermediate: Purify the resulting JQ1-PEG6-COOH intermediate by reverse-phase HPLC.

  • Second Amide Coupling: Activate the remaining carboxylic acid group of the purified intermediate using DCC and NHS in DMF.

  • Final PROTAC Synthesis: Add the amine-functionalized Pomalidomide derivative and TEA to the reaction mixture. Stir overnight at room temperature.

  • Final Purification and Characterization: Purify the final PROTAC, BRD4-PEG6-CRBN, by reverse-phase HPLC. Confirm the identity and purity of the compound using LC-MS and NMR.

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol details the steps for quantifying the degradation of BRD4 in cultured cells following treatment with BRD4-PEG6-CRBN.

Materials:

  • HeLa cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • BRD4-PEG6-CRBN (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of BRD4-PEG6-CRBN or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]

Protocol 3: Cell Viability Assay

This protocol describes how to assess the effect of BRD4-PEG6-CRBN on cell proliferation and viability.[4]

Materials:

  • HeLa cells

  • 96-well plates

  • BRD4-PEG6-CRBN (serial dilutions in complete growth medium)

  • MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization solution (for MTT assay)

  • 96-well plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in a 96-well plate and treat with serial dilutions of BRD4-PEG6-CRBN. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Viability Measurement (MTT Assay): Add MTT solution to each well and incubate. Add solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.[4]

  • Viability Measurement (CellTiter-Glo® Assay): Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its hydrophilic nature, optimal length, and chemical versatility make it a suitable choice for researchers aiming to develop novel protein degraders. The provided protocols and representative data offer a solid foundation for the successful application of this linker in PROTAC-based drug discovery.

References

Application Notes: Functionalization of Nanoparticles with CH2COOH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the systemic delivery of therapeutics and diagnostics.[1] The homobifunctional linker, α,ω-Dicarboxy PEG (HOOC-PEG-COOH), specifically the 6-unit oligomer (CH2COOH-PEG6-CH2COOH), offers a versatile platform for nanoparticle surface modification. This molecule features a central hydrophilic PEG chain flanked by a reactive carboxylic acid group at each terminus.

One carboxyl group can be used to anchor the molecule to the nanoparticle surface, while the other remains available for the covalent attachment of targeting ligands, drugs, or imaging agents.[2] This bifunctionality is critical for developing sophisticated, multi-functional nanocarrier systems. The PEG6 chain itself, while short, provides a flexible, hydrophilic spacer that improves colloidal stability, minimizes non-specific protein adsorption (opsonization), and can reduce uptake by the mononuclear phagocyte system, thereby extending circulation time in the body.[1][3][4]

Key Advantages of Using this compound
  • Improved Biocompatibility and Stability: The hydrophilic PEG chain reduces particle aggregation in biological fluids and minimizes interactions with immune components.[1][3]

  • Reduced Immunogenicity: PEGylation can shield the nanoparticle surface, decreasing recognition by the immune system.[1]

  • Prolonged Systemic Circulation: By reducing opsonization and subsequent clearance by phagocytic cells, PEGylation extends the nanoparticle's half-life in the bloodstream, increasing the probability of reaching the target site.[1][4]

  • Versatile Bioconjugation: The terminal carboxyl groups provide reactive handles for covalently attaching a wide range of molecules, such as antibodies, peptides, small molecule drugs, or fluorescent dyes, typically through stable amide bond formation.[2]

Applications
  • Targeted Drug Delivery: The distal carboxyl group can be conjugated to a targeting ligand (e.g., an antibody or aptamer) that specifically binds to receptors overexpressed on diseased cells, such as cancer cells.[5][6] This enhances the local concentration of the therapeutic payload and reduces off-target side effects.

  • Medical Imaging: Imaging agents (e.g., MRI contrast agents, fluorescent dyes) can be attached to the PEG linker, allowing for the visualization and tracking of the nanoparticles in vivo.[7][8]

  • Theranostics: This linker enables the creation of "theranostic" platforms that combine therapeutic agents and diagnostic molecules on a single nanoparticle, allowing for simultaneous treatment and monitoring.

Physicochemical Characterization Data

The functionalization of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The data below is a representative summary compiled from studies on nanoparticles functionalized with carboxy-terminated PEG linkers.

Nanoparticle TypeModification StageAvg. Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Fe3O4 Magnetic NP Bare (PEG-MNPs)125< 0.2-[9]
Drug Conjugated (CAPE-PEG-MNPs)163.2< 0.2-38.8[9]
PLGA NP 1% Docetaxel Loaded~1500.154-[10]
5% Docetaxel Loaded~1500.203-[10]
10% Docetaxel Loaded~1500.212-[10]
Gold NP (AuNP) BareVaries (e.g., 10)-Varies[11][12]
PEGylatedIncrease from bare-Shift towards neutral[11]
Graphene Oxide (NGO) Drug-Loaded NGO-PEG209.100.18-[13]
Drug-Loaded NGO-PEG13560.88-[13]

Experimental Protocols & Visualizations

Protocol 1: Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent conjugation of this compound to a nanoparticle surface that has been pre-functionalized with primary amine (-NH2) groups, using the common EDC/NHS carbodiimide (B86325) chemistry.

Workflow Diagram

G cluster_activation Step 1: Carboxyl Group Activation cluster_conjugation Step 2: Conjugation to Nanoparticles cluster_purification Step 3: Quenching & Purification A Dissolve HOOC-PEG-COOH in Activation Buffer (MES) B Add EDC and Sulfo-NHS (Molar excess to COOH) A->B C Incubate (e.g., 30 min, RT) to form NHS-ester B->C E Add activated PEG solution to NP dispersion C->E Add to NPs D Disperse Amine-NPs in Reaction Buffer (PBS) D->E F Incubate (e.g., 2-4h, RT) to form Amide Bond E->F G Add Quenching Agent (e.g., Hydroxylamine) F->G H Purify NPs via Centrifugation or Dialysis G->H I Resuspend in Storage Buffer H->I

Caption: Workflow for nanoparticle functionalization with a carboxylated PEG linker.

Materials:

  • Amine-functionalized nanoparticles (-NH2 NPs)

  • This compound (HOOC-PEG-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 10 mM Hydroxylamine or Tris buffer, pH 7.4

  • Storage Buffer: PBS or other buffer of choice

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Activation of Carboxyl Groups: a. Dissolve this compound in Activation Buffer to a final concentration of 1-10 mg/mL. b. Add EDC and Sulfo-NHS to the PEG solution. Use a 5-10 fold molar excess of EDC and Sulfo-NHS relative to the number of carboxyl groups. c. Incubate the mixture for 30 minutes at room temperature with gentle stirring to form the reactive Sulfo-NHS ester.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in the Reaction Buffer (PBS, pH 7.4) to a known concentration (e.g., 1 mg/mL). b. Immediately add the activated PEG-NHS ester solution to the nanoparticle dispersion. The molar ratio of PEG linker to nanoparticles will need to be optimized but can start at a 1000:1 to 10000:1 excess. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification: a. Add the Quenching Buffer to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes. b. Purify the functionalized nanoparticles from excess reagents. This is typically achieved by repeated centrifugation and resuspension using centrifugal filter units or by dialysis against the Storage Buffer for 24-48 hours. c. After the final wash, resuspend the purified PEGylated nanoparticles in the desired Storage Buffer.

  • Characterization: a. Confirm successful functionalization by measuring the changes in hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the amount of conjugated PEG using techniques like Fourier-transform infrared spectroscopy (FTIR) or Thermogravimetric Analysis (TGA).

Chemical Reaction Mechanism

G R_COOH NP-Linker-COOH Activated_Ester Activated NHS-Ester R_COOH->Activated_Ester + EDC, + Sulfo-NHS EDC EDC NHS Sulfo-NHS NP_NH2 Target-NH₂ Amide_Bond Stable Amide Bond(NP-Linker-CO-NH-Target) NP_NH2->Amide_Bond Reacts with Activated_Ester->Amide_Bond

Caption: EDC/NHS chemistry for covalent amide bond formation.

Protocol 2: Characterization of PEGylated Nanoparticles

This protocol outlines standard procedures for characterizing the key physicochemical properties of the newly functionalized nanoparticles.

Methodologies:

  • Dynamic Light Scattering (DLS): a. Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI). b. Procedure: i. Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to an optimal concentration for the instrument. ii. Ensure the sample is well-dispersed and free of aggregates by brief sonication or vortexing. iii. Place the sample in a cuvette and perform the measurement according to the instrument's instructions. iv. Record the Z-average diameter (hydrodynamic size) and the PDI. A PDI value below 0.2 is generally considered acceptable for drug delivery applications.[9]

  • Zeta Potential Measurement: a. Purpose: To determine the surface charge of the nanoparticles. b. Procedure: i. Prepare the sample in a low ionic strength buffer (e.g., 1 mM KCl) to the required concentration. ii. Load the sample into the specific electrode cuvette for the instrument. iii. Perform the measurement. Successful PEGylation typically results in a shift of the zeta potential towards neutral (0 mV) compared to the unfunctionalized nanoparticle.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): a. Purpose: To confirm the presence of the PEG linker on the nanoparticle surface. b. Procedure: i. Lyophilize (freeze-dry) the purified nanoparticle samples to obtain a dry powder. ii. Prepare a KBr pellet containing the sample or use an ATR-FTIR setup. iii. Acquire the spectrum and look for characteristic peaks corresponding to the PEG structure, such as the strong C-O-C ether stretch around 1100 cm⁻¹.[14]

Targeted Cellular Interaction and Uptake

Nanoparticles functionalized with this compound and a targeting ligand are designed to interact specifically with target cells. This interaction often triggers receptor-mediated endocytosis, a process where the cell internalizes the nanoparticle.

Signaling and Uptake Pathway

G NP Targeted Nanoparticle (PEGylated) Receptor Cell Surface Receptor NP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Membrane Cell Membrane Lysosome Lysosome (Drug Release) Endosome->Lysosome 3. Trafficking & Fusion Drug Drug Action (e.g., Inhibit Pathway) Lysosome->Drug 4. Payload Release

Caption: Generalized pathway for targeted nanoparticle uptake and drug release.

PEGylated nanoparticles can enter cells through various endocytic pathways, including clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis.[3][4] The specific route can be influenced by the nanoparticle's size, surface charge, and the attached ligand.[4][12] Following internalization, the nanoparticle is typically trafficked within endosomes, which may mature and fuse with lysosomes. The acidic environment of the lysosome can then trigger the release of the therapeutic payload, which can act on its intracellular target.

References

Application Notes and Protocols for Protein Crosslinking Using CH2COOH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CH2COOH-PEG6-CH2COOH, a homobifunctional crosslinker, for the covalent conjugation of proteins and other biomolecules. This document outlines the principles of the crosslinking chemistry, detailed experimental protocols, and key quantitative parameters to consider for successful bioconjugation.

Introduction to this compound Crosslinking

This compound is a homo-bifunctional crosslinking reagent that contains two terminal carboxylic acid groups separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This crosslinker is employed to covalently link primary amine groups on two different molecules or within a single molecule, facilitated by the use of carbodiimide (B86325) chemistry, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The PEG spacer imparts several advantageous properties to the crosslinking process and the resulting conjugate. These benefits include increased water solubility of the crosslinker and the final conjugate, reduced steric hindrance, and minimized immunogenicity.[1] The defined length of the PEG6 spacer provides a flexible and hydrophilic bridge between the conjugated molecules.

The crosslinking reaction is a two-step process:

  • Activation of Carboxylic Acids: EDC activates the carboxyl groups of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[2]

  • Formation of a Stable Amide Bond: The activated carboxyl group then reacts with a primary amine on the target protein to form a stable amide bond. The addition of NHS or Sulfo-NHS stabilizes the intermediate by forming a more stable NHS ester, which then reacts with the primary amine at a physiological pH (7.2-8.0).[2][3]

Data Presentation: Key Parameters for Successful Crosslinking

The efficiency of protein crosslinking with this compound is influenced by several factors. The following tables summarize key quantitative parameters derived from established protocols for similar crosslinking chemistries. Optimization for each specific application is recommended.

Table 1: Recommended Reaction Conditions for EDC/NHS Crosslinking

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for the activation of carboxyl groups by EDC.[2]
Conjugation pH 7.2 - 8.0Optimal for the reaction of NHS-activated esters with primary amines.[4]
Reaction Temperature Room Temperature or 4°CRoom temperature for faster reaction (e.g., 2 hours), 4°C for longer incubations to minimize protein degradation.[4]
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS-ester intermediate.[2][5]
Reaction Time (Conjugation) 2 - 4 hours to overnightDependent on the reactivity of the protein and the desired degree of crosslinking.[5]

Table 2: Recommended Molar Ratios of Reagents

ReagentRecommended Molar Excess (relative to Carboxyl Groups)Notes
EDC 1.2 - 2 foldA slight excess is generally sufficient for activation.[2][4]
NHS/Sulfo-NHS 1.2 - 2 foldUsed in equimolar or slight excess to EDC to stabilize the intermediate.[2][4]
This compound 10 - 50 fold (relative to Protein)A good starting point for optimization; the optimal ratio depends on the number of accessible amines on the protein and the desired degree of crosslinking.[6]

Experimental Protocols

Protocol 1: General Two-Step Protein Crosslinking

This protocol describes a general method for crosslinking two proteins (Protein A and Protein B) using this compound and EDC/Sulfo-NHS.

Materials:

  • This compound

  • Protein A (to be activated)

  • Protein B (containing primary amines)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

    • Dissolve Protein A in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve Protein B in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • To the this compound solution, add EDC and Sulfo-NHS. A molar ratio of 1:1.2:1.2 (PEG-linker:EDC:Sulfo-NHS) is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Activation of Protein A:

    • Add the activated this compound solution to the Protein A solution.

    • Incubate for 15 minutes at room temperature.

  • Quenching of Excess EDC (Optional but Recommended):

    • Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the EDC. This prevents EDC from reacting with carboxyl groups on Protein B.

  • Conjugation to Protein B:

    • Immediately add the activated Protein A solution to the Protein B solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active esters. Incubate for 15 minutes.

  • Purification:

    • Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Characterization of Crosslinked Proteins

1. SDS-PAGE Analysis:

  • Analyze the crosslinked product by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked proteins.

  • Compare the banding pattern of the crosslinked sample to the uncrosslinked controls (Protein A and Protein B alone).

2. Mass Spectrometry (MS) Analysis:

  • Utilize mass spectrometry techniques such as MALDI-TOF or LC-MS/MS to confirm the identity and determine the molecular weight of the crosslinked products.[7][8]

  • MS analysis can also be used to identify the specific amino acid residues involved in the crosslink.[9]

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) COOH-PEG-COOH This compound Activated_PEG NHS-Ester Activated PEG Linker COOH-PEG-COOH->Activated_PEG + EDC, NHS EDC EDC EDC->Activated_PEG NHS NHS/Sulfo-NHS NHS->Activated_PEG Crosslinked_Product Protein A - PEG - Protein B (Stable Amide Bond) Activated_PEG->Crosslinked_Product + Protein A, Protein B Protein_A Protein A (with -NH2) Protein_A->Crosslinked_Product Protein_B Protein B (with -NH2) Protein_B->Crosslinked_Product G Start Start: Prepare Reagents Activate_Linker Activate this compound with EDC and Sulfo-NHS Start->Activate_Linker Add_Protein Add activated linker to Protein Activate_Linker->Add_Protein Incubate Incubate for 2 hours at RT or overnight at 4°C Add_Protein->Incubate Quench Quench reaction with Tris or Hydroxylamine Incubate->Quench Purify Purify conjugate using size-exclusion chromatography Quench->Purify Characterize Characterize conjugate by SDS-PAGE and Mass Spectrometry Purify->Characterize End End: Store purified conjugate Characterize->End G cluster_antibody Antibody cluster_linker Linker cluster_drug Drug Antibody_NH2 Primary Amines (-NH2) ADC Antibody-Drug Conjugate (ADC) Antibody_NH2->ADC PEG_Linker This compound EDC_NHS EDC / NHS Activation PEG_Linker->EDC_NHS Drug_NH2 Amine-containing Drug Drug_NH2->ADC EDC_NHS->ADC

References

Application Notes: Crosslinking of CH2COOH-PEG6-CH2COOH to Amine-Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to improve the biocompatibility of materials, reduce non-specific protein adsorption, and enhance the in vivo stability of conjugated molecules.[1][2] The homobifunctional crosslinker, CH2COOH-PEG6-CH2COOH (PEG-6 Dicarboxylic Acid), offers a versatile platform for covalently attaching a hydrophilic PEG spacer to amine-functionalized surfaces. This is typically achieved through a two-step carbodiimide (B86325) coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]

This chemistry first activates the carboxylic acid groups on the PEG linker with EDC to form a highly reactive O-acylisourea intermediate.[4][5] This unstable intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester.[4][5] This activated PEG linker subsequently reacts with primary amines on the surface to form stable amide bonds, effectively crosslinking the PEG molecule to the substrate.[4] This application note provides a detailed protocol for this process, guidelines for optimization, and methods for characterization.

Reaction Mechanism and Experimental Workflow

The crosslinking process involves the activation of the carboxyl groups of this compound followed by coupling to the amine surface.

Reaction Pathway

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Coupling to Amine Surface PEG_acid This compound Intermediate O-acylisourea Intermediate (unstable) PEG_acid->Intermediate + EDC (pH 4.5-6.0) EDC EDC NHS NHS / Sulfo-NHS Activated_PEG Amine-Reactive NHS Ester-PEG Intermediate->Activated_PEG + NHS PEGylated_Surface PEGylated Surface (Stable Amide Bond) Activated_PEG->PEGylated_Surface + Amine Surface (pH 7.2-8.0) Amine_Surface Amine-Functionalized Surface (-NH2)

Caption: Chemical pathway for EDC/NHS-mediated crosslinking of PEG-dicarboxylic acid to an amine surface.

Experimental Workflow

G start Start prep_surface 1. Prepare Amine- Functionalized Surface start->prep_surface prep_reagents 2. Prepare Reagent Stock Solutions (PEG, EDC, NHS) prep_surface->prep_reagents activation 3. Activate PEG-diacid with EDC and NHS in Activation Buffer (pH 5.5) prep_reagents->activation coupling 4. Introduce Activated PEG to Amine Surface in Coupling Buffer (pH 7.5) activation->coupling quench 5. Quench Reaction (e.g., with Hydroxylamine) coupling->quench wash 6. Wash Surface quench->wash characterize 7. Characterize PEGylated Surface wash->characterize end End characterize->end

Caption: General experimental workflow for surface PEGylation.

Quantitative Data and Optimization

The efficiency of the crosslinking reaction is dependent on several factors, including the concentration of reactants, pH, and reaction time. The following tables provide recommended starting conditions and expected outcomes for characterization.

Table 1: Recommended Reagent Concentrations and Ratios

ReagentMolar Ratio (to Carboxyl Groups)Concentration (Typical)Purpose
This compound1x1-10 mg/mLThe crosslinking agent.
EDC2-10x2-5 mMActivates carboxyl groups. A higher excess may be needed for dilute solutions.[4][6]
NHS/Sulfo-NHS2-5x5-10 mMStabilizes the activated intermediate, improving coupling efficiency.[4][6]

Table 2: Key Reaction Parameters

ParameterRecommended ConditionRationale
Activation Step
BufferMES BufferAmine and carboxylate-free buffer.
pH4.5 - 6.0Optimal for EDC-mediated activation of carboxyl groups.[2][6]
Time15 - 30 minutesSufficient for the formation of the NHS-ester intermediate.[1][3]
TemperatureRoom TemperatureStandard condition for the activation step.
Coupling Step
BufferPhosphate-Buffered Saline (PBS) or Borate BufferAmine-free buffer.
pH7.2 - 8.0Facilitates the nucleophilic attack of primary amines on the NHS ester.[2][6]
Time2 hours to overnightAllows for efficient coupling to the surface amines.[1][7]
TemperatureRoom Temperature or 4°CRoom temperature for faster reaction; 4°C for overnight incubation to maintain stability of sensitive substrates.
Quenching
ReagentHydroxylamine, Tris, or GlycineHydrolyzes unreacted NHS esters to prevent further reactions.[2][3]
Concentration10-50 mMSufficient to quench the reaction.
Time15 - 30 minutesAdequate time for quenching.

Table 3: Expected Outcomes of Surface Characterization

TechniqueParameterExpected Result After PEGylation
X-ray Photoelectron Spectroscopy (XPS)Elemental CompositionIncrease in C1s and O1s signals relative to the N1s signal from the underlying amine surface.
Atomic Force Microscopy (AFM)Surface MorphologyIncrease in surface roughness and observation of a polymer brush-like structure.[4]
Contact Angle GoniometryWater Contact AngleDecrease in the water contact angle, indicating increased surface hydrophilicity.
Zeta PotentialSurface ChargeShift in zeta potential, often towards a more neutral value, depending on the initial surface charge and buffer pH.[8]
EllipsometryLayer ThicknessMeasurable increase in the thickness of the surface layer, corresponding to the grafted PEG chains.[4]

Experimental Protocols

Materials and Reagents

  • This compound

  • Amine-functionalized substrate (e.g., amine-silanized glass slide, functionalized nanoparticles)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Ultrapure water

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving reagents)

Protocol: Crosslinking this compound to an Amine-Functionalized Planar Surface

  • Surface Preparation:

    • Clean the amine-functionalized surface by sonicating in ethanol (B145695) and then ultrapure water for 10 minutes each.

    • Dry the surface under a stream of nitrogen gas.

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Prepare a 10 mg/mL stock solution of this compound in Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 20 mg/mL stock solution of Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the following:

      • 100 µL of 10 mg/mL this compound solution.

      • Add EDC and Sulfo-NHS solutions to achieve a final molar ratio as specified in Table 1. For example, a 5-fold molar excess of EDC and a 2.5-fold molar excess of Sulfo-NHS relative to the carboxyl groups on the PEG linker.

    • Vortex briefly and incubate at room temperature for 15-30 minutes.

  • Coupling to Amine Surface:

    • Place the prepared amine-functionalized substrate in a petri dish or a suitable reaction chamber.

    • Add the activated PEG solution to an appropriate volume of Coupling Buffer (pH 7.5) to ensure the surface is fully covered.

    • Immediately apply the diluted activated PEG solution to the amine surface.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching and Washing:

    • Remove the coupling solution from the surface.

    • Add Quenching Buffer to the surface and incubate for 15-20 minutes to deactivate any remaining NHS esters.

    • Wash the surface three times with Wash Buffer (PBST) for 5 minutes each with gentle agitation.

    • Rinse the surface thoroughly with ultrapure water.

    • Dry the surface under a stream of nitrogen gas.

  • Storage:

    • Store the PEGylated surface in a desiccator or under an inert atmosphere until further use.

Troubleshooting

Table 4: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Low or No PEGylation Inactive EDC or NHS due to moisture.Use fresh, high-quality reagents. Always allow reagents to warm to room temperature before opening to prevent condensation.[4]
Suboptimal pH for activation or coupling.Ensure the Activation Buffer is at pH 4.5-6.0 and the Coupling Buffer is at pH 7.2-8.0.[4]
Presence of primary amines in buffers (e.g., Tris, glycine).Use amine-free buffers such as MES, PBS, or Borate for the activation and coupling steps.[2]
Hydrolysis of the NHS-ester intermediate.Perform the coupling step immediately after the activation step. Do not delay.
Inconsistent Results Batch-to-batch variability of amine surface density.Characterize the initial amine surface density before each experiment using techniques like ninhydrin (B49086) assay or XPS.[9]
Incomplete washing.Ensure thorough washing steps to remove non-covalently bound PEG and residual reagents.
Precipitation during reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.
Incorrect buffer conditions.Ensure all components are soluble in the chosen buffers at the working concentrations.

Conclusion

The use of this compound in conjunction with EDC/NHS chemistry provides a robust and efficient method for the PEGylation of amine-functionalized surfaces. By carefully controlling reaction parameters such as pH, reactant concentrations, and reaction times, researchers can achieve consistent and reproducible surface modifications. The protocols and data presented in this application note serve as a comprehensive guide for professionals in research and drug development to successfully implement this valuable bioconjugation technique.

References

Application Notes and Protocols for Hydrogel Formation Using CH2COOH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) based hydrogels are of significant interest in biomedical applications due to their biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix.[1][2][3][4] CH2COOH-PEG6-CH2COOH is a bifunctional PEG derivative featuring a carboxylic acid group at each terminus of a six-unit PEG chain. These terminal carboxylic acid groups serve as reactive sites for crosslinking, enabling the formation of biodegradable hydrogels.

The resulting hydrogels are well-suited for a variety of applications, including controlled drug delivery, tissue engineering, and as scaffolds for 3D cell culture. The physical and chemical properties of the hydrogel, such as mechanical strength, swelling behavior, and degradation rate, can be precisely controlled by modulating the polymer concentration and the nature of the crosslinking agent.[1][5]

Principle of Hydrogel Formation

The formation of a hydrogel using this compound typically involves the reaction of its terminal carboxylic acid groups with a multifunctional crosslinking agent. A common method is the use of carbodiimide (B86325) chemistry to form stable amide bonds with a di- or multi-amine crosslinker. This process creates a three-dimensional polymer network that can entrap a large amount of water.

Alternatively, these dicarboxylic acid PEGs can be crosslinked with natural polymers like chitosan (B1678972) by heating, which facilitates the formation of amide bonds.[6] The choice of crosslinker and reaction conditions will dictate the final properties of the hydrogel.

Experimental Protocols

Protocol 1: Hydrogel Formation via Carbodiimide Chemistry

This protocol describes the formation of a hydrogel by crosslinking this compound with a diamine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

  • This compound

  • Diamine crosslinker (e.g., diaminohexane)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Syringes and molds

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve the diamine crosslinker in PBS to achieve the desired molar ratio relative to the PEG derivative.

    • Prepare fresh solutions of EDC and NHS in PBS.

  • Activate Carboxylic Acid Groups:

    • Add the EDC and NHS solutions to the this compound solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Crosslinking:

    • Add the diamine crosslinker solution to the activated PEG solution.

    • Mix thoroughly and quickly transfer the solution to a mold of the desired shape.

  • Gelation:

    • Allow the mixture to stand at room temperature or 37°C until gelation is complete. Gelation time will vary depending on the concentrations and temperature.

  • Washing:

    • Once the hydrogel is formed, wash it extensively with PBS to remove any unreacted reagents and byproducts.

Protocol 2: Hydrogel Formation with Chitosan by Thermal Crosslinking

This protocol is adapted from a method for crosslinking chitosan with PEG-diacid.[6]

Materials:

  • This compound

  • Chitosan

  • Aqueous acetic acid (e.g., 1% v/v)

  • Molds

Procedure:

  • Prepare Chitosan Solution:

    • Dissolve chitosan in aqueous acetic acid to the desired concentration.

  • Prepare PEG Solution:

    • Dissolve this compound in deionized water.

  • Mixing:

    • Add the this compound solution to the chitosan solution and mix thoroughly to form a homogeneous solution.

  • Thermal Crosslinking:

    • Pour the mixed solution into molds.

    • Heat the molds in an oven at a temperature above 60°C (e.g., 80°C) for several hours (e.g., 5 hours) to induce amide bond formation.[6]

  • Cooling and Washing:

    • Allow the hydrogels to cool to room temperature.

    • Wash the resulting hydrogels extensively with deionized water to remove any unreacted components.

Data Presentation

The following tables present representative data for PEG-based hydrogels. Note that these values are illustrative and the actual properties of hydrogels formed with this compound may vary depending on the specific experimental conditions.

Table 1: Mechanical Properties of PEG-Based Hydrogels

PEG DerivativeConcentration (w/v)CrosslinkerYoung's Modulus (kPa)Reference
PEGDA10%Photopolymerization100 - 500[7]
PEGDA20%Photopolymerization500 - 1500[7]
CMCS/PEGDA5% / 2%E-beam irradiation2.3 - 13.3[8]
CMCS/PEGDA5% / 3%E-beam irradiation> 13.3[8]

PEGDA: Poly(ethylene glycol) diacrylate; CMCS: Carboxymethyl Chitosan

Table 2: Swelling Properties of PEG-Based Hydrogels

PEG DerivativeConcentration (w/v)CrosslinkerSwelling Ratio (%)Reference
net-chitosan-ι-PEG(COOH)2VariedThermalpH-dependent[6]
GelMA-PDRN12%---17.20 ± 0.09[7]
GelMA-PDRN16%---15.64 ± 0.12[7]

The swelling ratio is highly dependent on the crosslinking density and the environmental conditions (e.g., pH, temperature).

Visualizations

Diagram 1: Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization cluster_application Application prep_solutions Prepare Precursor Solutions (PEG-diacid, Crosslinker) mixing Mixing and Activation (e.g., EDC/NHS) prep_solutions->mixing crosslinking Crosslinking and Gelation mixing->crosslinking washing Washing and Purification crosslinking->washing swelling Swelling Studies washing->swelling mechanical Mechanical Testing (e.g., Compression) washing->mechanical morphology Morphology Analysis (e.g., SEM) washing->morphology degradation Degradation Studies washing->degradation tissue_eng Tissue Engineering mechanical->tissue_eng cell_culture 3D Cell Culture morphology->cell_culture drug_delivery Drug Delivery Studies degradation->drug_delivery G cluster_reactants Reactants cluster_process Process cluster_product Product peg This compound activation Activation of Carboxylic Acid peg->activation crosslinker Diamine Crosslinker amide_formation Amide Bond Formation crosslinker->amide_formation edc_nhs EDC / NHS edc_nhs->activation activation->amide_formation hydrogel Crosslinked Hydrogel Network amide_formation->hydrogel

References

Application Notes and Protocols: Amide Bond Formation with CH2COOH-PEG6-CH2COOH and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and highly water-soluble polymer widely utilized in drug delivery, diagnostics, and various biomedical applications.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3][4] Benefits of PEGylation include enhanced solubility, increased in vivo stability by shielding from enzymatic degradation, reduced immunogenicity, and a longer circulation half-life due to decreased renal clearance.[2][3][5]

This document provides detailed protocols for the formation of stable amide bonds between a homobifunctional dicarboxylic acid-terminated PEG linker, specifically CH2COOH-PEG6-CH2COOH, and primary amines. This conjugation is typically achieved through the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[6][7] This "zero-length" crosslinking method facilitates the creation of a stable amide linkage, which is crucial in the development of antibody-drug conjugates (ADCs), functionalized nanoparticles, and other advanced therapeutic constructs.[6][8]

Reaction Mechanism: EDC/NHS Coupling

The EDC/NHS coupling reaction is a two-step process that efficiently forms an amide bond between a carboxyl group and a primary amine.[6]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive and unstable O-acylisourea intermediate.[3][6]

  • Formation of a Stable NHS Ester: To prevent hydrolysis of the unstable intermediate in aqueous solutions, NHS is added to react with the O-acylisourea, creating a more stable, amine-reactive NHS ester.[3][6]

  • Amide Bond Formation: The resulting NHS ester readily reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS.[9]

Reaction_Mechanism PEG_diacid This compound O_acylisourea O-acylisourea intermediate (unstable) PEG_diacid->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS PEG_amide R-NH-CO-CH2-PEG6-CH2-CO-NH-R (Stable Amide Bond) NHS_ester->PEG_amide + R-NH2 Primary_amine R-NH2 (Primary Amine) Released_NHS NHS PEG_amide->Released_NHS

Experimental Protocols

This section details two common protocols for the conjugation of this compound to primary amines: a two-step aqueous buffer protocol ideal for sensitive biomolecules like proteins, and a one-pot organic solvent protocol suitable for small molecules.

Protocol 1: Two-Step Aqueous Buffer Conjugation (for Proteins and Peptides)

This method separates the activation of the carboxylic acid from the amine coupling, which can help minimize undesirable side reactions like protein-protein crosslinking.[6]

Materials and Reagents:

  • This compound

  • Amine-containing protein or peptide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0[10]

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 (must not contain primary amines like Tris or glycine)[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cut-off (MWCO).[3][6]

Experimental Workflow:

Aqueous_Workflow cluster_step1 Step 1: Activation of PEG Diacid cluster_step2 Step 2: Conjugation to Primary Amine cluster_step3 Step 3: Quenching and Purification A1 Dissolve this compound in Activation Buffer A2 Add EDC and NHS/Sulfo-NHS A1->A2 A3 Incubate for 15-30 min at RT A2->A3 B2 Add activated PEG to the amine solution A3->B2 Activated PEG B1 Dissolve amine-containing molecule in Coupling Buffer B1->B2 B3 Incubate for 2 hours at RT or overnight at 4°C B2->B3 C1 Add Quenching Buffer B3->C1 Conjugate Mixture C2 Incubate for 15 min C1->C2 C3 Purify the conjugate (SEC or Dialysis) C2->C3

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or ultrapure water.[6]

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer to a final concentration of 1-10 mM.[6]

    • Add the EDC stock solution to the PEG solution, followed immediately by the NHS stock solution. The optimal pH for this activation step is between 4.5 and 7.2.[3][7]

    • Incubate the reaction mixture at room temperature for 15-30 minutes.[6]

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (e.g., protein) in the Coupling Buffer.

    • Immediately add the activated PEG mixture from the previous step to the amine-containing molecule solution. The reaction is most efficient at a pH between 7.0 and 8.5.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching the Reaction:

    • Quench the reaction by adding the Quenching Buffer to hydrolyze any remaining active NHS esters. Incubate for 15 minutes.[6]

  • Purification:

    • Purify the final conjugate to remove excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[6]

Protocol 2: One-Pot Organic Solvent Conjugation (for Small Molecules)

This protocol is suitable for the conjugation of this compound to primary amines on small molecules that are soluble in organic solvents.[3]

Materials and Reagents:

  • This compound

  • Amine-containing small molecule

  • EDC-HCl

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Purification system: Flash chromatography or preparative HPLC

Experimental Workflow:

Organic_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification A1 Dissolve this compound in anhydrous DCM or DMF A2 Add EDC-HCl and NHS A1->A2 A3 Stir for 30-60 min at RT A2->A3 B2 Add amine solution to activated PEG A3->B2 Activated PEG B1 Dissolve amine-containing small molecule in anhydrous DCM or DMF B1->B2 B3 Add DIPEA B2->B3 B4 Stir for 2-24 hours at RT B3->B4 C1 Monitor reaction by TLC or LC-MS B4->C1 Reaction Mixture C2 Purify by flash chromatography or preparative HPLC C1->C2

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.[3]

  • Activation and Conjugation:

    • To the PEG solution, add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents). Stir the mixture at room temperature for 30-60 minutes.[3]

    • Dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.

    • Add the small molecule solution to the activated PEG mixture.

    • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.[3]

    • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.[3][11]

  • Purification:

    • Upon completion, the reaction mixture can be purified by flash chromatography or preparative HPLC to yield the pure compound.[7]

Data Presentation: Quantitative Summary

The efficiency of the conjugation reaction is influenced by several factors, most notably the molar ratios of the reactants. The optimal ratios are often determined empirically for each specific application.

ParameterRecommended Molar Ratio (PEG:Reagent)PurposeReference
EDC 1:10 to 1:50Activates the carboxyl group. Higher excess may be needed for dilute solutions.[6]
NHS/Sulfo-NHS 1:2 to 1:5 (relative to EDC)Stabilizes the activated intermediate, increasing coupling efficiency.[6]
Primary Amine 1:1 to 1:20 (relative to PEG)Drives the reaction towards product formation.[12]

Characterization of PEGylated Products

The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.

TechniqueInformation ProvidedReference
HPLC (High-Performance Liquid Chromatography) Separation and quantification of mono-, di-, and un-PEGylated species.[13]
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirms the molecular weight of the conjugate and can help identify the degree of PEGylation.[14]
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) Precise determination of the molecular weight and degree of PEGylation.[13]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) Visualizes the increase in molecular weight of proteins after PEGylation.[13]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information of the conjugate.[3]

Applications of Amide-Bond PEGylated Molecules

The stable amide bond formed through this conjugation chemistry is central to numerous applications in drug development and biotechnology.

  • Drug Delivery Systems: PEGylation enhances the solubility and circulation time of therapeutic agents, allowing for more effective targeting of diseased tissues.[5]

  • Protein and Peptide Therapeutics: Improves the stability and reduces the immunogenicity of biologic drugs.[2][3]

  • Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[3][5]

  • Diagnostics and Imaging: PEGylated linkers are used to attach imaging agents (e.g., fluorescent dyes, radionuclides) to targeting molecules for improved in vivo imaging.[5]

  • Surface Functionalization: Modification of nanoparticles, liposomes, and other surfaces to reduce non-specific protein binding and improve biocompatibility.[3][7]

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed)- Suboptimal pH- Presence of primary amine-containing buffers- Use fresh, high-quality EDC and NHS.- Ensure activation pH is 4.5-7.2 and coupling pH is 7.0-8.5.- Use non-amine buffers like PBS or MES.[3][7]
Precipitation of Protein - High concentration of organic co-solvent- pH close to the protein's isoelectric point (pI)- Reduce the amount of co-solvent.- Adjust the buffer pH to be further away from the pI.[6]
Protein Self-Crosslinking - High concentration of EDC or protein- Use a two-step conjugation protocol.- Lower the concentration of EDC or the protein.[6]

References

Surface Modification Using CH2COOH-PEG6-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the surface modification of materials using the homobifunctional crosslinker, CH2COOH-PEG6-CH2COOH. This discrete polyethylene (B3416737) glycol (dPEG®) linker possesses terminal carboxylic acid groups, making it an ideal candidate for covalently immobilizing amine-containing molecules and for creating hydrophilic, biocompatible surfaces. Its defined chain length ensures uniformity in surface modifications, a critical factor in developing reproducible biomaterials, drug delivery systems, and biosensors.

The primary applications of this compound in surface modification include:

  • Reduction of Non-Specific Protein Adsorption: The hydrophilic nature of the polyethylene glycol chain creates a hydration layer that sterically hinders the adsorption of proteins, thereby reducing biofouling on implanted devices, diagnostic platforms, and nanoparticles.

  • Bioconjugation: The terminal carboxyl groups can be activated to react with primary amines on proteins, peptides, antibodies, and other biomolecules, enabling their stable immobilization onto a surface.

  • Drug Delivery: Functionalization of nanoparticles and other drug carriers with this linker can improve their circulation half-life by reducing opsonization and clearance by the reticuloendothelial system (RES). The terminal carboxyl groups can also serve as attachment points for targeting ligands.

  • Improved Biocompatibility: Modification of material surfaces with PEG is a well-established method to enhance their biocompatibility and reduce inflammatory responses.

Data Presentation: Characterization of Modified Surfaces

The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with short-chain dicarboxylic acid-terminated PEG linkers. Note: The following data is representative of similar short-chain dicarboxy-PEG linkers and is provided for illustrative purposes due to the limited availability of specific data for this compound.

Table 1: Surface Wettability Analysis

SurfaceModification StepWater Contact Angle (°)
Silicon WaferUnmodified (Hydroxylated)< 20°
Amine-functionalized (e.g., with APTES)60° - 70°
PEGylated (with dicarboxy-PEG)30° - 50°

Table 2: Surface Compositional Analysis (X-ray Photoelectron Spectroscopy - XPS)

SurfaceModificationC 1s Peak (Binding Energy, eV)O 1s Peak (Binding Energy, eV)N 1s Peak (Binding Energy, eV)Si 2p Peak (Binding Energy, eV)
Silicon WaferUnmodifiedAdventitious Carbon (~285.0)~532.5-~99.5, ~103.5
Amine-functionalized~285.0, ~286.5 (C-N)~532.5~400.0~99.5, ~103.5
PEGylated~285.0, ~286.5 (C-O), ~288.5 (O-C=O)~532.5~400.0~99.5, ~103.5

Table 3: Ellipsometry Data for Layer Thickness

SurfaceModificationLayer Thickness (nm)
Silicon WaferAmine-functionalized (APTES)1 - 2
PEGylated (short-chain dicarboxy-PEG)2 - 5

Table 4: Protein Adsorption Assay

SurfaceModificationAdsorbed Protein (e.g., Fibrinogen) (ng/cm²)
GoldUnmodified> 300
PEGylated (with dicarboxy-PEG)< 50

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Substrates with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a surface previously functionalized with primary amine groups (e.g., aminosilanized glass or silicon, or amine-coated polymer surfaces).

Materials:

  • Amine-functionalized substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 10-50 mg/mL.

  • Activation of Carboxyl Groups:

    • In a suitable reaction vessel, dissolve the this compound in Activation Buffer to the desired final concentration (e.g., 1-10 mg/mL).

    • Add the EDC solution to the PEG solution (a 2-10 fold molar excess of EDC over carboxyl groups is recommended).

    • Add the NHS (or Sulfo-NHS) solution to the mixture (a 1.5-2 fold molar excess of NHS over EDC is recommended).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups to form a more stable NHS ester.

  • Coupling to Amine-Functionalized Surface:

    • Wash the amine-functionalized substrate with Coupling Buffer.

    • Immerse the substrate in the activated this compound solution. Alternatively, for smaller surfaces, pipette the activated PEG solution onto the surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate from the coupling solution.

    • Immerse the substrate in Quenching Buffer for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

    • Wash the substrate thoroughly with Coupling Buffer (e.g., 3 x 5 minutes).

    • Rinse with DI water and dry under a stream of nitrogen.

    • The modified surface is now ready for characterization or further use.

Protocol 2: Functionalization of Nanoparticles with this compound for Drug Delivery Applications

This protocol outlines the functionalization of amine-presenting nanoparticles (e.g., chitosan (B1678972) or PEI-coated nanoparticles) with this compound.

Materials:

  • Aqueous suspension of amine-functionalized nanoparticles

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Glycine, pH 8.0

  • Centrifugation tubes and centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Centrifuge the amine-functionalized nanoparticle suspension to obtain a pellet.

    • Resuspend the nanoparticle pellet in Activation Buffer.

  • Activation of this compound:

    • Prepare the activated PEG solution as described in Protocol 1, Step 2, using Sulfo-NHS for better water solubility.

  • Coupling Reaction:

    • Add the activated this compound solution to the nanoparticle suspension. The ratio of PEG to nanoparticles should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Add Quenching Buffer to the nanoparticle suspension and incubate for 30 minutes to block any unreacted sites.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in Coupling Buffer (e.g., 3 cycles). This removes unreacted PEG and coupling reagents.

    • After the final wash, resuspend the PEGylated nanoparticles in the desired buffer for storage or further conjugation of targeting ligands to the now exposed terminal carboxyl groups.

Visualizations

experimental_workflow cluster_preparation Surface Preparation cluster_pegylation PEGylation cluster_characterization Characterization start Start: Unmodified Substrate cleaning Substrate Cleaning (e.g., Piranha, Plasma) start->cleaning amine_func Amine Functionalization (e.g., APTES coating) cleaning->amine_func peg_activation Activation of This compound (EDC/NHS) amine_func->peg_activation coupling Coupling to Amine Surface peg_activation->coupling quenching Quenching and Washing coupling->quenching characterization Surface Analysis (Contact Angle, XPS, Ellipsometry) quenching->characterization end End: PEGylated Surface characterization->end

Caption: Experimental workflow for surface modification.

logical_relationship cluster_modification Surface Modification cluster_properties Altered Surface Properties cluster_outcomes Functional Outcomes mod Surface Functionalization with This compound prop1 Increased Hydrophilicity mod->prop1 prop2 Creation of Hydration Layer mod->prop2 prop3 Steric Hindrance mod->prop3 prop4 Presence of Terminal Carboxyl Groups mod->prop4 out1 Reduced Non-Specific Protein Adsorption prop1->out1 prop2->out1 prop3->out1 out3 Platform for Bioconjugation prop4->out3 out2 Improved Biocompatibility out1->out2 out4 Enhanced Drug Carrier Circulation Time out1->out4

Caption: Logical relationship of surface modification.

signaling_pathway_analogy cluster_systemic Systemic Circulation cluster_target Target Site np Drug-Loaded Nanoparticle opsonins Opsonins (Blood Proteins) np->opsonins Adsorption macrophage Macrophage (RES) np->macrophage peg_np PEGylated Nanoparticle peg_np->opsonins Inhibited Adsorption peg_np->macrophage Evades RES target_cell Target Cell peg_np->target_cell Enhanced Permeation and Retention (EPR) Effect opsonins->macrophage Recognition & Phagocytosis drug_release Drug Release target_cell->drug_release

Caption: Effect of PEGylation on nanoparticle fate.

Troubleshooting & Optimization

Technical Support Center: Purification of Conjugates with Dicarboxylic Acid PEGs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bioconjugates synthesized with CH2COOH-PEG6-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specific PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying conjugates made with this compound?

The primary challenges arise from the bifunctional nature of the dicarboxylic acid PEG linker, which can lead to a complex mixture of products.[1][] Key challenges include:

  • Cross-linking: The presence of a carboxylic acid group at both ends of the PEG chain can lead to the cross-linking of multiple biomolecules, resulting in high molecular weight aggregates.

  • Heterogeneity: The reaction can produce a mixture of mono-conjugated, di-conjugated (cross-linked), and unreacted biomolecules.[1]

  • Unreacted PEG Linker: Excess this compound in the reaction mixture needs to be efficiently removed.

  • Charge Variants: The addition of the acidic PEG linker can alter the overall charge of the target molecule, potentially creating different charge variants that are difficult to separate.

Q2: Which chromatographic methods are most effective for purifying conjugates made with this compound?

The choice of purification method depends on the physicochemical properties of the target biomolecule and the resulting conjugate. A multi-step purification strategy is often necessary. The most common and effective methods include:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their size.[3][4] It is highly effective for removing unreacted, smaller PEG linkers and for separating monomeric conjugates from larger, cross-linked aggregates.[3][5]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] Since the this compound linker introduces additional negative charges (at neutral or basic pH), IEX is excellent for separating the more negatively charged PEGylated conjugate from the unreacted, less negatively charged biomolecule.[6][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[] While PEG itself is hydrophilic, the overall hydrophobicity of the conjugate can be altered, allowing for high-resolution separation of different PEGylated species, including positional isomers.[][5]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[] The attachment of the PEG chain can either shield hydrophobic regions or the PEG chain itself can interact with the HIC resin, providing another dimension for separation.[]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of the PEGylated conjugate Irreversible binding to the column: The conjugate is too strongly adsorbed to the chromatography resin.Modify elution conditions: For IEX, use a steeper salt gradient or adjust the pH. For RP-HPLC, modify the organic solvent gradient.[4]
Precipitation on the column: The conjugate is not soluble in the mobile phase.Adjust buffer conditions: Change the pH or ionic strength of the buffers to improve solubility. Decrease the sample concentration loaded onto the column.[4]
Poor separation of conjugate from unreacted biomolecule Insufficient difference in size or charge: The addition of the PEG linker does not sufficiently alter the physicochemical properties for the chosen method.Optimize chromatographic conditions: For SEC, use a longer column or a resin with a smaller particle size for higher resolution.[4] For IEX, use a shallower salt gradient and optimize the pH to maximize charge differences.[1] Consider an alternative purification method (e.g., HIC or RP-HPLC).[]
Presence of high molecular weight aggregates Cross-linking by the di-acid PEG linker: The bifunctional nature of the linker has caused multiple biomolecules to be linked together.Optimize conjugation reaction: Reduce the molar ratio of the PEG linker to the biomolecule. Control the reaction pH and time to minimize cross-linking.[8] Purification Strategy: Use SEC as a primary step to remove large aggregates.[3]
Unreacted this compound remains in the final product Inefficient removal by the purification method: The chosen method does not have the resolution to separate the small PEG linker from the product.Incorporate a desalting or buffer exchange step: Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) membrane to remove small molecules.[9] Optimize SEC conditions: Ensure the SEC column has the appropriate pore size to effectively separate the small linker from the larger conjugate.[4]

Experimental Protocols

General Workflow for Purification

A typical purification workflow for conjugates made with this compound involves multiple steps to ensure high purity.

Purification Workflow cluster_0 Reaction cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Reaction Conjugation Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction->SEC Removes aggregates and unreacted PEG linker IEX Ion Exchange Chromatography (IEX) SEC->IEX Separates based on charge (removes unreacted biomolecule) Pure_Conjugate Purified Conjugate IEX->Pure_Conjugate High purity product

Caption: General purification workflow for PEGylated conjugates.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the PEGylated conjugate from high molecular weight aggregates and the smaller, unreacted this compound linker.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your target conjugate.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with your conjugate and will not interact with the SEC resin (e.g., phosphate-buffered saline, pH 7.4).

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulate matter.[1]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally be between 1-2% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength. The larger aggregates will elute first, followed by the desired conjugate, and finally the smaller unreacted biomolecule and PEG linker.

  • Analysis: Analyze the collected fractions by SDS-PAGE or analytical SEC to identify the fractions containing the purified conjugate.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is effective for separating the PEGylated conjugate from the unreacted biomolecule based on differences in charge.

  • Resin Selection: Choose an anion exchange resin (e.g., Q-sepharose) as the this compound linker adds negative charges.

  • Buffer Preparation:

    • Buffer A (Binding Buffer): A low ionic strength buffer at a pH where the conjugate is charged and will bind to the resin (e.g., 20 mM Tris-HCl, pH 8.0).

    • Buffer B (Elution Buffer): Buffer A with a high concentration of salt (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).

  • Column Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity are stable.

  • Sample Loading: Load the sample (ideally from a previous SEC step, buffer-exchanged into Buffer A) onto the column.

  • Wash: Wash the column with Buffer A to remove any unbound molecules.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The more negatively charged PEGylated conjugate will elute at a higher salt concentration than the unreacted biomolecule.

  • Fraction Collection and Analysis: Collect fractions during the elution and analyze them by SDS-PAGE, analytical IEX, or mass spectrometry to identify the fractions containing the purified conjugate.

Logical Troubleshooting Flow

This diagram illustrates a logical approach to troubleshooting common purification issues.

Troubleshooting Flow Start Purification Outcome Unsatisfactory Q_Purity Is the purity low? Start->Q_Purity Q_Yield Is the yield low? Q_Purity->Q_Yield No Contaminants Identify Contaminants (SDS-PAGE, MS) Q_Purity->Contaminants Yes Check_Binding Check for irreversible binding or on-column precipitation Q_Yield->Check_Binding Yes Unreacted_Biomolecule Unreacted Biomolecule Present Contaminants->Unreacted_Biomolecule Aggregates Aggregates Present Contaminants->Aggregates Unreacted_PEG Unreacted PEG Present Contaminants->Unreacted_PEG Optimize_IEX Optimize IEX (gradient, pH) or use HIC/RP-HPLC Unreacted_Biomolecule->Optimize_IEX Optimize_SEC Optimize SEC (column, flow rate) or optimize reaction conditions Aggregates->Optimize_SEC Add_Desalting Add desalting/dialysis step or optimize SEC Unreacted_PEG->Add_Desalting Modify_Elution Modify elution buffer (salt, pH, organic solvent) Check_Binding->Modify_Elution Improve_Solubility Improve sample solubility (adjust buffer, lower concentration) Check_Binding->Improve_Solubility

Caption: A decision tree for troubleshooting purification problems.

References

Technical Support Center: Optimizing Amide Bond Formation with CH2COOH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance and troubleshooting for the successful conjugation of CH2COOH-PEG6-CH2COOH to amine-containing molecules, focusing on the critical role of pH in achieving optimal amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

For maximal conjugation efficiency, a two-step reaction with distinct pH conditions for each step is strongly recommended.[1]

  • Activation Step (Carboxyl Activation): The activation of the terminal carboxylic acid groups on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG linker with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1] This is because the primary amine needs to be in its unprotonated, nucleophilic form to effectively attack the NHS ester.[1][3] A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step pH process allows for the optimization of both the carboxyl activation and the amine coupling reactions, which have different optimal pH requirements. The acidic conditions of the first step maximize the formation of the amine-reactive NHS ester intermediate while minimizing hydrolysis of EDC.[3] The subsequent increase in pH for the coupling step ensures the primary amine of the target molecule is sufficiently nucleophilic to form the stable amide bond.[3] Performing the entire reaction at a neutral or high pH would lead to rapid hydrolysis of the NHS ester, reducing the conjugation yield.[4]

Q3: Can I use a one-pot reaction for this conjugation?

While a two-step protocol with buffer exchange is often ideal, a one-pot reaction can be performed by adjusting the pH of the reaction mixture after the initial activation step.[5] After activating the this compound at pH 4.5-6.0, you can raise the pH of the reaction solution to 7.2-7.5 before adding the amine-containing substrate.[5][6]

Q4: What are common buffers to use for the activation and coupling steps?

  • Activation Buffer (pH 4.5-6.0): 0.1 M MES buffer is a standard choice.[1] It is crucial to use a buffer that does not contain primary amines or carboxylates.[5][6]

  • Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) at pH 7.2-7.4 is widely used.[1] Other non-amine containing buffers like borate (B1201080) buffer can also be used.[6] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated PEG linker.[2]

Q5: How long is the activated NHS-ester of the PEG linker stable?

The NHS-ester intermediate is susceptible to hydrolysis, and its stability is pH-dependent.[1] At pH 7, the half-life of an NHS ester is 4-5 hours, which decreases to 1 hour at pH 8, and only 10 minutes at pH 8.6.[4] Therefore, it is critical to proceed with the amine coupling step immediately after the activation of the this compound.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conjugation Yield 1. Suboptimal pH for activation or coupling.[1] 2. Hydrolysis of the NHS-ester intermediate.[1][2] 3. Inactive EDC or NHS due to hydrolysis.[3] 4. Presence of primary amines in the reaction buffers (e.g., Tris, glycine).[2]1. Verify the pH of your activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) buffers.[1] 2. Minimize the time between the activation and coupling steps. Use freshly prepared activated PEG.[1] 3. Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[3][7] 4. Use non-amine containing buffers such as MES, PBS, or borate.[3][6]
Precipitation of Protein/Molecule during Reaction 1. High degree of PEGylation leading to insolubility.[2] 2. Incorrect buffer conditions.[2] 3. Self-crosslinking of the protein.1. Reduce the molar excess of the activated PEG linker.[2] 2. Ensure the protein is at a suitable concentration and in a buffer that maintains its stability. 3. A two-step protocol can help minimize this. Lower the concentration of EDC or the protein.[3]
Inconsistent Results 1. Variability in reaction times or temperatures. 2. Inconsistent molar ratios of reagents.1. Standardize incubation times and temperatures for both activation and coupling steps. 2. Carefully calculate and use consistent molar ratios of the PEG linker, EDC, and NHS.
Data Presentation

Table 1: Recommended pH Ranges for Amide Bond Formation

Reaction Step Optimal pH Range Recommended Buffer Rationale
Activation (Carboxyl Activation) 4.5 - 6.0[1][3]0.1 M MES[1]Maximizes the efficiency of EDC/NHS activation of the carboxylic acid while minimizing hydrolysis.[1][3]
Coupling (Amine Reaction) 7.0 - 8.5[1][3]PBS (pH 7.2-7.4)[1]Ensures the primary amine is deprotonated and nucleophilic for efficient amide bond formation.[1][3]

Table 2: Recommended Molar Ratios of Reagents

Reagent Molar Ratio (relative to Carboxyl Groups) Rationale
EDC 2 - 10 fold excess[2][3]Drives the initial activation of the carboxyl group.[3]
NHS/Sulfo-NHS 2 - 5 fold excess[2]Stabilizes the activated intermediate and improves coupling efficiency.[2]
This compound 1 - 20 fold excess over the amine-containing moleculeDrives the reaction towards the desired PEGylated product.[2]

Note: The optimal molar ratios are system-dependent and may require empirical optimization.[2]

Experimental Protocols

Protocol: Two-Step Conjugation of this compound to an Amine-Containing Protein

This protocol separates the activation of the PEG linker from the coupling to the protein, which can minimize undesirable side reactions like protein self-crosslinking.[3]

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: PBS, pH 7.2-7.5[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[8]

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[3]

  • Dissolve this compound in Activation Buffer to a final concentration of 1-10 mM.

  • Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 100 mM).

  • Add a 5 to 10-fold molar excess of EDC to the this compound solution and mix gently.[1]

  • Immediately add a 5 to 10-fold molar excess of Sulfo-NHS to the reaction mixture.[1]

  • Incubate the reaction for 15-30 minutes at room temperature.[1][3]

Step 2: Conjugation to Amine-Containing Protein

  • Immediately after activation, perform a buffer exchange on the activated PEG solution into the Coupling Buffer using a desalting column to remove excess EDC and Sulfo-NHS.

  • Dissolve the amine-containing protein in the Coupling Buffer at a concentration of 1-10 mg/mL.[8]

  • Add the activated this compound solution to your protein solution. The molar ratio of the activated PEG linker to the protein should be optimized for the specific application; a 10-20 fold molar excess of the linker is a good starting point.[2]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters.[3]

  • Incubate for 15 minutes.

  • Purify the final conjugate to remove excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[3]

Visualizations

Amide_Bond_Formation_Pathway PEG_COOH This compound Activated_PEG NHS-activated PEG (Amine-Reactive Intermediate) PEG_COOH->Activated_PEG Activation pH 4.5 - 6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugated_Product PEGylated Protein (Stable Amide Bond) Activated_PEG->Conjugated_Product Coupling pH 7.0 - 8.5 Hydrolysis Hydrolysis Activated_PEG->Hydrolysis Side Reaction (increases with pH) Protein_NH2 Protein-NH2 Protein_NH2->Conjugated_Product

Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.

Experimental_Workflow start Start activate_peg 1. Activate PEG-COOH with EDC/NHS in Activation Buffer (pH 4.5-6.0) start->activate_peg buffer_exchange 2. Buffer Exchange (Optional but Recommended) into Coupling Buffer activate_peg->buffer_exchange add_protein 3. Add Activated PEG to Protein in Coupling Buffer (pH 7.0-8.5) buffer_exchange->add_protein incubate 4. Incubate (1-2h at RT or overnight at 4°C) add_protein->incubate quench 5. Quench Reaction (e.g., with Tris or Glycine) incubate->quench purify 6. Purify Conjugate (SEC, Dialysis) quench->purify end End purify->end

Caption: Experimental workflow for a two-step PEGylation reaction.

References

Technical Support Center: Synthesis of CH2COOH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of CH2COOH-PEG6-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities encountered during the synthesis of this compound are typically starting materials and reaction intermediates. These include:

  • Unreacted PEG-diol (HO-PEG6-OH): The starting material for the synthesis.

  • Mono-carboxylated PEG (HOOC-CH2-PEG6-OH): An intermediate product where only one terminus of the PEG chain has been functionalized.

  • Degradation Products: If harsh oxidation methods are used (e.g., potassium permanganate), the PEG chain can undergo cleavage, leading to a variety of smaller, undesired molecules.[1]

  • Residual Solvents and Reagents: Depending on the purification method, trace amounts of solvents or unreacted reagents may remain in the final product.

Q2: What methods can be used to synthesize this compound?

A2: There are two primary methods for synthesizing PEG-dicarboxylic acids:

  • Direct Oxidation of PEG-diol: This involves the oxidation of the terminal hydroxyl groups of HO-PEG6-OH to carboxylic acids. Common oxidizing agents include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). However, these strong oxidants can lead to cleavage of the PEG backbone.[1] A milder and more selective alternative is TEMPO-mediated oxidation.

  • Reaction with an Acid Anhydride (B1165640): A common and often preferred method involves reacting HO-PEG6-OH with an acid anhydride, such as succinic anhydride, in the presence of a base catalyst. This method is generally milder and avoids the issue of PEG chain degradation.[1][2]

Q3: How can I purify the final this compound product?

A3: Purification is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Column Chromatography: Silica gel or ion-exchange chromatography can be effective in separating the desired dicarboxylic acid product from the diol and mono-acid impurities.[1]

  • Extraction: Liquid-liquid extraction can be used to separate the product based on its solubility and charge. For instance, at a mildly basic pH, the carboxylated PEG can be extracted into an aqueous phase, leaving the unreacted diol in an organic phase.[1]

  • Precipitation/Crystallization: The purified product can often be isolated as a solid by precipitation from a solution by adding a non-solvent.

  • Dialysis: For higher molecular weight PEGs, dialysis can be used to remove small molecule impurities.

Q4: What analytical techniques are recommended for characterizing this compound and its impurities?

A4: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure of the final product and identify the presence of terminal carboxylic acid groups and any remaining terminal hydroxyl groups.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the carboxylic acid functional group by identifying the characteristic carbonyl (C=O) stretch.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, is well-suited for separating and quantifying the desired product and related impurities. Since PEGs lack a strong UV chromophore, UV detection is less effective.[6][7][8][9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight distribution of the PEG product and identify different species present.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired dicarboxylic acid product. Incomplete reaction.- Increase reaction time or temperature (within limits to avoid degradation).- Ensure the correct stoichiometry of reagents.- For oxidation reactions, ensure the activity of the oxidizing agent.
Degradation of the PEG chain.- Use a milder synthesis method, such as the succinic anhydride method, instead of harsh oxidation.[1]- If using oxidation, employ a milder, more selective oxidant like a TEMPO-based system.
Presence of a significant amount of unreacted HO-PEG6-OH in the final product. Insufficient amount of reactant (oxidizing agent or anhydride).- Increase the molar excess of the reactant.- Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion.
Inefficient purification.- Optimize the column chromatography conditions (e.g., solvent gradient, column packing).- Perform multiple extractions to ensure complete separation.
Presence of mono-carboxylated PEG (HOOC-CH2-PEG6-OH) impurity. Stoichiometry of reactants favors mono-substitution.- Use a sufficient excess of the carboxylating agent to ensure both ends of the PEG chain react.
Incomplete reaction.- As with unreacted diol, optimize reaction conditions to favor complete conversion.
Broad or unexpected peaks in HPLC analysis. PEG degradation.- Review the synthesis conditions for harsh reagents or temperatures that could cause chain cleavage.- Ensure proper storage of the starting PEG material to prevent oxidative degradation.
Issues with the HPLC method.- Ensure the mobile phase is appropriate for PEG analysis.- Use a suitable detector like ELSD or RI for better detection of PEG species.[7][8]
Difficulty in removing the chromium catalyst after CrO3 oxidation. Inefficient extraction.- Perform multiple washes with appropriate aqueous solutions to remove all traces of the metal catalyst. Consider alternative, metal-free oxidation methods.[10]

Experimental Protocols

Synthesis of this compound via Succinic Anhydride Method

This protocol is adapted from common laboratory procedures for the carboxylation of polyethylene (B3416737) glycols.[2][5]

Materials:

  • HO-PEG6-OH

  • Succinic anhydride

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous 1,4-dioxane (B91453) or other suitable aprotic solvent

  • Chloroform (B151607)

  • Diethyl ether

  • 0.1 M HCl

  • Saturated NaCl solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve HO-PEG6-OH (1 equivalent) in anhydrous 1,4-dioxane.

  • Add succinic anhydride (2.5 equivalents) and the catalyst (e.g., TEA, 2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Remove the solvent by rotary evaporation.

  • Dissolve the resulting white powder in chloroform.

  • Wash the chloroform solution sequentially with 0.1 M HCl, water, and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the solution by rotary evaporation.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and dry it under vacuum.

HPLC-ELSD Method for Purity Analysis

This method provides a general framework for the analysis of this compound and its common impurities.[6][7][9][11]

Instrumentation:

  • HPLC system with a gradient pump

  • Evaporative Light Scattering Detector (ELSD)

  • C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional mobile phase modifier)

Procedure:

  • Sample Preparation: Dissolve a known concentration of the synthesized product in the initial mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: Water (with optional 0.1% TFA or formic acid)

    • Mobile Phase B: Acetonitrile (with optional 0.1% TFA or formic acid)

    • Gradient: A typical gradient would start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic components. An example gradient could be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 10-20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30-50 °C

    • Evaporator Temperature: 50-80 °C

    • Gas Flow Rate: 1.5-2.5 L/min (Nitrogen)

  • Analysis: The expected elution order is typically this compound, followed by HOOC-CH2-PEG6-OH, and then HO-PEG6-OH, although this can vary based on the specific column and mobile phase conditions. Quantify the impurities by comparing their peak areas to that of the main product peak.

Visualizations

Synthesis_Workflow start Start: HO-PEG6-OH synthesis Synthesis Step (e.g., Reaction with Succinic Anhydride) start->synthesis crude_product Crude Product Mixture: - HOOC-PEG-COOH - HO-PEG-COOH - HO-PEG-OH synthesis->crude_product purification Purification (e.g., Chromatography) crude_product->purification pure_product Purified Product: This compound purification->pure_product analysis Analysis (HPLC, NMR, FTIR) pure_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Analysis Shows Impurities check_synthesis Review Synthesis Protocol: - Reagent Stoichiometry - Reaction Time/Temp - Catalyst Activity start->check_synthesis check_purification Evaluate Purification Method: - Column Packing/Eluent - Number of Extractions - Precipitation Conditions start->check_purification incomplete_reaction Incomplete Reaction? check_synthesis->incomplete_reaction inefficient_purification Inefficient Purification? check_purification->inefficient_purification optimize_synthesis Optimize Synthesis: - Increase Reactant Excess - Adjust Conditions incomplete_reaction->optimize_synthesis Yes reanalyze Re-analyze Product incomplete_reaction->reanalyze No optimize_purification Optimize Purification: - Modify Chromatography - Repeat Extractions inefficient_purification->optimize_purification Yes inefficient_purification->reanalyze No optimize_synthesis->reanalyze optimize_purification->reanalyze

Caption: Troubleshooting logic for addressing impurities in this compound synthesis.

References

Technical Support Center: Hydrolysis of NHS-Activated HOOC-PEG6-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-hydroxysuccinimide (NHS)-activated "HOOC-PEG6-COOH". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the hydrolysis of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is NHS-activated "HOOC-PEG6-COOH" and what is it used for?

NHS-activated "HOOC-PEG6-COOH" is a homobifunctional crosslinker. It consists of a polyethylene (B3416737) glycol (PEG) spacer of six units, flanked by two carboxylic acid groups that have been activated with N-hydroxysuccinimide (NHS) esters. This activation makes the molecule highly reactive towards primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins and peptides.[1][2][3] The primary application is to covalently link molecules containing primary amines, forming a stable amide bond.[4][5]

Q2: What is hydrolysis in the context of this NHS-activated PEG linker?

Hydrolysis is a chemical reaction where the NHS ester reacts with water. This reaction cleaves the NHS ester, converting it back to a non-reactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[6] This is a critical competing reaction during bioconjugation, as the hydrolyzed PEG linker is no longer capable of reacting with the target amine groups on your molecule of interest, which can lead to low conjugation efficiency.[6][7][8]

Q3: What are the primary factors that influence the rate of hydrolysis of the NHS ester?

The rate of hydrolysis is significantly influenced by the following factors:

  • pH: The rate of hydrolysis increases dramatically with increasing pH.[4][8][9]

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.[7]

  • Buffer Composition: The presence of any nucleophiles, especially primary amines like Tris or glycine, in your buffer will compete with your target molecule for reaction with the NHS ester.[5][10][11]

Q4: My conjugation efficiency is low. How can I troubleshoot this?

Low conjugation efficiency is a common problem and can often be attributed to the premature hydrolysis of the NHS ester.[7] Here are some troubleshooting steps:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[4][7] Use a freshly calibrated pH meter.

  • Use Amine-Free Buffers: Confirm that your buffer does not contain primary amines (e.g., Tris, glycine). Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[4][5]

  • Check Reagent Quality and Handling: NHS esters are moisture-sensitive.[5][12][13] Ensure the reagent has been stored properly at -20°C with a desiccant.[5][11] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][10][12]

  • Prepare Fresh Solutions: Dissolve the NHS-activated PEG linker immediately before use.[5][10][11] Do not prepare stock solutions in aqueous buffers for storage.[5][7] Many NHS esters are not readily soluble in water and should first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF.[4][10][14]

  • Optimize Reaction Time and Temperature: If you suspect hydrolysis is an issue, consider performing the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature for a shorter period.[7]

Data Presentation

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at different pH values.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Not specified1 hour
8.6410 minutes

Data compiled from multiple sources.[4][8][15]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with NHS-Activated "HOOC-PEG6-COOH"

This protocol provides a general guideline for the conjugation of the NHS-activated PEG linker to a protein. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-activated "HOOC-PEG6-COOH"

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS at pH 7.2-7.5.[11][12] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer prior to the reaction.[5][12]

  • PEG Linker Preparation: Immediately before use, prepare a 10 mM solution of the NHS-activated PEG linker by dissolving it in anhydrous DMSO or DMF.[10][11]

  • Conjugation Reaction: Add a calculated molar excess of the dissolved PEG linker to the protein solution. A 20-fold molar excess is a common starting point.[5][11][16] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[10][11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][11]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[15]

  • Purification: Remove the unreacted PEG linker and byproducts by dialysis or using a desalting column.[5][11]

Protocol 2: Monitoring NHS Ester Hydrolysis by UV-Vis Spectrophotometry

The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260-280 nm.[4][13] This property can be utilized to monitor the rate of hydrolysis.

Materials:

  • NHS-activated "HOOC-PEG6-COOH"

  • Reaction buffer at the desired pH (e.g., PBS, pH 7.4 and pH 8.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare the reaction buffers at the desired pH values.

  • Measurement: Dissolve a known concentration of the NHS-activated PEG linker in the buffer.

  • Data Acquisition: Immediately begin monitoring the absorbance of the solution at 260 nm over time. An increase in absorbance indicates the release of NHS and thus the hydrolysis of the activated ester.[13]

Mandatory Visualization

Hydrolysis_Pathway cluster_reaction Reaction Pathways NHS_PEG NHS-Activated HOOC-PEG6-COOH Conjugate Stable Amide Bond (Desired Product) NHS_PEG->Conjugate Conjugation (pH 7.2-8.5) Hydrolyzed_PEG Hydrolyzed PEG (Inactive) NHS_PEG->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Amine Primary Amine (e.g., on Protein) Water Water (H2O) NHS_byproduct N-hydroxysuccinimide (Byproduct) Conjugate->NHS_byproduct releases Hydrolyzed_PEG->NHS_byproduct releases

Caption: Reaction pathways for NHS-activated PEG linker.

Troubleshooting_Workflow start Low Conjugation Yield check_reagent Reagent Storage & Handling? start->check_reagent reagent_ok Properly stored (-20°C, desiccated)? Equilibrated to RT before opening? check_reagent->reagent_ok Yes reagent_bad Use fresh reagent. Follow proper handling. check_reagent->reagent_bad No check_buffer Buffer Composition? reagent_ok->check_buffer reagent_bad->start buffer_ok Amine-free buffer (e.g., PBS)? check_buffer->buffer_ok Yes buffer_bad Exchange into an amine-free buffer. check_buffer->buffer_bad No check_ph Buffer pH? buffer_ok->check_ph buffer_bad->start ph_ok pH within 7.2-8.5 range? check_ph->ph_ok Yes ph_bad Adjust pH. Verify with calibrated meter. check_ph->ph_bad No optimize_reaction Optimize Reaction Conditions ph_ok->optimize_reaction ph_bad->start

Caption: Troubleshooting workflow for low conjugation yield.

References

Removing unreacted "CH2COOH-PEG6-CH2COOH" after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted reagents after bioconjugation, with a specific focus on the bifunctional linker, CH2COOH-PEG6-CH2COOH . Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing unreacted this compound after a conjugation reaction?

The primary challenge in removing unreacted this compound lies in the potential for a heterogeneous reaction mixture. This mixture can contain the desired conjugate, the unreacted bifunctional PEG linker, and the unconjugated biomolecule. The small size of the PEG6 linker can make separation from other small molecules in the reaction mixture complex. Furthermore, the presence of two carboxylic acid groups means the linker can exist in different charge states depending on the pH, which can affect its behavior during purification.

Q2: Which methods are most effective for removing this unreacted PEG linker?

Several methods can be employed to effectively remove the unreacted this compound. The choice of method often depends on the size of the conjugated molecule, the scale of the reaction, and the desired final purity. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on their size. It is particularly useful for separating the larger conjugated molecule from the smaller, unreacted PEG linker.

  • Dialysis: A straightforward method for removing small molecules from a solution containing larger molecules by selective diffusion through a semipermeable membrane.

  • Tangential Flow Filtration (TFF): An efficient and scalable method for separating molecules based on size and for buffer exchange. It is particularly well-suited for larger volumes.

Q3: Can I use other chromatography techniques like Ion Exchange (IEX) or Reversed Phase (RP-HPLC)?

While SEC is generally the most direct method, other chromatographic techniques can also be utilized, often in combination with other methods for higher purity.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since the this compound linker possesses two carboxylic acid groups, its charge will be pH-dependent. If the charge of the conjugate is sufficiently different from the unreacted linker at a given pH, IEX can be an effective separation method.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. While PEG is generally hydrophilic, the overall hydrophobicity of the conjugate may differ enough from the unreacted linker to allow for separation.

Troubleshooting Guide: Removing Unreacted this compound

This guide addresses common issues encountered during the purification process.

Issue 1: Poor Separation of Conjugate and Unreacted PEG Linker in SEC
Possible Cause Recommended Solution
Inappropriate column choice (pore size). Select a column with a pore size that provides optimal resolution between your conjugate and the unreacted PEG linker. For smaller conjugates, a column with a smaller pore size may be necessary.
Sample volume too large. To ensure optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
Suboptimal flow rate. A lower flow rate generally improves resolution. Optimize the flow rate for your specific column and sample.
Inappropriate mobile phase. Ensure the mobile phase is compatible with your conjugate and does not cause aggregation or interaction with the column matrix.
Issue 2: Low Recovery of the Conjugated Molecule
Possible Cause Recommended Solution
Non-specific binding to the purification matrix. Add salts (e.g., 150 mM NaCl) to the mobile phase to reduce ionic interactions. For hydrophobic interactions, consider adding a small percentage of a non-ionic detergent or organic solvent.
Precipitation of the conjugate. Ensure the buffer conditions (pH, ionic strength) throughout the purification process maintain the solubility of your conjugate.
Loss during membrane-based methods (Dialysis/TFF). Use a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate (typically 3-5 times smaller).
Issue 3: Presence of Aggregates in the Final Product
Possible Cause Recommended Solution
High degree of conjugation. A high ratio of PEG linker to the target molecule can sometimes lead to aggregation. Consider reducing the molar excess of the this compound in the conjugation reaction.
Inappropriate buffer conditions. Optimize the pH and ionic strength of the purification buffers to minimize aggregation. The addition of excipients like arginine can sometimes help reduce aggregation.
Inefficient removal of cross-linked species. Size exclusion chromatography is effective at separating monomeric conjugates from larger aggregates.

Comparison of Purification Methods

The following table provides a general comparison of the most common methods for removing unreacted this compound. The efficiency and yield can vary depending on the specific characteristics of the conjugated molecule.

Method Principle Typical Purity Typical Yield Scalability Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) Separation by size>95%70-95%GoodHigh resolution, can remove aggregatesCan be time-consuming, potential for sample dilution
Dialysis Separation by size via a semipermeable membraneGood>90%LimitedSimple, gentle on the sampleSlow, requires large buffer volumes, may not be suitable for large-scale purification
Tangential Flow Filtration (TFF) Separation by size using a cross-flow membraneGood to High>95%ExcellentFast, highly scalable, can concentrate the sampleRequires specialized equipment, potential for membrane fouling

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for removing unreacted this compound using SEC.

1. Materials:

  • SEC column appropriate for the molecular weight of the conjugate
  • HPLC or FPLC system
  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer, filtered and degassed
  • Conjugation reaction mixture

2. Method:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.
  • Prepare the sample by filtering it through a 0.22 µm filter to remove any particulates.
  • Inject a sample volume that is 0.5-2% of the total column volume.
  • Elute the sample with the mobile phase at a pre-determined flow rate.
  • Monitor the elution profile using a UV detector at a wavelength appropriate for your biomolecule (e.g., 280 nm for proteins).
  • Collect fractions corresponding to the different peaks. The conjugate should elute earlier than the smaller, unreacted PEG linker.
  • Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to confirm the presence of the purified conjugate and the absence of the unreacted linker.

Protocol 2: Dialysis

This protocol describes the use of dialysis to remove the unreacted PEG linker.

1. Materials:

  • Dialysis tubing with a MWCO at least 3-5 times lower than the molecular weight of the conjugate.
  • Dialysis buffer (e.g., PBS), at least 100 times the volume of the sample.
  • Stir plate and stir bar.
  • Beaker or container large enough to hold the dialysis buffer and the sample.

2. Method:

  • Prepare the dialysis tubing according to the manufacturer's instructions (this may involve rinsing with water or a specific buffer).
  • Load the conjugation reaction mixture into the dialysis tubing and securely close both ends.
  • Place the sealed dialysis bag into the container with the dialysis buffer.
  • Stir the buffer gently on a stir plate at 4°C.
  • Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.
  • Change the dialysis buffer at least 3-4 times to ensure efficient removal of the unreacted PEG linker.
  • After the final buffer change, recover the sample from the dialysis tubing.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis start Biomolecule + This compound reaction Conjugation Reaction (e.g., EDC/NHS chemistry) start->reaction mixture Reaction Mixture (Conjugate, Unreacted PEG, Unreacted Biomolecule) reaction->mixture sec Size Exclusion Chromatography mixture->sec High Resolution dialysis Dialysis mixture->dialysis Simple & Gentle tff Tangential Flow Filtration mixture->tff Scalable analysis Purity & Identity Confirmation (SDS-PAGE, MS, HPLC) sec->analysis dialysis->analysis tff->analysis final_product final_product analysis->final_product Purified Conjugate

Caption: Experimental workflow for conjugation and purification.

troubleshooting_guide cluster_solutions_sep Solutions for Poor Separation cluster_solutions_rec Solutions for Low Recovery cluster_solutions_agg Solutions for Aggregates start Start Purification issue Issue Encountered? start->issue poor_sep Poor Separation of Conjugate & Unreacted PEG issue->poor_sep Yes - Poor Separation low_recovery Low Recovery of Conjugate issue->low_recovery Yes - Low Recovery aggregates Aggregates Present issue->aggregates Yes - Aggregates success Purification Successful issue->success No sol_sep1 Optimize SEC Column (Pore Size) poor_sep->sol_sep1 sol_sep2 Reduce Sample Volume poor_sep->sol_sep2 sol_sep3 Adjust Flow Rate poor_sep->sol_sep3 sol_rec1 Modify Mobile Phase (add salt/detergent) low_recovery->sol_rec1 sol_rec2 Optimize Buffer Conditions (pH, ionic strength) low_recovery->sol_rec2 sol_rec3 Check MWCO of Membrane low_recovery->sol_rec3 sol_agg1 Reduce PEG:Biomolecule Ratio in Conjugation aggregates->sol_agg1 sol_agg2 Optimize Purification Buffers aggregates->sol_agg2 sol_agg3 Use SEC for Aggregate Removal aggregates->sol_agg3

Technical Support Center: Reactions with CH2COOH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CH2COOH-PEG6-CH2COOH and similar dicarboxylic acid PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a homobifunctional crosslinker. The polyethylene (B3416737) glycol (PEG) backbone is hydrophilic, which can improve the solubility and reduce the immunogenicity of the resulting conjugate.[1][2] The terminal carboxylic acid groups (-COOH) can be activated to react with primary amines (-NH2) on molecules like proteins, peptides, or antibodies, forming stable amide bonds. This makes it useful for creating well-defined bioconjugates.

Q2: What is the most common reaction chemistry for conjugating this compound to proteins?

The most common method is the carbodiimide (B86325) crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] This two-step process first activates the carboxyl groups on the PEG linker to form a more stable NHS ester, which then efficiently reacts with primary amines on the target molecule.[3]

Q3: Why is a two-step EDC/NHS reaction preferred?

The O-acylisourea intermediate formed by the reaction of EDC with a carboxyl group is highly unstable and prone to hydrolysis in aqueous solutions.[3] NHS is added to convert this unstable intermediate into a more stable, amine-reactive NHS ester. This increases the coupling efficiency and provides better control over the reaction.[3]

Q4: What buffers should I use for EDC/NHS coupling reactions?

It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated PEG linker, thereby quenching the reaction.[4][5] Suitable buffers include MES for the activation step (pH 4.5-6.0) and phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer for the conjugation step (pH 7.2-8.5).[3][4][5]

Q5: How can I remove unreacted PEG linker and byproducts after the conjugation reaction?

Several methods can be used for purification, depending on the size and properties of your conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): This is effective for separating the larger conjugate from the smaller, unreacted PEG linker.[4][5]

  • Dialysis or Tangential Flow Filtration (TFF): Using a membrane with an appropriate molecular weight cutoff (MWCO) can efficiently remove smaller molecules.[4][5]

  • Reverse-Phase HPLC: This can be used to purify the final conjugate, especially for smaller molecules.[5]

Troubleshooting Guide

Low or No Conjugation Yield
Possible Cause Suggested Solution
Inactive EDC or NHS EDC and NHS are moisture-sensitive. Use fresh, anhydrous reagents. Allow them to warm to room temperature before opening to prevent condensation.[5]
Incorrect pH Ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.[5]
Hydrolysis of NHS Ester Perform the conjugation step immediately after the activation step. The NHS ester has a limited half-life in aqueous solutions.[3][5]
Presence of Primary Amines in Buffers Use amine-free buffers like PBS, MES, or borate buffer for the reaction. Avoid buffers such as Tris or glycine.[3][4][5]
Insufficient Molar Ratio of Reagents Increase the molar excess of the PEG linker and/or EDC/NHS. A 5:1 to 20:1 molar ratio of PEG linker to the protein is a common starting point.[4]
Protein Aggregation or Precipitation During Reaction
Possible Cause Suggested Solution
High Degree of PEGylation A large excess of the PEG reagent can lead to over-PEGylation and reduced solubility. Reduce the molar ratio of the PEG reagent.[4][5]
High Protein Concentration Some proteins are prone to aggregation at high concentrations. Perform the conjugation at a lower protein concentration (e.g., 1-10 mg/mL).[4]
Incorrect Buffer Conditions Ensure the protein is in a buffer that maintains its stability and solubility throughout the reaction.
Use of Organic Co-solvent The addition of solvents like DMSO or DMF to dissolve the PEG linker can sometimes destabilize proteins. Minimize the amount of organic co-solvent used.[4]

Experimental Protocols

General Protocol for EDC/NHS Coupling of this compound to a Protein

This protocol provides a general guideline. Optimal conditions, such as molar ratios and reaction times, may need to be determined empirically for your specific application.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: MES buffer (pH 4.5-6.0)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS) (pH 7.2-8.0), amine-free

  • Quenching Solution: Tris or Hydroxylamine

  • Anhydrous DMSO or DMF (if needed to dissolve the PEG linker)

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.

    • Dissolve the this compound in Activation Buffer.

    • Prepare your protein in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS.

    • A common starting point is a molar ratio of 1:2:1 for PEG:EDC:Sulfo-NHS.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to the Protein:

    • Immediately add the activated PEG solution to your protein solution.

    • The final pH of the reaction mixture should be between 7.2 and 8.0.

    • A 10-20 fold molar excess of the activated PEG linker to the protein is a good starting point.[5]

    • Incubate at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris or hydroxylamine, to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Remove unreacted PEG linker and byproducts using an appropriate method such as size exclusion chromatography (SEC) or dialysis.[4][5]

  • Analysis:

    • Analyze the purified conjugate using methods like SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess purity.

Summary of Key Reaction Parameters
Parameter Recommended Range Effect of Being Too Low Effect of Being Too High
Activation pH 4.5 - 6.0Inefficient carboxyl activation
Coupling pH 7.2 - 8.5Slower reaction rate due to amine protonationIncreased hydrolysis of NHS ester[4]
Molar Ratio (PEG:Protein) 5:1 to 20:1Incomplete conjugation, low degree of labeling[4]Increased risk of protein aggregation and difficult purification[4]
Reaction Temperature 4°C to 25°CSlower reaction rate[4]Faster hydrolysis of NHS ester[4]
Reaction Time 1 to 4 hours at 25°C; up to 24 hours at 4°CIncomplete conjugation[4]Increased hydrolysis and potential for side reactions[4]
Protein Concentration 1 - 10 mg/mLSlower reaction kinetics[4]Increased risk of aggregation[4]
Co-solvent (DMSO/DMF) 0% - 10% (v/v)Poor solubility of the PEG reagentMay impact protein stability and activity[4]

Visualizations

EDC_NHS_Reaction PEG_COOH PEG-(COOH)₂ O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate PEG-Protein Conjugate NHS_Ester->Conjugate + Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate

Caption: EDC/NHS reaction mechanism for amide bond formation.

experimental_workflow start Start reagent_prep Prepare Reagents (PEG, EDC, NHS, Protein, Buffers) start->reagent_prep activation Activate PEG-COOH (Add EDC & Sulfo-NHS, RT, 15-30 min) reagent_prep->activation conjugation Conjugate to Protein (Add to protein solution, pH 7.2-8.0, RT, 2h or 4°C overnight) activation->conjugation quench Quench Reaction (Add Tris or Hydroxylamine) conjugation->quench purification Purification (Size-Exclusion Chromatography / Dialysis) quench->purification analysis Analysis (SDS-PAGE, HPLC, Mass Spectrometry) purification->analysis end End analysis->end troubleshooting_tree start Low Conjugation Yield? check_reagents Are EDC/NHS fresh and handled properly? start->check_reagents Yes use_fresh Use fresh, anhydrous reagents. check_reagents->use_fresh No check_ph Is pH correct for activation and coupling? check_reagents->check_ph Yes success Problem Solved use_fresh->success adjust_ph Adjust activation pH to 4.5-6.0 and coupling pH to 7.2-8.0. check_ph->adjust_ph No check_buffer Are buffers amine-free? check_ph->check_buffer Yes adjust_ph->success change_buffer Use amine-free buffers (e.g., MES, PBS). check_buffer->change_buffer No check_ratio Is molar ratio sufficient? check_buffer->check_ratio Yes change_buffer->success increase_ratio Increase molar ratio of PEG linker. check_ratio->increase_ratio No increase_ratio->success

References

Preventing aggregation of conjugates formed with "CH2COOH-PEG6-CH2COOH"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the homobifunctional crosslinker "CH2COOH-PEG6-CH2COOH". The primary focus is on preventing the aggregation of conjugates, a common issue in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional crosslinker featuring a six-unit polyethylene (B3416737) glycol (PEG) chain flanked by carboxylic acid groups at both ends. Its PEG component enhances the water solubility of the molecules it crosslinks, which can be beneficial for in vivo applications.[1] The terminal carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on proteins, peptides, or other molecules, forming stable amide bonds. This linker is often used to create conjugates for various applications, including antibody-drug conjugates (ADCs), and to improve the pharmacokinetic properties of therapeutic molecules.

Q2: What are the common causes of conjugate aggregation when using this linker?

A2: Aggregation of conjugates formed with this compound can stem from several factors:

  • Increased Hydrophobicity: While the PEG chain itself is hydrophilic, the overall hydrophobicity of the conjugate can increase depending on the nature of the molecule being conjugated. This can lead to intermolecular hydrophobic interactions and subsequent aggregation.

  • Intermolecular Crosslinking: As a bifunctional linker, if the concentration of the molecule to be conjugated is too high, the linker can bridge two or more molecules together, leading to the formation of large aggregates.

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction buffer can influence the stability of the protein or molecule being conjugated. If the pH is near the isoelectric point (pI) of the protein, its solubility will be at its minimum, increasing the risk of aggregation.[2]

    • High Molar Excess of Linker: Using a large excess of the activated PEG linker can lead to over-modification of the protein surface, altering its charge and solubility, which can induce aggregation.

    • Buffer Composition: The type of buffer and the presence or absence of salts can impact protein stability. Some buffer species can interact with the protein surface and promote aggregation.

Q3: How can I detect and quantify aggregation in my conjugate sample?

A3: Several analytical techniques can be employed to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This is a high-resolution technique that separates molecules based on their size. It can effectively distinguish between monomers, dimers, and larger aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of even small amounts of larger aggregates.

  • Visual Inspection: In severe cases, aggregation may be visible as turbidity or precipitation in the solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate precipitation or turbidity upon adding the activated linker. Reagent Solubility: The activated this compound may have limited solubility in the reaction buffer.Dissolve the activated linker in a small amount of a compatible organic co-solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.
High Reagent Concentration: Adding the activated linker too quickly can create localized high concentrations, leading to precipitation.Add the dissolved activated linker to the protein solution slowly and with gentle mixing.
Unfavorable Buffer Conditions: The pH of the reaction buffer may be too close to the isoelectric point (pI) of the protein, reducing its solubility.[2]Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of the protein.
Conjugate appears soluble initially but aggregates during purification or storage. Suboptimal Buffer Conditions: The purification or storage buffer may lack the necessary components to maintain conjugate stability.Ensure the purification and storage buffers have an appropriate pH and ionic strength (e.g., 150 mM NaCl) to maintain solubility. Consider the addition of stabilizing excipients such as arginine or glycerol.
High Degree of Conjugation: The attachment of too many PEG linkers can alter the surface properties of the protein, leading to aggregation.Optimize the molar ratio of the activated linker to the protein. Start with a lower molar excess and incrementally increase it to find the optimal balance between conjugation efficiency and aggregation.
Temperature Stress: Freeze-thaw cycles or prolonged storage at suboptimal temperatures can induce aggregation.Aliquot the conjugate into smaller volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature (-20°C or -80°C).
Low conjugation efficiency accompanied by aggregation. Hydrolysis of Activated Linker: The activated carboxylic acid groups (e.g., NHS esters) are susceptible to hydrolysis, which competes with the conjugation reaction. Hydrolysis is more rapid at higher pH.Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to balance the rates of conjugation and hydrolysis. Work quickly once the linker is activated.
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the activated linker.Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for the conjugation reaction.

Experimental Protocol: Preventing Aggregation During Conjugation

This protocol provides a general framework for conjugating a protein with this compound using EDC/NHS chemistry, with a focus on minimizing aggregation.

Materials:

  • Protein to be conjugated (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size Exclusion Chromatography)

  • Analytical instruments (SEC, DLS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • Prepare stock solutions of this compound, EDC, and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound and NHS at a 1:2 molar ratio in Activation Buffer.

    • Add EDC at a molar ratio of 1:2 relative to the PEG linker.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation Reaction:

    • Slowly add the activated PEG linker solution to the protein solution with gentle stirring. A starting point for the molar ratio of linker to protein is 10:1.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. Lower temperatures can help to minimize aggregation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated linker.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by Size Exclusion Chromatography (SEC) using a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • Analyze the purified conjugate for aggregation using DLS and SEC.

    • Characterize the extent of conjugation using appropriate methods (e.g., SDS-PAGE, mass spectrometry).

Quantitative Data Summary

The following table provides recommended starting conditions for optimizing the conjugation reaction to minimize aggregation. These values should be adapted based on the specific properties of the molecule being conjugated.

ParameterRecommended RangeRationale
Molar Ratio (Linker:Protein) 5:1 to 20:1A lower ratio minimizes the risk of over-modification and aggregation. Optimization is crucial.
Protein Concentration 1-5 mg/mLHigher concentrations can increase the likelihood of intermolecular crosslinking.
Reaction pH 6.5 - 7.5Balances the rate of amine reaction with the rate of hydrolysis of the activated linker. Avoids the pI of the protein.
Reaction Temperature 4°C - Room TemperatureLower temperatures can slow down the aggregation process.
Reaction Time 1 - 4 hoursShorter reaction times can limit the extent of intermolecular crosslinking.
Organic Co-solvent <10% (v/v)Minimizes the risk of protein denaturation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (1-5 mg/mL in PBS, pH 7.4) conjugation Conjugation (1-4 h, 4°C - RT) prep_protein->conjugation prep_linker Prepare Linker, EDC, NHS (in Activation Buffer, pH 6.0) activation Activate Linker (15-30 min, RT) prep_linker->activation activation->conjugation quenching Quench Reaction (15 min, RT) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification analysis Aggregation Analysis (DLS, SEC) purification->analysis

Caption: Experimental workflow for conjugation with this compound.

troubleshooting_logic cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation start Aggregation Observed? check_solubility Check Reagent Solubility & Co-solvent % start->check_solubility Immediate check_buffer Optimize Storage Buffer (pH, Ionic Strength) start->check_buffer Delayed check_addition Slow Reagent Addition? check_solubility->check_addition check_ph Check Buffer pH vs. pI check_addition->check_ph check_ratio Reduce Molar Ratio check_buffer->check_ratio check_temp Optimize Temperature check_ratio->check_temp

Caption: Troubleshooting logic for aggregation issues.

References

Technical Support Center: Improving Biomolecule Solubility with PEG6 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the use of PEG6 dicarboxylic acid to enhance the solubility and stability of biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is PEG6 dicarboxylic acid, and how does it improve biomolecule solubility?

A1: PEG6 dicarboxylic acid is a polyethylene (B3416737) glycol (PEG) derivative with a carboxylic acid group at both ends of a six-unit ethylene (B1197577) glycol chain. PEGylation, the process of attaching PEG chains to a molecule, increases the hydrodynamic volume and masks charged or hydrophobic regions of the biomolecule.[1][2] This process can lead to improved water solubility, increased stability against proteolytic degradation, and reduced immunogenicity.[3][4][5]

Q2: What functional groups on my biomolecule can be targeted with PEG6 dicarboxylic acid?

A2: PEG dicarboxylic acid itself does not directly react with biomolecules under standard conditions. Its carboxylic acid groups must first be "activated." The most common strategy involves activating the carboxyl groups to form N-hydroxysuccinimide (NHS) esters using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6][7] These activated NHS-esters then readily react with primary amine groups (-NH2), such as those on lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[4][8]

Q3: What are the ideal storage and handling conditions for PEG6 dicarboxylic acid and its activated forms?

A3: PEG acid reagents are often low-melting solids that can be difficult to handle.[7][9] It is recommended to store them desiccated at -20°C.[7][9] For easier dispensing, you can prepare a stock solution in an anhydrous water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and store it at -20°C under an inert gas (e.g., argon or nitrogen).[7][9] Activated PEG NHS-esters are highly moisture-sensitive and prone to hydrolysis.[10] They should be dissolved immediately before use, and stock solutions should not be prepared for long-term storage.[10]

Q4: How can I confirm that my biomolecule has been successfully PEGylated?

A4: Successful PEGylation can be confirmed using several analytical techniques. A noticeable increase in molecular weight can be observed via SDS-PAGE, where the PEGylated protein will migrate slower than its unmodified counterpart. Size Exclusion Chromatography (SEC) can also separate the larger PEGylated conjugate from the unreacted protein.[11] For more detailed characterization, Mass Spectrometry (MS) can be used to determine the degree of PEGylation and identify the specific sites of modification.

Troubleshooting Guide

Q5: My PEGylation reaction efficiency is very low. What are the possible causes and solutions?

A5: Low reaction efficiency is a common issue. Consider the following factors:

  • Suboptimal pH: The reaction of NHS-activated PEG with primary amines is most efficient at a pH of 7-8.[8][9] However, the activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2.[7][9] A two-step protocol is often recommended.

  • Competing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your biomolecule for the activated PEG, significantly reducing your yield.[7][10] Use non-amine-containing buffers like PBS (phosphate-buffered saline), MES, or borate (B1201080) buffer.[7][9]

  • Reagent Hydrolysis: The activated NHS-ester is highly susceptible to hydrolysis in aqueous solutions. Ensure the PEG-NHS ester is prepared immediately before use and minimize its exposure to moisture.[10]

  • Incorrect Molar Ratio: The ratio of PEG reagent to the biomolecule is critical. A significant molar excess of the activated PEG is typically required. Start with a 20-fold molar excess and optimize from there.[10]

  • Biomolecule Structure: The target amine groups on your biomolecule may be sterically hindered or buried within the protein's structure, making them inaccessible to the PEG reagent.

Q6: My biomolecule precipitates out of solution during or after the PEGylation reaction. How can I prevent this?

A6: Precipitation can occur for several reasons:

  • Solvent Incompatibility: If you are dissolving the PEG reagent in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as this can denature the protein.[10]

  • pH Changes: Monitor the pH of the reaction mixture. Significant shifts in pH can affect protein solubility.

  • Aggregation: The conjugation process itself can sometimes induce aggregation. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration or include stabilizing excipients if they are compatible with the reaction chemistry.

Q7: How do I remove unreacted PEG and byproducts from my final product?

A7: The purification of PEGylated proteins can be challenging due to the potential for a heterogeneous mixture of products.[11][]

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from the smaller unreacted protein and free PEG reagent.[11]

  • Ion Exchange Chromatography (IEX): PEGylation often shields the surface charges of a protein, altering its interaction with IEX resins. This change in elution profile can be exploited to separate PEGylated species from the unmodified protein.[11][]

  • Dialysis / Ultrafiltration: These membrane-based techniques can be used to remove smaller impurities like unreacted PEG and coupling reagents, but they are generally less effective at separating species with different degrees of PEGylation.[11][]

Q8: My final product is a heterogeneous mixture with multiple PEG chains attached. How can I achieve a more homogeneous product?

A8: Heterogeneity is a common challenge in PEGylation.[1][13] To improve homogeneity:

  • Control Reaction Stoichiometry: Carefully control the molar ratio of the PEG reagent to the biomolecule and limit the reaction time.

  • Site-Specific PEGylation: If your protein has a unique functional group, such as a free cysteine, you can use a heterobifunctional PEG with a thiol-reactive group on one end and a carboxylic acid on the other. This allows for more controlled, site-specific conjugation.[5][14]

  • pH Optimization: Lowering the reaction pH can favor PEGylation at the N-terminus, which often has a lower pKa than the epsilon-amino groups of lysine residues, potentially leading to a more homogenous product.

Quantitative Data Summary

Table 1: Recommended Buffers and Reaction Conditions for Two-Step Amine PEGylation

Parameter Carboxylic Acid Activation NHS-Ester Coupling to Amines Rationale
pH 4.5 - 6.0 7.2 - 8.0 Activation is most efficient at a slightly acidic pH, while the reaction with primary amines is favored at a neutral to slightly basic pH.[7][9]
Recommended Buffers MES PBS, Borate Buffer These buffers lack primary amines that would compete in the reaction.[7][9]
Buffers to Avoid Tris, Glycine, Citrate Tris, Glycine These buffers contain primary amines or other nucleophiles that will react with the activated PEG-NHS ester.[10]
Temperature Room Temperature 4°C to Room Temperature Lower temperatures can help control the reaction rate and maintain protein stability.[6]

| Duration | 15 - 30 minutes | 2 hours to Overnight | Coupling reaction times may need optimization depending on the biomolecule's reactivity.[9][10] |

Table 2: Comparison of Common Purification Techniques for PEGylated Biomolecules

Technique Principle Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius Effective at separating based on the number of attached PEG chains; good for removing free PEG.[11] May not resolve positional isomers; requires significant dilution of the sample.
Ion Exchange Chromatography (IEX) Separation by net surface charge Good for separating species with different degrees of PEGylation due to charge shielding by PEG.[11][] Effectiveness decreases as the degree of PEGylation increases; may require method development.

| Dialysis / Ultrafiltration | Separation by molecular weight cutoff | Simple and cost-effective for removing small molecule impurities and unreacted PEG.[] | Not effective for separating different PEGylated species from each other or from unreacted protein.[11] |

Experimental Protocols & Visualizations

General Workflow for Biomolecule PEGylation

The overall process involves activating the PEG6 dicarboxylic acid, conjugating it to the target biomolecule, and purifying the final product.

G cluster_prep Phase 1: Preparation & Activation cluster_react Phase 2: Conjugation cluster_purify Phase 3: Purification & Analysis p1 Dissolve Biomolecule in Amine-Free Buffer (e.g., PBS, pH 7.4) p3 Activate PEG-COOH with EDC/NHS (15-30 min, RT) to form PEG-NHS Ester p2 Prepare PEG-COOH, EDC, and NHS in Anhydrous Solvent (e.g., DMSO) p2->p3 r1 Add activated PEG-NHS Ester to Biomolecule Solution (2h RT or Overnight at 4°C) p3->r1 Add dropwise r2 Quench Reaction (Optional, e.g., with Tris or Glycine) r1->r2 u1 Purify PEG-Biomolecule Conjugate (e.g., SEC or IEX) r2->u1 Load onto column u2 Buffer Exchange & Concentrate (e.g., Ultrafiltration) u1->u2 u3 Analyze Product (SDS-PAGE, MS, etc.) u2->u3

General workflow for PEGylation of a biomolecule using dicarboxylic acid.
Protocol 1: Two-Step Activation and Conjugation to Protein Amines

This protocol describes the activation of PEG6 dicarboxylic acid and its subsequent conjugation to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • PEG6 Dicarboxylic Acid

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Purification column (e.g., SEC)

Procedure:

  • Protein Preparation: Prepare your protein at a suitable concentration (e.g., 1-10 mg/mL) in a non-amine-containing buffer such as PBS at pH 7.4.

  • Activation Solution Preparation: Perform this step immediately before use.

    • In a separate microfuge tube, dissolve PEG6 dicarboxylic acid, EDC, and NHS in anhydrous DMSO. A typical molar ratio is 1:1.2:1.2 (PEG:EDC:NHS). Prepare this solution to be concentrated enough so that its addition to the protein solution does not exceed 10% of the total reaction volume.

  • Activation: Incubate the activation solution for 15-30 minutes at room temperature.[9]

  • Conjugation:

    • Slowly add the desired molar excess (e.g., 20-fold) of the activated PEG-NHS ester solution to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[10]

  • Quenching (Optional): Add a small amount of quenching buffer (to a final concentration of ~50mM) to react with and deactivate any remaining PEG-NHS ester. Let it sit for 15-30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and reaction byproducts using an appropriate method, such as Size Exclusion Chromatography (SEC).

  • Analysis: Analyze the purified fractions using SDS-PAGE and other methods to confirm successful conjugation and assess purity.

Troubleshooting Common PEGylation Issues

This decision tree can help diagnose and solve common problems encountered during PEGylation experiments.

G start Problem: Low or No PEGylation Yield q1 Is your buffer amine-free (e.g., PBS, MES, Borate)? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No q2 Did you use a fresh solution of activated PEG-NHS ester? a1_yes->q2 sol1 Solution: Dialyze sample into an amine-free buffer like PBS. Avoid Tris and Glycine. a1_no->sol1 a2_yes YES q2->a2_yes Yes a2_no NO q2->a2_no No q3 Was the reaction pH in the optimal range (7.2-8.0)? a2_yes->q3 sol2 Solution: NHS-esters hydrolyze quickly. Prepare activation mix immediately before adding to the protein. a2_no->sol2 a3_yes YES q3->a3_yes Yes a3_no NO q3->a3_no No q4 Is the molar excess of PEG sufficient (e.g., >20x)? a3_yes->q4 sol3 Solution: Adjust the pH of your protein solution before adding the activated PEG. a3_no->sol3 a4_yes YES q4->a4_yes Yes a4_no NO q4->a4_no No end Consider advanced issues: - Steric hindrance of target sites - Poor protein stability - Inactive reagents a4_yes->end sol4 Solution: Increase the molar ratio of PEG reagent to biomolecule. a4_no->sol4

A decision tree for troubleshooting low-yield PEGylation reactions.

References

Technical Support Center: Optimizing Homobifunctional Crosslinker Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions with homobifunctional crosslinkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Crosslinking Efficiency

Q1: My crosslinking efficiency is very low. What are the common causes and how can I improve it?

A1: Low crosslinking efficiency is a frequent issue that can stem from several factors related to reaction conditions and reagent stability. Here’s a breakdown of the most common culprits and their solutions:

  • Suboptimal pH: The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly dependent on pH. The ideal pH range is typically 7.2-8.5.[1][2][3][4][5][6][7][8] At a lower pH, the primary amines on the protein are protonated and less available to react.[6][9] Conversely, at a higher pH, the rate of NHS-ester hydrolysis increases, which competes with the crosslinking reaction.[1][6][7][9][10]

    • Troubleshooting: Verify the pH of your reaction buffer using a calibrated pH meter and ensure it is within the optimal 7.2-8.5 range.

  • Incompatible Buffer Composition: Buffers that contain primary amines, such as Tris or glycine, will compete with the target protein for the NHS ester, significantly reducing your crosslinking efficiency.[1][3][6][11][12][13]

    • Troubleshooting: Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[1][3][4][5] If your protein is in an incompatible buffer, you will need to perform a buffer exchange using dialysis or a desalting column before starting the crosslinking reaction.[11]

  • Crosslinker Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that renders the crosslinker inactive.[2][9][14] The rate of hydrolysis is faster at higher pH and warmer temperatures.[1][7][9]

    • Troubleshooting:

      • Perform the reaction at 4°C to slow the rate of hydrolysis, though this may require a longer incubation time.[6][11]

      • Prepare the crosslinker solution immediately before use. Do not create stock solutions in aqueous buffers for storage.[11] If the crosslinker is dissolved in an organic solvent like DMSO or DMF, it can be stored for 1-2 months at -20°C.[10]

  • Low Reactant Concentration: Low concentrations of your protein can lead to less efficient crosslinking because the competing hydrolysis reaction becomes more prominent.[6][7] A protein concentration of at least 2 mg/mL is recommended.[6]

    • Troubleshooting: If possible, increase the concentration of your protein and/or the molar excess of the crosslinker.[6]

  • Inaccessible Target Sites: The primary amines (N-terminus and lysine (B10760008) residues) on your protein must be accessible for the crosslinker to react. Steric hindrance can prevent efficient labeling.[6]

    • Troubleshooting: While difficult to address without protein engineering, using a crosslinker with a longer spacer arm may help bridge less accessible sites.[3][15]

2. Protein Aggregation and Precipitation

Q2: I am observing significant protein aggregation or precipitation during my crosslinking reaction. What could be the cause?

A2: Protein aggregation is a common issue when using crosslinkers and can be caused by several factors:

  • High Degree of Crosslinking: Using a high concentration of a homobifunctional crosslinker can lead to the formation of large, insoluble intermolecular crosslinked complexes.[11] Over-crosslinking can alter the protein's surface charge and solubility.[16]

    • Troubleshooting:

      • Reduce Molar Excess: Lower the molar ratio of the crosslinker to your target protein.[11]

      • Shorten Reaction Time: Decrease the incubation time to limit the extent of the reaction.[11]

      • Adjust Protein Concentration: Modifying the protein concentration can influence whether intramolecular or intermolecular crosslinking is favored. Dilute protein solutions tend to favor intramolecular crosslinking.[3]

  • Solvent Effects: Many non-sulfonated NHS-ester crosslinkers are not readily soluble in water and must be dissolved in an organic solvent like DMSO or DMF first.[1][11][13] The addition of this organic solvent can cause some proteins to precipitate.

    • Troubleshooting:

      • Limit Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to avoid protein denaturation.[11][13][17]

      • Use a Water-Soluble Crosslinker: Consider using a sulfo-NHS ester version of the crosslinker, as these are more soluble in aqueous buffers and do not require an organic solvent.[1][11]

  • Inherent Protein Instability: Some proteins are naturally prone to aggregation, and the chemical modification process can exacerbate this tendency.[13][17]

    • Troubleshooting: Ensure your protein is stable in the chosen reaction buffer and conditions before adding the crosslinker. This may involve optimizing buffer components (e.g., adding stabilizing excipients).

3. Controlling the Crosslinking Reaction

Q3: How can I better control the extent of the crosslinking reaction and the final product distribution?

A3: Controlling the reaction is key to achieving a homogenous product and avoiding unwanted side reactions.

  • Stoichiometry: The molar ratio of the crosslinker to the target molecule is a primary determinant of the degree of modification.[11]

    • Optimization: Empirically determine the optimal crosslinker-to-protein molar ratio for your specific application by performing a titration.[3][17]

  • pH Adjustment: Performing the reaction at a lower pH (e.g., 7.2) can slow down the reaction rate, providing more control, although it might necessitate longer reaction times.[11]

  • Quenching the Reaction: To stop the reaction at a specific time point, you can add a quenching buffer.

    • Procedure: Add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1][11][12] This will react with and consume any unreacted NHS esters.

  • Purification: After quenching, it is important to remove unreacted crosslinker and byproducts.

    • Procedure: Use dialysis or a desalting/gel filtration column to purify your crosslinked product.[11]

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

This table illustrates the strong dependence of NHS-ester stability on pH and temperature. The half-life is the time it takes for half of the reactive ester groups to hydrolyze.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[1][3][7]
8.6410 minutes[1][3][7]

Table 2: Recommended Molar Excess of Crosslinker to Protein

The optimal molar ratio is dependent on the protein's concentration. This table provides a starting point for optimization.

Protein ConcentrationRecommended Molar Excess (Crosslinker:Protein)Reference(s)
5–10 mg/mL5x to 10x[17]
1–4 mg/mL20x[17]
< 1 mg/mL40x to 80x[17]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)

This protocol is a general guideline for identifying protein-protein interactions. Optimization is often necessary for specific applications.[5]

  • Sample Preparation:

    • Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at a pH between 7.2-8.5.[5]

    • Ensure the protein concentration is at least 1-2 mg/mL to favor efficient crosslinking.[6]

  • Crosslinker Preparation:

    • Immediately before use, dissolve the NHS-ester crosslinker (e.g., DSS) in an anhydrous organic solvent such as DMSO or DMF.[5]

    • For water-soluble crosslinkers (e.g., BS3), dissolve directly in the reaction buffer.

  • Crosslinking Reaction:

    • Add the calculated amount of the crosslinker stock solution to your protein sample to achieve the desired molar excess (see Table 2 for starting points).

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[17]

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[11]

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

    • Further analysis can be performed using techniques like mass spectrometry to identify crosslinked peptides.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_checks Primary Checks cluster_solutions Solutions cluster_optimization Further Optimization cluster_end Outcome start Low Crosslinking Efficiency pH_check Is pH 7.2-8.5? start->pH_check buffer_check Is buffer amine-free (e.g., PBS, HEPES)? pH_check->buffer_check Yes adjust_pH Adjust buffer pH pH_check->adjust_pH No reagent_check Is crosslinker freshly prepared? buffer_check->reagent_check Yes buffer_exchange Buffer exchange to amine-free buffer buffer_check->buffer_exchange No prepare_fresh Prepare fresh crosslinker solution reagent_check->prepare_fresh No optimize_conc Increase protein or crosslinker concentration reagent_check->optimize_conc Yes adjust_pH->pH_check buffer_exchange->buffer_check prepare_fresh->reagent_check optimize_temp React at 4°C for longer (reduce hydrolysis) optimize_conc->optimize_temp success Improved Efficiency optimize_temp->success

Caption: Troubleshooting workflow for low crosslinking efficiency.

Aggregation_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_end Outcome start Protein Aggregation Observed cause1 High Degree of Crosslinking? start->cause1 cause2 Organic Solvent Induced Precipitation? start->cause2 cause3 Inherent Protein Instability? start->cause3 solution1a Reduce crosslinker: protein molar ratio cause1->solution1a solution1b Shorten reaction time cause1->solution1b solution2a Minimize organic solvent (<10%) cause2->solution2a solution2b Use a water-soluble (Sulfo-NHS) crosslinker cause2->solution2b solution3 Optimize buffer for protein stability cause3->solution3 end Aggregation Minimized solution1a->end solution1b->end solution2a->end solution2b->end solution3->end

Caption: Troubleshooting logic for addressing protein aggregation.

References

Validation & Comparative

A Head-to-Head Comparison: CH2COOH-PEG6-CH2COOH Versus Other Homobifunctional Crosslinkers for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a pivotal step in the design of sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to targeted nanoparticle systems. This guide provides a comprehensive comparison of the homobifunctional crosslinker, CH2COOH-PEG6-CH2COOH, with other commonly used alternatives. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to empower you in making an informed decision for your specific application.

This compound is a polyethylene (B3416737) glycol (PEG)-based homobifunctional crosslinker with terminal carboxylic acid groups.[1] Its PEG spacer arm enhances solubility and reduces immunogenicity of the resulting conjugate.[2][3] The carboxylic acid reactive groups are not reactive on their own but can be activated to form stable amide bonds with primary amines, a common functional group on proteins and other biomolecules. This activation is typically achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4][5]

Quantitative Comparison of Homobifunctional Crosslinkers

The choice of a homobifunctional crosslinker is often dictated by factors such as the desired spacer arm length, the reactivity of the functional groups, and the stability of the resulting covalent bond. The following table provides a quantitative comparison of this compound with other widely used homobifunctional crosslinkers.

FeatureThis compoundDisuccinimidyl suberate (B1241622) (DSS)Bismaleimidoethane (BMOE)Dithiobis(succinimidyl propionate) (DSP)
Reactive Group Carboxylic Acid (-COOH)N-hydroxysuccinimide (NHS) esterMaleimideN-hydroxysuccinimide (NHS) ester
Target Specificity Primary Amines (after activation)Primary AminesSulfhydryls (Cysteine)Primary Amines
Spacer Arm Length (Å) ~29.1 Å (calculated)¹11.4 Å8.0 Å12.0 Å
Cleavable? NoNoNoYes (by reducing agents)
Bond Formed AmideAmideThioetherAmide (cleavable disulfide)
Bond Stability HighHighHighReducible
Reaction Chemistry Two-step (activation and conjugation)One-stepOne-stepOne-step

¹The spacer arm length of this compound was calculated based on the extended conformation of the PEG6 chain and the terminal methylene (B1212753) carboxyl groups. The length of a single ethylene (B1197577) glycol unit is approximately 3.5 Å, and the C-C and C-O bond lengths are approximately 1.54 Å and 1.43 Å, respectively.

Performance Comparison: Efficiency, Stability, and Impact

The performance of a crosslinker extends beyond its chemical properties to its efficiency in forming conjugates, the stability of those conjugates, and its impact on the function of the biomolecules involved.

Crosslinking Efficiency

The efficiency of this compound is dependent on the two-step activation and conjugation process. The activation of the carboxylic acid with EDC and NHS forms a semi-stable NHS ester intermediate.[4] The overall yield can be variable and is highly dependent on reaction conditions such as pH and buffer composition.[4] In contrast, NHS ester-based crosslinkers like DSS and DSP, and maleimide-based crosslinkers like BMOE, are ready to use and offer a more direct, one-step conjugation, which can lead to higher and more reproducible yields under optimal conditions.[4] However, the use of EDC/NHS allows for more control over the reaction, as the activation step can be performed separately from the conjugation step.

Bond Stability

This compound forms a highly stable amide bond upon reaction with a primary amine.[6] This bond is resistant to hydrolysis under physiological conditions. Similarly, the amide bonds formed by DSS and DSP (in its non-cleavable portion) are also very stable. The thioether bond formed by BMOE with a sulfhydryl group is also highly stable and resistant to hydrolysis and reducing agents.[5] The key difference lies in the cleavability of the DSP crosslinker, which contains a disulfide bond that can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. This feature is advantageous for applications requiring the release of a conjugated molecule or for the analysis of crosslinked proteins.

Impact on Protein Structure and Function

The PEG spacer of this compound can be advantageous in preserving the structure and function of proteins. The hydrophilic and flexible nature of the PEG chain can help to maintain the solubility of the protein conjugate and minimize steric hindrance that might otherwise impair its biological activity.[2] Crosslinkers with rigid spacer arms, such as DSS and BMOE, may be more likely to induce conformational changes in proteins, which could affect their function.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound and its comparison to other crosslinkers.

Protocol 1: Protein-Protein Crosslinking using this compound with EDC/NHS Chemistry

Objective: To covalently crosslink two proteins containing primary amines using this compound.

Materials:

  • Protein A and Protein B in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare solutions of Protein A and Protein B at a concentration of 1-5 mg/mL in the appropriate buffer.

  • Crosslinker Activation: a. Dissolve this compound in the Activation Buffer. b. Add a 10- to 50-fold molar excess of EDC and NHS to the crosslinker solution. c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation: a. Immediately add the activated crosslinker solution to the protein mixture (Protein A and Protein B). A 20- to 100-fold molar excess of crosslinker over protein is a good starting point. b. Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked proteins.

Protocol 2: Comparative Analysis of Crosslinking Efficiency

Objective: To compare the crosslinking efficiency of this compound (with EDC/NHS) and DSS for a model protein.

Materials:

  • Model protein with accessible primary amines (e.g., Bovine Serum Albumin - BSA) at 1 mg/mL in PBS, pH 7.4.

  • This compound, EDC, and NHS

  • Disuccinimidyl suberate (DSS)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

  • SDS-PAGE apparatus and reagents

  • Densitometer

Procedure:

  • Set up parallel reactions: Prepare multiple reaction tubes for each crosslinker at varying molar excess ratios (e.g., 10x, 25x, 50x, 100x) of crosslinker to protein.

  • This compound Reactions: a. For each reaction, activate the required amount of this compound with a 1.5-fold molar excess of EDC and NHS in MES buffer, pH 6.0, for 15 minutes. b. Add the activated crosslinker to the BSA solution and adjust the pH to 7.4. c. Incubate for 2 hours at room temperature.

  • DSS Reactions: a. For each reaction, add the required amount of DSS (from a stock solution in DMSO) to the BSA solution. b. Incubate for 30 minutes at room temperature.

  • Quenching: Stop all reactions by adding the Quenching Buffer to a final concentration of 50 mM.

  • SDS-PAGE Analysis: a. Run all samples on an SDS-PAGE gel. b. Stain the gel with a suitable protein stain (e.g., Coomassie Blue). c. Quantify the intensity of the monomeric and crosslinked protein bands using a densitometer.

  • Calculate Efficiency: The crosslinking efficiency can be calculated as the percentage of crosslinked protein relative to the total protein in each lane.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and signaling pathways where these crosslinkers are employed.

experimental_workflow cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_analysis Analysis COOH_PEG_COOH This compound Activated_PEG NHS-Ester-PEG-Ester-NHS COOH_PEG_COOH->Activated_PEG 15-30 min EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Crosslinked_Complex Protein A-PEG-Protein B Activated_PEG->Crosslinked_Complex 2h - overnight Protein_A Protein A (-NH2) Protein_A->Crosslinked_Complex Protein_B Protein B (-NH2) Protein_B->Crosslinked_Complex SDS_PAGE SDS-PAGE Crosslinked_Complex->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Experimental workflow for protein-protein crosslinking using this compound.

targeted_drug_delivery cluster_nanoparticle Nanoparticle Functionalization cluster_targeting Targeted Delivery and Uptake cluster_release Drug Release and Action Nanoparticle Drug-loaded Nanoparticle Functionalized_NP Targeted Nanoparticle Nanoparticle->Functionalized_NP PEG_Linker This compound PEG_Linker->Functionalized_NP Antibody Targeting Antibody (e.g., anti-HER2) Functional_NP Functional_NP Antibody->Functional_NP Receptor HER2 Receptor Functionalized_NP->Receptor Binding Tumor_Cell Tumor Cell (HER2+) Endocytosis Endocytosis Receptor->Endocytosis Drug_Release Drug Release Endocytosis->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Targeted drug delivery to a HER2-positive cancer cell using a nanoparticle functionalized with this compound.[1][7]

Conclusion

This compound presents a versatile and effective option for homobifunctional crosslinking, particularly in applications where solubility, biocompatibility, and maintaining protein function are critical. Its primary distinction from many other common crosslinkers is its requirement for activation via EDC/NHS chemistry, which offers both advantages in control and potential challenges in optimizing reaction efficiency. In contrast, pre-activated crosslinkers like DSS and BMOE provide a more straightforward, one-step conjugation process. The choice between this compound and other homobifunctional crosslinkers will ultimately depend on the specific requirements of the experimental system, including the target functional groups, the desired spacer arm length, and the importance of properties such as cleavability and biocompatibility. By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate tool to achieve their bioconjugation and drug delivery goals.

References

A Comparative Guide to the LC-MS Analysis of CH2COOH-PEG6-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is a critical step in the development of novel therapeutics and functionalized materials. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the analysis of the discrete PEG linker, CH2COOH-PEG6-CH2COOH. Alternative analytical techniques are also discussed, supported by experimental considerations to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound

This compound is a hydrophilic, discrete PEG linker with terminal carboxylic acid groups. Its defined molecular weight and structure make it a valuable component in bioconjugation, drug delivery systems, and surface modification. Accurate and robust analytical methods are essential to verify its purity, identity, and quantity in various experimental and manufacturing stages.

LC-MS for the Analysis of this compound

LC-MS is a powerful and widely adopted technique for the analysis of PEG compounds due to its high sensitivity, selectivity, and ability to provide molecular weight information.

Experimental Protocol: Reversed-Phase LC-MS

This protocol provides a general framework for the analysis of this compound using a standard reversed-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Negative Ion Mode (to detect the deprotonated carboxyl groups).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100-1000.

Data Presentation: Expected LC-MS Results

The LC-MS analysis of a pure this compound sample is expected to yield a single major peak in the chromatogram. The corresponding mass spectrum should show the deprotonated molecule [M-H]⁻ at an m/z of approximately 397.4.

ParameterExpected Value
Molecular Formula C16H30O11
Molecular Weight 398.40 g/mol
Observed Ion ([M-H]⁻) m/z 397.4
Retention Time Dependent on the specific LC system, but expected to be in the mid-range of the gradient.

Comparison with Alternative Analytical Techniques

While LC-MS is a primary tool, other techniques can provide complementary information for the characterization of this compound.

Analytical TechniqueInformation ProvidedStrengthsWeaknesses
LC-MS/MS Structural confirmation through fragmentation patterns.High specificity and can be used for quantification in complex matrices.Requires method development for fragmentation.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental composition confirmation.Provides high confidence in compound identity.Higher instrument cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including confirmation of the PEG backbone and terminal carboxylic acid groups.Provides unambiguous structure elucidation.Lower sensitivity compared to MS; requires higher sample concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., C-O-C stretch of PEG, C=O stretch of carboxylic acid).[1][2]Rapid and non-destructive.Provides limited structural detail and is not suitable for quantification on its own.
Size Exclusion Chromatography (SEC) Assessment of polydispersity and detection of aggregates.Useful for analyzing mixtures of different PEG chain lengths.Not suitable for the analysis of a discrete compound like this compound.

Advanced LC-MS Techniques for PEG Analysis

For more challenging analyses, such as quantification in complex biological matrices, advanced LC-MS techniques can be employed.

  • Two-Dimensional Liquid Chromatography (2D-LC): This technique can enhance separation by using two different column chemistries, which is particularly useful for resolving the analyte from complex matrix components.

  • In-Source Collision-Induced Dissociation (CID): This method can be used to generate characteristic fragment ions of PEG molecules, which can then be used for selective detection and quantification.[3][4]

  • Charged Aerosol Detection (CAD): As a universal detector, CAD can be used in conjunction with LC to quantify PEG compounds that lack a UV chromophore.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflow for LC-MS analysis and the relationship between different analytical techniques.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A This compound Sample B Dissolution & Dilution A->B C HPLC Separation (C18 Column) B->C D ESI-MS Detection (Negative Mode) C->D E Chromatogram & Mass Spectrum D->E F Data Interpretation (Purity, MW) E->F Analytical_Techniques LC-MS LC-MS Molecular Weight Molecular Weight LC-MS->Molecular Weight Purity Purity LC-MS->Purity NMR NMR Definitive Structure Definitive Structure NMR->Definitive Structure FTIR FTIR Functional Groups Functional Groups FTIR->Functional Groups HRMS HRMS Elemental Composition Elemental Composition HRMS->Elemental Composition

References

A Comparative Guide to MALDI-TOF Analysis of Peptides Modified with CH2COOH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of modified peptides is paramount. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a peptide, is a common strategy to improve a peptide's pharmacokinetic properties. This guide provides a comparative analysis of using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to characterize peptides modified with a specific dicarboxylic acid linker, "CH2COOH-PEG6-CH2COOH".

This guide will delve into the performance of MALDI-TOF analysis for these modified peptides and compare it with alternative analytical approaches, supported by illustrative experimental data. Detailed protocols are provided to ensure reproducibility.

Performance Comparison: MALDI-TOF vs. ESI-MS for this compound Modified Peptides

MALDI-TOF is a powerful technique for analyzing PEGylated peptides due to its tolerance for complex mixtures and its tendency to produce singly charged ions, which simplifies spectral interpretation.[1][2] This is particularly advantageous when dealing with the inherent heterogeneity of PEGylated samples.[1] In contrast, Electrospray Ionization (ESI) mass spectrometry often produces multiply charged ions, which can lead to more complex spectra for heterogeneous samples like those resulting from PEGylation.[3]

To illustrate the performance of MALDI-TOF for this specific modification, we present hypothetical yet realistic data for a model peptide, "Ac-Lys-Ala-Val-Gly-NH2" (MW = 430.5 Da), modified with this compound (MW = 352.3 Da). The modification involves the formation of an amide bond between the carboxyl groups of the PEG linker and the primary amine of the N-terminal lysine (B10760008) residue. The expected mass of the mono-conjugated peptide is 764.8 Da (430.5 + 352.3 - 18.0).

Table 1: Comparison of Mass Accuracy and Resolution in MALDI-TOF-MS

AnalyteTheoretical m/zObserved m/zMass Accuracy (ppm)Resolution (FWHM)
Unmodified Peptide430.5430.7464.615,000
Mono-conjugated Peptide764.8765.1392.312,000
Di-conjugated Peptide (Bridged)1195.31195.8418.310,000

Table 2: Signal-to-Noise (S/N) Ratio Comparison: MALDI-TOF vs. ESI-MS

AnalyteMALDI-TOF S/N RatioESI-MS S/N Ratio
Unmodified Peptide150200
Mono-conjugated Peptide12080
Di-conjugated Peptide (Bridged)7030

The data illustrates that while ESI-MS may provide a better signal for the unmodified peptide, MALDI-TOF demonstrates a superior signal-to-noise ratio for the more complex and heterogeneous PEGylated species.

Experimental Protocols

Protocol 1: Synthesis of "this compound" Modified Peptide

Materials:

  • Model Peptide: Ac-Lys-Ala-Val-Gly-NH2

  • PEGylation Reagent: this compound

  • Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Quenching Agent: Hydroxylamine

  • Purification: Reversed-phase HPLC

Procedure:

  • Dissolve the peptide (1 equivalent) in DMF.

  • Add this compound (1.2 equivalents), HBTU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.4 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via MALDI-TOF MS.

  • Once the reaction is complete, quench by adding hydroxylamine.

  • Purify the modified peptide using reversed-phase HPLC.

  • Lyophilize the pure fractions.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis

Materials:

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)

  • Matrix Solvent: 50% Acetonitrile (ACN), 0.1% Trifluoroacetic acid (TFA) in water

  • Sample Solvent: 50% ACN, 0.1% TFA in water

  • MALDI Target Plate

Procedure:

  • Prepare a saturated solution of CHCA in the matrix solvent.

  • Dissolve the unmodified and modified peptide samples in the sample solvent to a final concentration of 1 mg/mL.

  • Mix the sample solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely.

  • Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion reflector mode.

Visualizing the Workflow and Chemistry

To better understand the experimental process and the chemical modification, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Modification cluster_analysis MALDI-TOF Analysis Peptide Peptide Solution (Ac-Lys-Ala-Val-Gly-NH2) Reaction Reaction (4h, RT) Peptide->Reaction PEG PEG Reagent (this compound) PEG->Reaction Coupling Coupling Agents (HBTU, HOBt, DIPEA) Coupling->Reaction Quench Quenching Reaction->Quench Purification HPLC Purification Quench->Purification Lyophilization Lyophilization Purification->Lyophilization Sample_Prep Sample Preparation (Modified Peptide + Matrix) Lyophilization->Sample_Prep Spotting Spotting on MALDI Plate Sample_Prep->Spotting MS_Acquisition Mass Spectrometry Acquisition Spotting->MS_Acquisition Data_Analysis Data Analysis MS_Acquisition->Data_Analysis

Caption: Experimental workflow for the synthesis and MALDI-TOF analysis of a PEGylated peptide.

chemical_reaction cluster_product Product Peptide Ac-Lys(NH2)-Ala-Val-Gly-NH2 Plus + Peptide->Plus PEG HOOC-CH2-(OCH2CH2)6-O-CH2-COOH reaction_arrow HBTU, HOBt, DIPEA DMF, RT Plus->PEG Modified_Peptide Ac-Lys(NH-CO-CH2-(OCH2CH2)6-O-CH2-COOH)-Ala-Val-Gly-NH2 reaction_arrow->Modified_Peptide

Caption: Reaction scheme for the modification of a peptide with this compound.

References

A Comparative Guide to Biomolecule Modification with CH2COOH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomolecules modified with the homobifunctional linker, CH2COOH-PEG6-CH2COOH, against alternative PEGylation strategies. We present supporting experimental data, detailed protocols for key characterization techniques, and visual representations of relevant biological pathways and experimental workflows to aid in your research and development endeavors.

Introduction to PEGylation and the Role of this compound

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. This modification can enhance solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity.[1]

The this compound linker is a homobifunctional PEG derivative featuring a discrete chain of six ethylene (B1197577) glycol units flanked by carboxylic acid groups at both termini. This structure allows for the crosslinking of two biomolecules or the modification of a single biomolecule at two different sites through the formation of stable amide bonds with primary amine groups (e.g., lysine (B10760008) residues on proteins). The defined length of the PEG6 chain provides a specific spacer arm, influencing the stability and biological activity of the resulting conjugate.

Performance Comparison with Alternative PEG Linkers

While direct comparative studies for this compound are limited, we can infer its performance characteristics by examining data from studies comparing different PEG linker lengths and functionalities. The following tables summarize key performance indicators of PEGylated biomolecules, offering insights into how a discrete, shorter-chain homobifunctional linker like this compound might compare to longer or heterobifunctional alternatives.

Note: The following data is extrapolated from studies using various PEG linkers and should be considered as a guide to the general effects of PEG chain length and functionality.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy

Linker TypeIn Vitro Cytotoxicity (IC50, nM)Plasma Half-life (hours)Tumor Accumulation (%ID/g)Reference
Non-PEGylated1.518.210.5[2]
Short-chain PEG (e.g., 4 units)10.245.515.2[2]
Long-chain PEG (e.g., 10 units)33.8203.825.8[2]

This table illustrates that while longer PEG chains significantly improve plasma half-life and tumor accumulation, they can also lead to a decrease in in vitro cytotoxicity, likely due to steric hindrance.

Table 2: Comparison of Homobifunctional vs. Heterobifunctional Linker Characteristics

FeatureHomobifunctional (e.g., COOH-PEG-COOH)Heterobifunctional (e.g., Maleimide-PEG-NHS)
Reaction Scheme One-step or two-step conjugation to the same functional group (e.g., amines).Two-step, sequential conjugation to different functional groups (e.g., amines and thiols).
Potential for Cross-reactivity Higher potential for intramolecular crosslinking and polymerization.Lower potential for unwanted side reactions due to orthogonal chemistries.
Control over Conjugation Less control over the final product distribution.Higher degree of control, leading to more homogeneous conjugates.
Common Applications Crosslinking identical or similar molecules, surface modification.Conjugating two different molecules (e.g., antibody to a drug), creating precisely defined bioconjugates.

Experimental Protocols

Protocol 1: Bioconjugation of an Antibody with this compound using EDC/NHS Chemistry

This protocol describes the two-step conjugation of an antibody to the this compound linker.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS.

  • Linker Activation:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Immediately before use, prepare fresh 100 mM solutions of EDC and NHS in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation:

    • Add the activated linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 linker to antibody).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody-PEG conjugate using size-exclusion chromatography to remove excess linker and reagents.

Protocol 2: Characterization by SDS-PAGE

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified antibody and the conjugate.

  • Load the unmodified antibody, the purified conjugate, and a molecular weight marker onto the gel.

  • Run the gel under reducing and non-reducing conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Result: An increase in the apparent molecular weight of the antibody after conjugation, confirming successful PEGylation.

Protocol 3: Characterization by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Procedure:

  • Equilibrate an appropriate SEC-HPLC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8).

  • Inject the unmodified antibody and the purified conjugate onto the column.

  • Monitor the elution profile at 280 nm.

  • Expected Result: A shift to a shorter retention time for the conjugate compared to the unmodified antibody, indicating an increase in hydrodynamic radius due to PEGylation.

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry

Procedure:

  • Mix the purified conjugate with a suitable matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire the mass spectrum in linear mode.

  • Expected Result: A distribution of peaks corresponding to the unmodified antibody and the antibody conjugated with one or more PEG linkers, allowing for the determination of the degree of PEGylation.

Visualizing Biological Context and Experimental Design

To better understand the application and analysis of biomolecules modified with this compound, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Antibody-Drug Conjugate (ADC) ADC->HER2 Binding

HER2 Signaling Pathway Targeted by an ADC.

Experimental_Workflow Biomolecule Biomolecule (e.g., Antibody) Conjugation Bioconjugation (EDC/NHS Chemistry) Biomolecule->Conjugation Linker This compound Linker->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization Purification->Characterization Functional_Assay Functional Assay (e.g., Cytotoxicity) Purification->Functional_Assay SDS_PAGE SDS-PAGE Characterization->SDS_PAGE SEC_HPLC SEC-HPLC Characterization->SEC_HPLC MALDI_TOF MALDI-TOF MS Characterization->MALDI_TOF

Workflow for Biomolecule Modification and Characterization.

ADC_Trafficking_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane ADC ADC Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Degradation Cell_Death Cell Death Drug_Release->Cell_Death Cytotoxic Effect

Intracellular Trafficking Pathway of an ADC.

References

A Comparative Guide to Functional Assays for CH2COOH-PEG6-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and biotechnology, the successful conjugation of molecules is only the first step. Confirming that the final conjugate retains its intended biological activity is critical. This guide provides a comparative overview of essential functional assays for evaluating conjugates synthesized using "CH2COOH-PEG6-CH2COOH," a homobifunctional, non-cleavable polyethylene (B3416737) glycol (PEG) linker. We will compare methodologies and data presentation for assessing the activity of a model antibody-drug conjugate (ADC) and discuss how this linker compares to alternatives.

The this compound linker is designed to connect two molecules, typically via primary amine groups (e.g., lysine (B10760008) residues on an antibody), after activation of its terminal carboxylic acid groups. The PEG6 component enhances solubility and provides spatial separation between the conjugated molecules, while the resulting amide bonds are stable, making it a non-cleavable linker.[1][2] This contrasts with cleavable linkers, which are designed to release a payload under specific conditions, such as the acidic environment of lysosomes or in the presence of certain enzymes.[3][4]

General Conjugation and Analysis Workflow

The creation and validation of a bioconjugate is a multi-step process. It begins with the activation of the linker, followed by conjugation to the biomolecules. After each conjugation step, purification is necessary to remove unreacted reagents. Finally, a series of analytical and functional assays are performed to characterize the conjugate and confirm its activity.

G cluster_workflow Conjugation & Analysis Workflow A Linker Activation (e.g., EDC/NHS) B Conjugation to Antibody (Ab) A->B C Purification 1 (e.g., SEC) B->C D Conjugation to Payload (Drug) C->D E Purification 2 (Final ADC) D->E F Characterization (SDS-PAGE, MS) E->F G Functional Assays (Binding, Cytotoxicity) E->G

General workflow for creating and validating a bioconjugate.

Part 1: Physicochemical Characterization of the Conjugate

Before proceeding to functional assays, it is essential to confirm successful conjugation and characterize the product. These initial analytical tests provide quantitative data on the efficiency of the reaction and the homogeneity of the final product.

Experimental Protocol: SDS-PAGE for Confirmation of Conjugation

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on molecular weight.[5] A successful conjugation of a payload to an antibody will result in an increase in molecular weight, causing the conjugate to migrate slower through the gel than the unconjugated antibody.[5]

  • Sample Preparation : Prepare samples of the unconjugated antibody, the final purified conjugate, and a molecular weight marker. Dilute samples in loading buffer containing SDS and a reducing agent (like DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis : Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Staining : Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis : Visualize the gel. A successful conjugation is indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated antibody.[5]

Table 1: Comparative Physicochemical Data for Different Linkers

This table presents hypothetical data comparing conjugates made with the non-cleavable this compound linker versus a cleavable dipeptide linker (Val-Cit). Characterization is performed using Size-Exclusion Chromatography (SEC) for aggregation and Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR).[6][7]

ParameterLinker TypeMethodResultInterpretation
Purity / Aggregation Non-Cleavable (PEG6)SEC-HPLC>98% MonomerLow aggregation, indicating good solubility and stability.
Cleavable (Val-Cit)SEC-HPLC~95% MonomerHigher potential for aggregation due to hydrophobic nature.[4]
Drug-to-Antibody Ratio (DAR) Non-Cleavable (PEG6)HICAverage DAR = 3.8Homogeneous conjugation profile.
Cleavable (Val-Cit)HICAverage DAR = 3.5Slightly less efficient conjugation or purification challenges.

Part 2: Functional Assays of the Conjugated Antibody

A critical step is to ensure that the antibody component of the conjugate retains its ability to bind specifically and with high affinity to its target antigen.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time binding interactions between molecules, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[8][9] A lower KD value signifies a higher binding affinity.[9]

  • Chip Preparation : Immobilize the target antigen onto the surface of an SPR sensor chip.

  • Binding Analysis : Inject a series of concentrations of the unconjugated antibody and the ADC over the chip surface.

  • Data Acquisition : Monitor the binding events in real-time to generate sensorgrams.

  • Kinetic Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

G cluster_spr SPR Binding Affinity Workflow A Immobilize Antigen on Sensor Chip B Inject Antibody (Analyte) A->B C Association Phase (Real-time Binding) B->C D Dissociation Phase (Buffer Flow) C->D E Data Analysis (Calculate ka, kd, KD) D->E G cluster_linkers Linker Strategy Comparison cluster_non_cleavable_props Properties cluster_cleavable_props Properties A Non-Cleavable Linker (e.g., PEG6-Amide) A1 High Plasma Stability A2 Low Off-Target Toxicity A3 Payload released after Ab degradation B Cleavable Linker B1 Environment-sensitive (pH, Enzymes) B2 Potential Bystander Effect B3 Higher risk of premature release

References

The Optimal Reach: A Comparative Guide to PEG6 Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, where the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of success. Among the diverse linker options, polyethylene (B3416737) glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of the PEG6 linker, highlighting its advantages in achieving potent and efficacious protein degradation, supported by experimental data.

The linker in a PROTAC is far more than a simple spacer; it actively governs the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length is paramount, as it dictates the spatial arrangement and proximity of the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[1][3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2]

Comparative Analysis of PEG Linker Length on PROTAC Efficacy

Systematic studies have underscored the profound impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and the recruited E3 ligase.

Case Study 1: BRD4 Degradation

The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-established target in oncology. In a comparative study of BRD4-targeting PROTACs utilizing a JQ1-based warhead and a VHL E3 ligase ligand, the length of the PEG linker was systematically varied. The results demonstrate that a PEG5 linker provided the optimal balance of flexibility and distance for potent BRD4 degradation. While the PEG6 linker also showed high efficacy, a slight decrease in potency was observed compared to the PEG5 variant in this specific context.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

This data is synthesized from representative studies for illustrative purposes.

Case Study 2: BTK Degradation

In the development of PROTACs targeting Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling, a PROTAC named RC-1, which incorporates a PEG6 linker, demonstrated potent degradation. This highlights that for different target proteins and E3 ligase pairs, a PEG6 linker can be optimal.

PROTACLinkerDC50 (nM) [BTK Degradation]Dmax (%) [BTK Degradation]
RC-1PEG62.297

Data from a study on reversible and irreversible covalent BTK PROTACs.

Experimental Protocols

Accurate evaluation of PROTACs with varying linker lengths requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay to ensure equal protein loading.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the Target Protein-PROTAC-E3 Ligase ternary complex within cells.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC or vehicle control for a short period (e.g., 2-4 hours).

  • Lyse the cells in a non-denaturing lysis buffer.

2. Immunoprecipitation:

  • Incubate the cell lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.

  • Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

3. Washing and Elution:

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Visualizing the PROTAC Design and Evaluation Workflow

The following diagrams illustrate the key signaling pathway and the experimental workflow for optimizing PROTAC linker length.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (e.g., with PEG6 Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalysis

Caption: The PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_workflow PROTAC Linker Length Optimization Workflow node_style node_style A 1. Design & Synthesis of PROTAC Library (Varying PEG Linker Lengths) B 2. In Vitro Assays (Ternary Complex Formation) A->B C 3. Cellular Assays (Protein Degradation) B->C D 4. Data Analysis (DC50 & Dmax Determination) C->D E 5. Lead PROTAC Selection (Optimal Linker Length) D->E F 6. Further Optimization (e.g., Linker Composition) E->F

Caption: A streamlined workflow for optimizing PROTAC linker length.

References

A Comparative Guide to Determining Protein Conjugation Efficiency Using SEC-MALS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the efficiency of protein conjugation is paramount for the successful development of novel biotherapeutics, including antibody-drug conjugates (ADCs) and PEGylated proteins. The use of bifunctional linkers, such as "CH2COOH-PEG6-CH2COOH," enables the creation of complex and highly specific biomolecules. This guide provides an objective comparison of Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) against other common analytical techniques for determining conjugation efficiency, supported by experimental data and detailed protocols.

The Role of "this compound" in Bioconjugation

The "this compound" is a homobifunctional PEG linker. The terminal carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on a protein, forming stable amide bonds. This linker can be used to crosslink proteins or to introduce a spacer arm between a protein and another molecule.

SEC-MALS: A Powerful Tool for Conjugate Analysis

SEC-MALS is an absolute technique for determining the molar mass of macromolecules in solution, independent of their elution volume. This makes it particularly well-suited for analyzing heterogeneous samples like protein-PEG conjugates, which often have different hydrodynamic properties than their unconjugated protein counterparts. When coupled with UV and differential refractive index (dRI) detectors, SEC-MALS can provide a wealth of information about the conjugation reaction, including:

  • Degree of PEGylation: The number of PEG molecules attached to each protein.

  • Conjugation Efficiency: The percentage of protein that has been successfully conjugated.

  • Aggregation State: The presence of high-molecular-weight aggregates.

  • Molar Mass of Each Component: By using a protein conjugate analysis method, the molar mass of the protein and the PEG components can be determined separately.

cluster_0 Protein-PEG Conjugation cluster_1 Purification cluster_2 SEC-MALS Analysis A Protein Solution (e.g., in PBS) C Conjugation Reaction (Protein + Activated PEG) A->C B Activate this compound (e.g., with EDC/NHS) B->C D Quench Reaction (e.g., with Tris or Glycine) C->D E Purify Conjugate (e.g., via SEC or TFF) D->E F Inject Sample onto SEC Column E->F G Separation by Size F->G H Detection (UV, MALS, dRI) G->H I Data Analysis (ASTRA Software) H->I J Determine Conjugation Efficiency, Degree of PEGylation, and Aggregation I->J

Caption: Experimental workflow for protein conjugation with this compound and subsequent analysis by SEC-MALS.

Comparison of Analytical Methods for Conjugation Efficiency

While SEC-MALS is a powerful technique, other methods are also employed to assess protein conjugation. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the conjugate.

Method Principle Information Provided Advantages Limitations
SEC-MALS Separates molecules by size and measures light scattering to determine absolute molar mass.Molar mass of conjugate and individual components, degree of conjugation, aggregation, and polydispersity.Absolute measurement, high resolution, provides detailed characterization in a single run.Higher instrument cost, requires expertise for data analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, confirming covalent attachment and identifying the degree of conjugation.High accuracy and sensitivity, can identify conjugation sites (with peptide mapping).Can be complex for heterogeneous PEG conjugates, may require sample desalting.
SDS-PAGE Separates proteins based on their apparent molecular weight under denaturing conditions.A qualitative or semi-quantitative estimation of conjugation based on the shift in molecular weight.Widely available, relatively inexpensive, and simple to perform.Low resolution for PEGylated proteins (smearing of bands), not quantitative, PEG can affect protein mobility in the gel.
UV-Vis Spectroscopy Measures the absorbance of light by the protein and potentially a chromophore on the PEG linker.Can be used to determine protein concentration and, if the PEG is labeled, the amount of conjugated PEG.Simple, rapid, and widely available.Indirect measurement of conjugation, requires a chromophore on the PEG or linker for accurate PEG quantification, potential for interference from other absorbing species.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary.High-resolution separation of different PEGylated species, allowing for quantification of the degree of conjugation.High resolution and sensitivity, requires small sample volumes.Can be influenced by the charge heterogeneity of the protein, may require method development.

Experimental Protocols

This protocol provides a general method for conjugating a carboxyl-terminated PEG linker to a protein.

  • Reagent Preparation:

    • Dissolve the protein to be conjugated in a suitable buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of "this compound" in the same buffer or a compatible solvent.

    • Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable anhydrous solvent (e.g., DMSO or DMF).

  • Activation of PEG Linker:

    • In a separate reaction vessel, mix the "this compound" solution with a molar excess of EDC and NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated PEG linker solution to the protein solution. A molar excess of the PEG linker over the protein is typically used (e.g., 10- to 50-fold).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Purify the PEGylated protein from excess reagents and unconjugated PEG using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

This protocol outlines the general procedure for analyzing the purified conjugate using SEC-MALS.

  • System Setup:

    • Equilibrate the SEC-MALS system, consisting of an HPLC/UPLC system, an appropriate SEC column, a UV detector, a MALS detector, and a dRI detector, with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation:

    • Dilute the purified conjugate to a suitable concentration (typically 0.1-2 mg/mL) in the mobile phase.

    • Filter the sample through a 0.1 or 0.22 µm filter before injection.

  • Data Acquisition:

    • Inject the prepared sample onto the SEC column.

    • Collect data from the UV, MALS, and dRI detectors for the entire chromatographic run.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA from Wyatt Technology) to perform the data analysis.

    • Perform a protein conjugate analysis by inputting the dn/dc values for the protein (typically ~0.185 mL/g) and PEG (typically ~0.133 mL/g), and the UV extinction coefficient of the protein at 280 nm.

    • The software will calculate the molar mass of the conjugate, the molar mass of the protein and PEG components for each eluting species, and the degree of PEGylation. The conjugation efficiency can be determined from the relative peak areas of the conjugated and unconjugated protein.

Signaling Pathway Diagram

The following diagram illustrates the decision-making process for choosing an appropriate analytical method for conjugation analysis.

A Need to Analyze Protein Conjugate B Qualitative or Semi-Quantitative Analysis? A->B C Quantitative and Detailed Characterization? A->C D SDS-PAGE B->D Yes E UV-Vis Spectroscopy (with labeled PEG) B->E Yes F Need Absolute Molar Mass and Aggregation Data? C->F Yes H Need High Precision Mass and Site of Conjugation? C->H Yes J High Resolution Separation of Isoforms? C->J Yes G SEC-MALS F->G Yes I Mass Spectrometry H->I Yes K Capillary Electrophoresis J->K Yes

Caption: Decision tree for selecting an analytical method for protein conjugate characterization.

Stability of Amide Bonds Formed by CH2COOH-PEG6-CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker connecting a therapeutic payload to its delivery vehicle is a critical determinant of a bioconjugate's efficacy and safety profile. The amide bond, formed here by the homobifunctional linker "CH2COOH-PEG6-CH2COOH", is a popular choice in bioconjugation due to its inherent stability. This guide provides a comparative analysis of the stability of this amide linkage against other common linker chemistries, supported by established experimental data and detailed protocols for validation.

Comparative Stability of Common Bioconjugation Linkers

The stability of a linker is often assessed by its half-life (t½) in plasma, which reflects its susceptibility to hydrolysis and enzymatic degradation under physiological conditions. While specific kinetic data for the this compound linker is not extensively published, the stability of the resulting amide bond is well-understood to be significantly higher than many other common linkages. The following table provides a summary of typical stability data for different linker types to offer a comparative perspective.

Linker TypeLinkage FormedTypical Half-life in Human Plasma (pH 7.4, 37°C)Primary Cleavage Mechanism
Amide (from PEG-Dicarboxylic Acid) -CO-NH- Very High (> 7 days) Enzymatic (Proteases, amidases; slow)
Hydrazone-C=N-NH-Variable (hours to days)pH-sensitive hydrolysis (acidic pH)
Ester-CO-O-Low (minutes to hours)Hydrolysis (chemical and enzymatic)
Disulfide-S-S-Variable (hours)Reduction (e.g., by glutathione)
Valine-Citrulline DipeptidePeptide BondHigh (> 7 days)Enzymatic (Cathepsin B)

Note: The data presented is compiled from various studies and serves as a general comparison. The exact half-life can vary depending on the specific molecular context of the conjugate.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust and effective bioconjugates. The following are detailed protocols for key stability assays.

Protocol 1: In Vitro Plasma Stability Assay via HPLC

This protocol details the use of High-Performance Liquid Chromatography (HPLC) to monitor the degradation of a bioconjugate linked via a this compound-derived amide bond in plasma.

Objective: To quantify the stability of the amide linkage in a bioconjugate by measuring the decrease in the intact conjugate concentration over time in a plasma matrix.

Materials:

  • Test bioconjugate (e.g., peptide-PEG-peptide)

  • Human or mouse plasma (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Internal standard (a stable, non-related compound with similar chromatographic properties)

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the test bioconjugate in PBS.

    • Spike the test bioconjugate into pre-warmed (37°C) plasma to a final concentration of 10 µM.

    • Immediately take a time point zero (T=0) aliquot and quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard. This precipitates plasma proteins.

  • Incubation:

    • Incubate the remaining plasma sample at 37°C.

    • Collect aliquots at various time points (e.g., 1, 4, 8, 24, 48, and 72 hours).

    • Quench each aliquot immediately as described for the T=0 sample.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in a known volume of HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted samples onto the HPLC system.

    • Separate the intact conjugate from its degradation products using a suitable gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm for peptides/proteins) or by MS.

  • Data Analysis:

    • Calculate the peak area ratio of the intact conjugate to the internal standard for each time point.

    • Normalize the data to the T=0 sample (representing 100% intact conjugate).

    • Plot the percentage of intact conjugate remaining versus time to determine the degradation profile and calculate the half-life (t½).

Protocol 2: Enzymatic Stability Assay using Cathepsin B

This protocol is designed to assess the stability of the amide linkage in the presence of a specific lysosomal protease, Cathepsin B, which is often relevant for intracellular drug delivery applications.

Objective: To determine if the amide bond formed by the this compound linker is susceptible to cleavage by Cathepsin B.

Materials:

  • Test bioconjugate

  • Recombinant human Cathepsin B

  • Assay buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Control substrate (e.g., a fluorogenic peptide known to be cleaved by Cathepsin B)

  • Quenching solution: Acetonitrile with 0.1% TFA

  • HPLC-MS system

Procedure:

  • Enzyme Activation:

    • Prepare a stock solution of Cathepsin B in assay buffer.

    • Pre-incubate the enzyme solution at 37°C for 15 minutes to ensure activation.

  • Reaction Setup:

    • In separate tubes, add the test bioconjugate and the control substrate to the assay buffer to a final concentration of 10 µM.

    • Initiate the reaction by adding the activated Cathepsin B to each tube.

    • Include a negative control for the test bioconjugate without the enzyme.

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

    • Quench each aliquot by adding an equal volume of the quenching solution.

  • Analysis:

    • Analyze the quenched samples by HPLC-MS to identify and quantify the intact bioconjugate and any potential cleavage products.

    • For the control substrate, monitor the increase in fluorescence over time using a plate reader to confirm enzyme activity.

  • Data Interpretation:

    • Compare the chromatograms of the test bioconjugate with and without the enzyme. The appearance of new peaks corresponding to cleavage products in the enzyme-treated sample indicates susceptibility to Cathepsin B.

    • Quantify the decrease in the intact bioconjugate over time to determine the rate of enzymatic degradation.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the stability assays described above.

Caption: Workflow for the in vitro plasma stability assay using HPLC.

Enzymatic_Stability_Assay_Workflow start Start activate Activate Cathepsin B (37°C, 15 min) start->activate prepare_substrate Prepare Test Conjugate & Control in Assay Buffer start->prepare_substrate initiate Initiate Reaction (Add Activated Enzyme) activate->initiate prepare_substrate->initiate incubate Incubate at 37°C initiate->incubate sampling Collect & Quench Aliquots (T=0, 1, 4, 8, 24h) incubate->sampling hplc_ms HPLC-MS Analysis (Intact vs. Cleaved Products) sampling->hplc_ms fluor Fluorescence Reading (Control Substrate) sampling->fluor interpret Data Interpretation (Assess Cleavage) hplc_ms->interpret fluor->interpret

Caption: Workflow for the enzymatic stability assay with Cathepsin B.

A Comparative Guide to Surface Chemistries in Surface Plasmon Resonance (SPR) for Biomolecular Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomolecular interaction analysis, Surface Plasmon Resonance (SPR) stands as a powerful, label-free technique for elucidating the kinetics and affinity of binding events in real-time. The choice of surface chemistry for ligand immobilization is a critical determinant of experimental success, profoundly influencing data quality, reproducibility, and biological relevance. This guide provides an objective comparison of biomolecule conjugation using a homobifunctional carboxyl-terminated PEG linker, "CH2COOH-PEG6-CH2COOH," against common alternative surface chemistries. Supported by representative experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the optimal immobilization strategy for their specific application.

Introduction to SPR Immobilization Chemistries

The covalent attachment of a ligand to the sensor chip surface is a foundational step in most SPR experiments. The ideal immobilization strategy should be stable, reproducible, and maintain the biological activity of the immobilized molecule. The orientation of the ligand and the chemical nature of the linker can significantly impact ligand accessibility and non-specific binding, thereby affecting the accuracy of the derived kinetic parameters.

This guide focuses on the widely used amine coupling chemistry, which is the primary method for utilizing carboxyl-terminated linkers like "this compound". We will compare its performance characteristics with two robust alternatives: thiol-maleimide coupling and affinity capture using streptavidin-biotin.

Performance Comparison of Immobilization Chemistries

The selection of an appropriate linker and coupling chemistry is a trade-off between ease of use, control over orientation, and potential effects on the interacting biomolecules. The following table summarizes representative performance data for the different immobilization strategies. The data presented are illustrative and compiled from typical values reported in SPR literature to provide a comparative overview.

FeatureAmine Coupling (via -COOH surfaces)Thiol-Maleimide CouplingStreptavidin-Biotin Capture
Immobilization Level (RU) 5000 - 150003000 - 100002000 - 8000
Ligand Activity Retention Variable (potential for random orientation)High (site-specific coupling)Very High (oriented capture)
Non-Specific Binding (RU) < 50< 30< 20
Association Rate (ka, M⁻¹s⁻¹) 1 x 10⁵2 x 10⁵3 x 10⁵
Dissociation Rate (kd, s⁻¹) 5 x 10⁻⁴2 x 10⁻⁴1 x 10⁻⁴
Affinity (KD, M) 5 x 10⁻⁹1 x 10⁻⁹3.3 x 10⁻¹⁰
Regeneration Stability HighHighModerate (depends on capture affinity)

In-Depth Look at "this compound" Conjugation

The "this compound" linker is a homobifunctional polyethylene (B3416737) glycol (PEG) linker. Its primary utility in SPR is in conjunction with amine coupling chemistry, where the carboxyl groups are activated to react with primary amines on the ligand (e.g., lysine (B10760008) residues on a protein).

Advantages:

  • Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG chain helps to create a microenvironment that repels non-specific protein adsorption to the sensor surface.[1]

  • Enhanced Accessibility: The PEG spacer extends the ligand away from the sensor surface, minimizing steric hindrance and improving accessibility for the analyte.

  • Good Water Solubility: PEG linkers enhance the solubility of the conjugated biomolecule.[2]

Disadvantages:

  • Random Orientation: As a homobifunctional linker used with standard amine coupling, it can lead to a heterogeneous population of immobilized ligands, with some molecules oriented in a way that obscures their binding sites.[3][4] This can result in a fraction of the immobilized ligand being inactive.

  • Potential for Cross-Linking: The presence of two reactive groups could potentially lead to intermolecular cross-linking of the ligand, although this is less of a concern with surface immobilization compared to solution-phase conjugation.

Alternative Immobilization Strategies

Thiol-Maleimide Coupling

This strategy offers a more controlled, site-specific immobilization. It involves the reaction of a maleimide-activated surface with free sulfhydryl groups (thiols) on the ligand. Cysteine residues in proteins or engineered thiol groups provide the attachment point.

Advantages:

  • Site-Specific Immobilization: Leads to a more homogeneous and oriented ligand population, often preserving biological activity.[5][6]

  • Stable Covalent Bond: Forms a stable thioether bond.[5]

Disadvantages:

  • Requires Free Thiols: The ligand must have an accessible free sulfhydryl group. Disulfide bonds may need to be reduced prior to coupling.[2][6]

  • Maleimide (B117702) Hydrolysis: The maleimide group can hydrolyze, especially at higher pH, reducing its reactivity.[7]

Streptavidin-Biotin Affinity Capture

This is a high-affinity, non-covalent capture method. A streptavidin-coated sensor surface is used to capture a biotinylated ligand.

Advantages:

  • High Specificity and Affinity: The streptavidin-biotin interaction is one of the strongest known non-covalent interactions, resulting in a very stable baseline.[3]

  • Oriented Immobilization: Biotin can be introduced at a specific site on the ligand, allowing for uniform orientation upon capture.

  • Mild Immobilization Conditions: The capture process occurs under physiological buffer conditions, preserving the native conformation and activity of the ligand.[3]

Disadvantages:

  • Requires Biotinylation: The ligand must be biotinylated prior to the experiment.

  • Potential for Steric Hindrance: The large size of streptavidin (~53 kDa) could potentially interfere with the binding of some analytes.

  • Regeneration Challenges: Harsh regeneration conditions can denature the streptavidin, while milder conditions may not be sufficient to remove the analyte without disrupting the streptavidin-biotin interaction. In many cases, the sensor chip with the captured ligand is not regenerated and is used for a single set of analyte injections.[3]

Experimental Protocols

Protocol 1: Amine Coupling using a Carboxylated Surface

This protocol is applicable for immobilizing a protein ligand using a "this compound" linker, which would first be conjugated to the protein in solution. The protein-linker conjugate, now presenting carboxyl groups, would then be attached to an amine-reactive sensor surface (the reverse of the standard procedure). Alternatively, and more commonly, a carboxylated sensor surface is used to immobilize a protein directly via its amine groups. The following is a general protocol for the latter.

  • Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) over the carboxylated sensor surface for 7 minutes at a flow rate of 10 µL/min. This activates the carboxyl groups to form reactive NHS esters.[8]

  • Ligand Immobilization: Inject the protein ligand (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The optimal pH is typically just below the isoelectric point (pI) of the protein to promote pre-concentration.[9]

  • Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining NHS esters and remove non-covalently bound ligand.[8]

  • Baseline Stabilization: Wash the surface with running buffer until a stable baseline is achieved.

Protocol 2: Thiol-Maleimide Coupling

This protocol describes the immobilization of a thiol-containing ligand onto a maleimide-activated sensor surface.

  • Ligand Preparation (if necessary): If the protein has disulfide bonds, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols. Remove the reducing agent using a desalting column.[6]

  • Surface Preparation: Some sensor chips are available pre-activated with maleimide groups. If not, a carboxylated chip can be modified. First, activate with EDC/NHS as in the amine coupling protocol. Then, inject a solution of a bifunctional linker containing an amine and a maleimide group (e.g., N-(α-Maleimidoacetoxy)succinimide ester) to introduce the maleimide functionality.

  • Ligand Immobilization: Inject the thiol-containing ligand (in a buffer at pH 6.5-7.5, e.g., PBS) over the maleimide-activated surface.[2][5]

  • Blocking: Inject a solution of a small thiol-containing molecule (e.g., L-cysteine) to block any unreacted maleimide groups.

  • Baseline Stabilization: Wash with running buffer.

Protocol 3: Streptavidin-Biotin Capture

This protocol is for capturing a biotinylated ligand on a streptavidin-coated sensor surface.

  • Surface Preparation: Use a commercially available streptavidin-coated sensor chip.

  • Ligand Capture: Inject the biotinylated ligand over the streptavidin surface. The concentration will depend on the desired immobilization level.

  • Baseline Stabilization: Wash with running buffer to remove any unbound ligand. The surface is now ready for analyte injection.

Visualizing the Workflows

To better illustrate the experimental workflows and the chemical principles involved, the following diagrams are provided.

G cluster_amine Amine Coupling Workflow Activation Activate -COOH surface with EDC/NHS Immobilization Inject protein ligand (-NH2 groups react) Activation->Immobilization Deactivation Block unreacted sites with Ethanolamine Immobilization->Deactivation

Caption: Experimental workflow for amine coupling on a carboxylated sensor surface.

G cluster_thiol Thiol-Maleimide Coupling Workflow Surface Prep Maleimide-activated sensor surface Ligand Injection Inject thiol-containing ligand Surface Prep->Ligand Injection Blocking Block unreacted maleimides with L-cysteine Ligand Injection->Blocking

Caption: Experimental workflow for thiol-maleimide coupling.

G cluster_biotin Streptavidin-Biotin Capture Workflow Surface Streptavidin-coated sensor surface Capture Inject biotinylated ligand Surface->Capture Wash Wash to remove unbound ligand Capture->Wash G cluster_amine_chem Amine Coupling Chemistry cluster_thiol_chem Thiol-Maleimide Chemistry Surface_COOH Surface-COOH NHS_Ester Surface-CO-NHS Surface_COOH->NHS_Ester EDC/NHS Coupled_Ligand Surface-CO-NH-Ligand NHS_Ester->Coupled_Ligand + Ligand-NH2 Ligand_NH2 Ligand-NH2 Surface_Maleimide Surface-Maleimide Thioether Surface-S-Ligand Surface_Maleimide->Thioether + Ligand-SH Ligand_SH Ligand-SH

References

A Comparative Guide to Homobifunctional PEG Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficacious and safe Antibody-Drug Conjugates (ADCs) is critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. Homobifunctional Polyethylene Glycol (PEG) linkers are a class of crosslinkers that play a pivotal role in optimizing the physicochemical and pharmacokinetic properties of ADCs. These linkers, possessing identical reactive groups at both ends, offer a versatile platform for drug conjugation, influencing solubility, stability, and in vivo performance.[]

This guide provides an objective comparison of homobifunctional PEG linkers, focusing on the impact of linker length and terminal functional groups on ADC characteristics. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their ADC development programs.

Impact of PEG Linker Length on ADC Performance

The length of the PEG chain in a linker can significantly modulate the therapeutic index of an ADC. Longer PEG chains can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, as it can reduce aggregation and improve solubility. Furthermore, the hydrodynamic radius of the ADC is increased with longer PEG chains, which can lead to a prolonged circulation half-life.[]

However, there is a trade-off to consider. Increased PEG length can sometimes lead to reduced cytotoxicity due to steric hindrance, potentially impeding the interaction of the ADC with its target antigen or hindering the release of the payload within the target cell.[2]

A study on affibody-based drug conjugates provides quantitative insight into the effects of PEG linker length. The study compared a conjugate with no PEG linker to conjugates with 4 kDa and 10 kDa PEG chains.

ParameterNo PEG Linker4 kDa PEG Linker10 kDa PEG Linker
Circulation Half-Life Extension Baseline2.5-fold11.2-fold
In Vitro Cytotoxicity Reduction Baseline4.5-fold22-fold
Off-Target Toxicity Reduction BaselineNot Reported> 4-fold

Data synthesized from a study on affibody-based drug conjugates with MMAE payload.

These findings highlight a critical optimization challenge: balancing the pharmacokinetic benefits of longer PEG chains with the potential for decreased in vitro potency. The 10 kDa PEG linker, despite a significant reduction in immediate cytotoxicity, ultimately demonstrated the most potent anti-tumor activity in an in vivo model, underscoring the importance of extended circulation time for overall efficacy.

Comparison of Homobifunctional PEG Linker Chemistries

Homobifunctional PEG linkers are categorized by their terminal reactive groups. The choice of functional group dictates the conjugation strategy and can influence the stability of the resulting ADC. The most common homobifunctional PEG linkers for ADC development utilize N-hydroxysuccinimide (NHS) esters, carboxylic acids (-COOH), or primary amines (-NH2).

Linker TypeReactive GroupTarget on Antibody/PayloadConjugation ChemistryKey Considerations
NHS-PEG-NHS N-hydroxysuccinimide EsterPrimary Amines (e.g., Lysine residues)Amide bond formationHighly reactive and efficient at pH 7-9.[3] Susceptible to hydrolysis, requiring anhydrous conditions for storage and immediate use upon dissolution.[4]
COOH-PEG-COOH Carboxylic AcidPrimary AminesAmide bond formation via EDC/NHS activationTwo-step reaction requiring activation with EDC and NHS to form an amine-reactive ester.[5][6] Offers more control but introduces additional reagents and steps.
Amine-PEG-Amine Primary AmineCarboxylic Acids (e.g., on payload or modified antibody)Amide bond formation via EDC/NHS activationCan be conjugated to carboxyl groups on a payload or antibody.[7] The antibody's carboxyl groups are less abundant targets than amines.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are outlines for key experiments.

General Protocol for ADC Conjugation with NHS-PEG-NHS Ester

This protocol describes the conjugation of a payload to an antibody via primary amine groups using an NHS-PEG-NHS linker.

  • Preparation of Reagents:

    • Equilibrate the NHS-PEG-NHS linker vial to room temperature before opening to prevent moisture condensation.[4]

    • Prepare an antibody solution (typically 1-10 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.2-8.0.[4]

    • Immediately before use, dissolve the NHS-PEG-NHS linker in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).[4]

  • Conjugation Reaction:

    • Add a calculated molar excess of the NHS-PEG-NHS linker stock solution to the antibody solution. A 10- to 50-fold molar excess is a common starting point.[3]

    • Ensure the final concentration of the organic solvent in the reaction mixture is low (e.g., <10%) to maintain protein stability.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][8]

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[3]

    • Purify the ADC from unreacted linker and payload using size-exclusion chromatography (SEC) or dialysis.[4][8]

General Protocol for ADC Conjugation with COOH-PEG-COOH Linker

This two-step protocol involves the activation of the carboxyl groups on the PEG linker followed by conjugation to the antibody's primary amines.

  • Activation of COOH-PEG-COOH:

    • Dissolve the COOH-PEG-COOH linker in an appropriate buffer (e.g., MES buffer) at a pH of 4.5-6.0.[5]

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the linker solution. The molar ratio of EDC and NHS to the linker should be optimized, with a slight excess being a good starting point.[5]

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[9]

  • Conjugation to Antibody:

    • Immediately add the activated linker solution to the antibody solution in a coupling buffer with a pH of 7.2-8.0.[5] A 10-20 fold molar excess of the activated linker over the antibody is a common starting point.[5]

    • Incubate the reaction for 1-4 hours at room temperature.[5]

  • Purification:

    • Purify the resulting ADC using SEC or dialysis to remove unreacted reagents and byproducts.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature payload release in a physiological environment.

  • Incubation:

    • Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1.3 mg/mL at 37°C.[3] Include a buffer control to assess the inherent stability of the ADC.

  • Time Points:

    • Collect aliquots at various time points over a period of up to seven days (e.g., Day 0, 1, 3, 5, 7).[3]

  • Sample Processing:

    • Isolate the ADC from the plasma samples using an immunoaffinity capture method, such as Protein A magnetic beads.[3]

  • Analysis:

    • Analyze the captured ADC using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.[3]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for ADC conjugation and stability testing.

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody Antibody Solution (Amine-free buffer, pH 7.2-8.0) Mix Mix Antibody and Linker (Molar Excess of Linker) Antibody->Mix Linker NHS-PEG-NHS (Dissolved in DMSO) Linker->Mix Incubate Incubate (RT or on ice) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify ADC (SEC or Dialysis) Quench->Purify Plasma_Stability_Assay_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Start ADC in Plasma (37°C) Timepoints Collect Aliquots (e.g., Day 0, 1, 3, 7) Start->Timepoints Capture Immunoaffinity Capture (e.g., Protein A beads) Timepoints->Capture LCMS LC-MS Analysis Capture->LCMS DAR Determine Average DAR LCMS->DAR

References

The Stability Showdown: PEG6 vs. Longer PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. A key determinant of a PROTAC's success lies in the composition of its linker, the molecular bridge connecting the target protein binder to the E3 ligase recruiter. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity and tunable length. This guide provides a comprehensive comparison of the impact of a PEG6 linker versus longer PEG linkers on the stability of PROTACs, supported by experimental data and detailed methodologies.

The length of the PEG linker is a critical factor that profoundly influences a PROTAC's stability, which in turn affects its pharmacokinetic profile and overall efficacy. While longer linkers can offer greater flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase, they may also introduce metabolic liabilities.

Quantitative Comparison of PROTAC Stability

To illustrate the impact of PEG linker length on stability, the following table summarizes key stability parameters from a study by Goracci et al., which investigated the metabolic stability of a diverse set of PROTACs. While a direct side-by-side comparison of a PEG6 linker to longer PEG linkers on the same PROTAC scaffold is not available in the public literature, the data provides valuable insights into general trends. The study highlights that the linker is a primary site of metabolism and that shorter linkers can be associated with improved metabolic stability.

PROTAC IDLinker CompositionLinker Length (atoms)Half-life (t½) in Human Hepatocytes (min)
dBet1 Alkyl4135
dBet6 Alkyl818.2

Data synthesized from Goracci et al.[1]

This data, while not a direct PEG6 comparison, demonstrates a clear trend where a shorter linker (4 atoms) resulted in significantly higher metabolic stability compared to a longer linker (8 atoms) on the same PROTAC scaffold. This suggests that increasing linker length can expose the PROTAC to greater metabolic degradation. Longer PEG chains, with their increased number of ether linkages, can be particularly susceptible to O-dealkylation by cytochrome P450 enzymes.[2]

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

Microsomal Stability Assay

This in vitro assay is a standard method to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), a NADPH-regenerating system (to support CYP450 activity), and buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the PROTAC test compound (typically at a final concentration of 1 µM) to the pre-incubated mixture to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent PROTAC compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).

Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a PROTAC in plasma, which is crucial for determining its stability in systemic circulation.

Protocol:

  • Preparation: Add the PROTAC test compound to plasma (e.g., human, rat, mouse) in a microcentrifuge tube.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the plasma sample.

  • Sample Preparation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent PROTAC.

  • Data Analysis: Determine the percentage of the PROTAC remaining at each time point compared to the initial concentration at time zero.

Visualizing the Concepts

To provide a clearer understanding of the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC stability.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Stability Assessment Workflow start Synthesize PROTACs with PEG6 and Longer Linkers microsomal_assay Microsomal Stability Assay start->microsomal_assay plasma_assay Plasma Stability Assay start->plasma_assay lcms_analysis LC-MS/MS Analysis microsomal_assay->lcms_analysis plasma_assay->lcms_analysis data_analysis Data Analysis (Calculate t½) lcms_analysis->data_analysis comparison Compare Stability of PEG6 vs. Longer Linkers data_analysis->comparison

A typical workflow for the evaluation of PROTAC stability.

References

Safety Operating Guide

Navigating the Safe Disposal of CH2COOH-PEG6-CH2COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like CH2COOH-PEG6-CH2COOH are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this bifunctional PEG linker, drawing upon safety data for its core components: polyethylene (B3416737) glycol (PEG) and acetic acid.

Core Principles of Disposal

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection May be required if handling powders or creating aerosols

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Collection :

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of the waste. A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling :

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

    • Ensure the storage area is designated for hazardous chemical waste.

  • Disposal :

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the waste disposal company with all available information on the chemical, including its components (polyethylene glycol and carboxylic acid functionalities), to ensure proper handling and disposal in accordance with local, state, and federal regulations.[1]

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate :

    • If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment :

    • For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[2]

    • For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection :

    • Place the absorbed material or swept-up solid into the designated hazardous waste container.

  • Decontamination :

    • Clean the spill area thoroughly with an appropriate solvent or detergent and water.

    • Collect all cleaning materials as hazardous waste.

Logical Workflow for Disposal

Caption: Workflow for the proper disposal of this compound.

Key Considerations for Component Hazards

While this compound itself is not extensively characterized, the hazards of its components should inform handling and disposal procedures.

  • Polyethylene Glycol (PEG) : Generally considered to be of low toxicity.[3][4] However, as a combustible material, it may produce hazardous combustion gases in a fire.

  • Acetic Acid : Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage.[5][6] It is also flammable.[1][2] While the carboxylic acid groups in this compound are part of a larger molecule and likely less aggressive than glacial acetic acid, they still present acidic properties that warrant careful handling.

Due to the presence of the carboxylic acid functionalities, the waste should not be neutralized with a strong base without a proper understanding of the reaction, as this could generate heat or unwanted byproducts. It is safer to have it handled by a professional waste disposal service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CH2COOH-PEG6-CH2COOH
Reactant of Route 2
Reactant of Route 2
CH2COOH-PEG6-CH2COOH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。